molecular formula C6H3NS3 B1331154 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione CAS No. 3445-78-1

3H-[1,2]dithiolo[3,4-b]pyridine-3-thione

Cat. No.: B1331154
CAS No.: 3445-78-1
M. Wt: 185.3 g/mol
InChI Key: MQBHSIJPOQETLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-[1,2]dithiolo[3,4-b]pyridine-3-thione is a useful research compound. Its molecular formula is C6H3NS3 and its molecular weight is 185.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dithiolo[3,4-b]pyridine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NS3/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBHSIJPOQETLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333085
Record name 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3445-78-1
Record name 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3H-dithiolo[3,4-b]pyridine-3-thione (CAS: 3445-78-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Heterocycle

This guide delves into the chemistry and potential applications of 3H-dithiolo[3,4-b]pyridine-3-thione, a sulfur-containing heterocyclic compound. While this specific molecule is not extensively documented in mainstream literature, its structural motifs are present in compounds with significant biological activity. This document, therefore, serves as a comprehensive technical overview, synthesizing information from related dithiolo[3,4-b]pyridine derivatives to provide a foundational understanding for researchers. The protocols and data presented herein are a composite of established methods for analogous structures, offering a robust starting point for further investigation.

Core Chemical Identity and Physicochemical Properties

3H-dithiolo[3,4-b]pyridine-3-thione is a fused heterocyclic system of interest due to its structural similarity to other biologically active sulfur-containing heterocycles like thieno[2,3-b]pyridines.[1] Its core structure presents unique electronic and steric properties that make it a compelling scaffold for further chemical exploration.

PropertyValueSource
CAS Number 3445-78-1N/A
Molecular Formula C₆H₃NS₃[2][3]
Molecular Weight 185.29 g/mol [2][3]
Predicted XlogP 1.8[4]
Appearance Likely a yellow or orange crystalline solid[5]
Solubility Expected to be soluble in acetone and DMSO, and insoluble in ethanol[5]

Synthesis of the Dithiolo[3,4-b]pyridine Core

Proposed Synthetic Workflow

The synthesis of the dithiolo[3,a]pyridine core generally proceeds through a multi-step, one-pot reaction. The key precursors are an active methylene compound, such as dithiomalondianilide, and a suitable cyanoacrylamide derivative. The reaction is typically catalyzed by a base like morpholine in an alcohol solvent.[1] The process can be visualized as a Michael addition followed by an oxidative heterocyclization.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Pathway dithiomalondianilide Dithiomalondianilide michael_addition Michael Addition dithiomalondianilide->michael_addition cyanoacrylamide Cyanoacrylamide Derivative cyanoacrylamide->michael_addition morpholine Morpholine (Base) morpholine->michael_addition ethanol Ethanol (Solvent) ethanol->michael_addition heating Heating (40-60°C) heating->michael_addition oxidative_cyclization Oxidative Heterocyclization michael_addition->oxidative_cyclization Intermediate Formation product Substituted 3H-dithiolo[3,4-b]pyridine oxidative_cyclization->product

Caption: Proposed reaction pathway for the synthesis of the dithiolo[3,4-b]pyridine core.

Representative Experimental Protocol for Synthesis of a Dithiolo[3,4-b]pyridine Derivative

This protocol is adapted from the synthesis of 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][6]dithiolo[3,4-b]pyridine-5-carboxamides and serves as a foundational method that can be adapted for the synthesis of the title compound with appropriate starting materials.[1]

Materials:

  • Dithiomalondianilide

  • Appropriate 3-aryl-2-cyanoacrylamide

  • Ethanol

  • Morpholine

Procedure:

  • In a reaction vial, suspend dithiomalondianilide (1.0 eq) and the 3-aryl-2-cyanoacrylamide (1.0 eq) in ethanol.

  • Add morpholine (1.0 eq) to the suspension with vigorous stirring.

  • Heat the reaction mixture to 40-50°C. The starting materials should dissolve to form a deep-yellow solution.

  • Continue stirring at this temperature. A yellow precipitate is expected to form within 30 minutes to a few hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone-ethanol).

Spectroscopic Characterization

While specific spectra for 3H-dithiolo[3,4-b]pyridine-3-thione are not publicly available, its structural features suggest key spectroscopic signatures.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of their positions relative to the nitrogen atom and the fused dithiole ring. For substituted derivatives, characteristic signals for the substituent groups would also be present.[1]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyridine and dithiole rings. The carbon atom of the thione group (C=S) is expected to have a characteristic downfield chemical shift. In the case of imino-substituted derivatives, the C=N carbon signal appears in the range of δ = 162.1–163.3 ppm.[1]

  • FTIR: The infrared spectrum will likely show characteristic absorption bands for C=C and C=N stretching vibrations of the pyridine ring. A strong absorption band corresponding to the C=S (thione) group is also expected. For derivatives with other functional groups, such as amino or carbonyl groups, their characteristic vibrational bands will also be present.[1]

Applications in Agrochemicals: A Herbicide Safener

The most promising application for the dithiolo[3,a]pyridine scaffold is in the field of agrochemicals, specifically as herbicide safeners.[1] Herbicide safeners are compounds that protect crop plants from herbicide injury without affecting the herbicide's efficacy against weeds.[7]

Mechanism of Action as a Herbicide Safener

The proposed mechanism of action for herbicide safeners involves the induction of the crop plant's natural defense pathways. This often includes the upregulation of detoxification enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[8] These enzymes metabolize the herbicide into less toxic forms, thus protecting the crop.

G cluster_input Inputs cluster_plant Crop Plant cluster_process Detoxification cluster_output Outputs herbicide Herbicide metabolism Herbicide Metabolism herbicide->metabolism weed_control Weed Control herbicide->weed_control safener Dithiolo[3,4-b]pyridine (Safener) upregulation Upregulation of Detoxification Genes safener->upregulation gst Glutathione S-transferases (GSTs) upregulation->gst p450 Cytochrome P450s upregulation->p450 gst->metabolism p450->metabolism detoxified_herbicide Detoxified Herbicide metabolism->detoxified_herbicide crop_protection Crop Protection detoxified_herbicide->crop_protection

Caption: Proposed mechanism of action for dithiolo[3,4-b]pyridines as herbicide safeners.

Experimental Protocol for Evaluating Herbicide Safener Activity

This generalized protocol is based on established methods for assessing the efficacy of novel herbicide safeners and would require optimization for the specific compound, crop, and herbicide being tested.[9]

Objective: To determine the ability of 3H-dithiolo[3,4-b]pyridine-3-thione to protect a model crop (e.g., maize) from the phytotoxic effects of a specific herbicide (e.g., chlorimuron-ethyl).

Materials:

  • Seeds of the model crop (e.g., maize)

  • Herbicide (e.g., chlorimuron-ethyl)

  • 3H-dithiolo[3,4-b]pyridine-3-thione

  • Potting soil or other suitable growth medium

  • Growth chambers or greenhouse with controlled environmental conditions

  • Spectrophotometer for enzyme assays

Procedure:

  • Seed Treatment (or Soil Application):

    • Prepare solutions of 3H-dithiolo[3,4-b]pyridine-3-thione at various concentrations.

    • Treat seeds with the safener solutions or incorporate the safener into the soil at different rates.

    • Include a control group with no safener treatment.

  • Planting and Herbicide Application:

    • Plant the treated and control seeds in pots.

    • After a set period of growth (e.g., when seedlings have reached a specific growth stage), apply the herbicide at a concentration known to cause moderate injury to the crop.

    • Include a control group that receives no herbicide.

  • Evaluation of Plant Growth:

    • After a specified time (e.g., 7-14 days) following herbicide application, measure various growth parameters, including:

      • Plant height

      • Root length

      • Fresh and dry weight

    • Calculate the percent injury and the protective effect of the safener.

  • Biochemical Assays (Optional but Recommended):

    • Harvest plant tissue (leaves and roots) from all treatment groups.

    • Prepare tissue extracts.

    • Measure the activity of key detoxification enzymes, such as Glutathione S-transferase (GST) and Cytochrome P450s, using established spectrophotometric assays.

    • Measure chlorophyll and glutathione content.[7]

Potential in Drug Development: A Frontier of Exploration

While the current body of evidence points towards agrochemical applications, the structural similarity of the dithiolo[3,4-b]pyridine core to other biologically active heterocyclic systems suggests potential for drug development. For instance, the related pyrazolo[3,4-b]pyridine scaffold is found in compounds with a wide range of therapeutic activities, including antiviral, antibacterial, anti-inflammatory, and anti-tumor properties.[10][11] The dithiolo[3,4-b]pyridine core, with its unique disulfide linkage, could exhibit interesting redox properties, making it a candidate for investigation in areas such as cancer biology and neurodegenerative diseases.[1]

Safety and Handling

No specific safety data sheet (SDS) is available for 3H-dithiolo[3,4-b]pyridine-3-thione. However, based on the safety profiles of related thiones and dithioles, the following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[6][12]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6][13]

  • Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents. Keep the container tightly closed.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

  • Odor: Many organosulfur compounds, particularly thiols and thiones, have strong, unpleasant odors. All handling should be conducted in a manner that contains any potential odors.[14]

Conclusion

3H-dithiolo[3,4-b]pyridine-3-thione represents a chemical entity with underexplored potential. While specific data on the parent compound is limited, the broader family of dithiolo[3,4-b]pyridines has demonstrated clear utility in the agrochemical sector as herbicide safeners. The synthetic routes and analytical methodologies established for its derivatives provide a solid foundation for further research into this specific molecule. Moreover, the rich biological activity of related heterocyclic systems opens intriguing, albeit speculative, avenues for its investigation in medicinal chemistry. This guide provides the necessary framework for researchers to begin to unlock the full potential of this unique sulfur-containing heterocycle.

References

  • Dotsenko, V. V., et al. (2024). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][6]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. Molecules, 29(1), 234.

  • Synerzine. (2020, July 24). SAFETY DATA SHEET 2-Propene-1-thiol. Retrieved from [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Purine Derivatives as Herbicide Safeners. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Dotsenko, V. V., et al. (2015). ChemInform Abstract: Synthesis of[1][6]Dithiolo[3,4-b]pyridines via the Reaction of Dithiomalondianilide with Arylmethylidenemalononitriles. Chemistry of Heterocyclic Compounds, 51(4), 389-392.

  • ResearchGate. (n.d.). Herbicide Safeners: From Molecular Structure Design to Safener Activity. Retrieved from [Link]

  • Ye, F., et al. (2019). Design, Synthesis, and Safener Activity of Novel Methyl (R)
  • ResearchGate. (2024, January 5). (PDF) 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][6]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 24). Ecotoxicological Evaluation of Safener and Antimicrobial Additives in Isoxaflutole-Based Herbicide Formulations. Retrieved from [Link]

  • PubChemLite. (n.d.). 3h-[1][6]dithiolo[3,4-b]pyridine-3-thione. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on the Discovery of Novel Natural Herbicide Safeners. Retrieved from [Link]

  • Lin, R., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302.
  • National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • MDPI. (2021, June 20). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of compounds 3b and 4b. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H( 13 C) NMR spectra of compound 3b. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Retrieved from [Link]

  • CSIRO Publishing. (n.d.). Infrared absorption of some 3,4-disubstituted pyridines and pyridine 1-oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Spectral Database for Organic Compounds, SDBS. (n.d.). 3H-1,2-Dithiole-3-thione, 5-(2,4-dimethoxyphenyl)-. Retrieved from [Link]

Sources

In-depth Technical Guide on the 1H and 13C NMR Spectral Data of 3H-dithiolo[3,4-b]pyridine-3-thione Derivatives: A Note on Data Availability

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: Analysis of Publicly Available NMR Data for 3H-dithiolo[3,4-b]pyridine-3-thione Derivatives

Introduction: The Challenge of Characterizing a Niche Heterocycle

The 3H-dithiolo[3,4-b]pyridine-3-thione core represents a unique heterocyclic scaffold with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds. This guide was intended to provide a comprehensive overview of the ¹H and ¹³C NMR spectral data for this specific class of molecules. However, an exhaustive search of the current scientific literature and chemical databases has revealed a significant scarcity of publicly available, experimentally determined NMR data for the aromatic 3H-dithiolo[3,4-b]pyridine-3-thione system.

This document will, therefore, outline the findings of this extensive search, highlight the available data for structurally related compounds, and discuss the anticipated spectral features of the target molecules based on general principles of NMR spectroscopy.

State of Available Spectroscopic Data

A systematic search for ¹H and ¹³C NMR data of 3H-dithiolo[3,4-b]pyridine-3-thione and its derivatives has yielded limited direct results. The parent compound is indexed in chemical databases such as PubChem, confirming its structure, but without associated experimental NMR spectra.

The majority of the accessible research focuses on a related but structurally distinct class of compounds: 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine derivatives.[2][3][4] It is crucial to underscore the fundamental structural differences between these and the target compounds:

  • Aromaticity: The reported compounds possess a dihydro-pyridine ring, rendering the core non-aromatic. This contrasts with the fully aromatic pyridine ring in the target scaffold.

  • Functional Group at C-3: The literature primarily describes derivatives with an exocyclic imino (=N-R) group at the 3-position, rather than the intended thione (=S) group.

These differences profoundly impact the electronic environment of the heterocyclic system, and consequently, the ¹H and ¹³C NMR chemical shifts are not directly translatable to the 3H-dithiolo[3,4-b]pyridine-3-thione core. For instance, the ¹H NMR spectra of the dihydro-imino derivatives show characteristic signals for protons on sp³-hybridized carbons, which would be absent in the aromatic target compounds.[2] Similarly, the ¹³C NMR spectra of these analogs report the chemical shift for a C=N carbon, which would differ significantly from the expected chemical shift of a C=S carbon in the thione derivatives.[2]

Predicted NMR Spectral Features of 3H-dithiolo[3,4-b]pyridine-3-thione Derivatives

In the absence of experimental data, we can predict the general characteristics of the ¹H and ¹³C NMR spectra for the aromatic 3H-dithiolo[3,4-b]pyridine-3-thione core based on established principles and data from related heterocyclic systems.

Predicted ¹H NMR Characteristics

The aromatic protons on the pyridine ring are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The precise chemical shifts and coupling patterns will be influenced by the position and electronic nature of any substituents. For the unsubstituted parent compound, one would anticipate a set of coupled multiplets corresponding to the three protons on the pyridine ring.

Predicted ¹³C NMR Characteristics

The carbon atoms of the aromatic pyridine and dithiolo rings are expected to appear in the aromatic region of the ¹³C NMR spectrum (δ 110-160 ppm). A key and highly characteristic signal would be that of the thione carbon (C=S). Thiocarbonyl carbons are known to be significantly deshielded and typically resonate at very low field, often in the range of δ 190-220 ppm. The observation of a signal in this region would be a strong indicator of the presence of the thione functionality.

Proposed Experimental Protocol for NMR Analysis

For researchers synthesizing novel 3H-dithiolo[3,4-b]pyridine-3-thione derivatives, the following general protocol for NMR characterization is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). DMSO-d₆ is often a good choice for polar heterocyclic compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: The residual solvent peak can be used as a primary reference. For quantitative NMR, a calibrated internal standard may be added.

¹H NMR Spectroscopy
  • Instrument: Utilize a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Parameters:

    • Spectral Width: Typically 12-16 ppm.

    • Pulse Angle: 30-45° for quantitative measurements.

    • Relaxation Delay (d1): At least 5 times the longest T₁ for accurate integration.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 8-64 scans).

  • Data Processing: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum.

¹³C NMR Spectroscopy
  • Experiment: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Parameters:

    • Spectral Width: Typically 0-220 ppm to ensure the observation of the C=S signal.

    • Pulse Angle: 30-45°.

    • Relaxation Delay (d1): A longer delay (e.g., 2-5 s) is often necessary, especially for quaternary carbons.

    • Number of Scans: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Advanced Experiments: To aid in signal assignment, consider performing two-dimensional NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Visualization of the Core Structure

To aid in the discussion of potential NMR assignments, the core structures and numbering systems are presented below.

G cluster_0 3H-dithiolo[3,4-b]pyridine-3-thione C3 C3 S2 S2 C3->S2 S1 S1 C3->S1 S_thione S C3->S_thione =S C3a C3a S2->C3a S1->C3a C7a C7a C3a->C7a N7 N7 C7a->N7 C6 C6 N7->C6 C5 C5 C6->C5 C5->C3a

Figure 1: Numbering of the 3H-dithiolo[3,4-b]pyridine-3-thione core.

Conclusion and Future Outlook

While a comprehensive guide to the experimental NMR data of 3H-dithiolo[3,4-b]pyridine-3-thione derivatives cannot be constructed at this time due to a lack of published data, this document provides a framework for researchers entering this area. The predicted spectral features and the recommended experimental protocols offer a starting point for the characterization of these novel compounds.

It is hoped that as research into this heterocyclic system progresses, experimental NMR data will become available in the scientific literature. Such data will be invaluable for building a more complete understanding of the structure-property relationships in this class of compounds and will undoubtedly be the subject of future, more detailed spectroscopic guides.

References

Due to the absence of direct experimental data for the target compounds, a formal reference list is not applicable in the traditional sense. The information presented is based on general principles of NMR spectroscopy and data from the following related studies:

  • Dotsenko, V. V., Krivokolysko, S. G., Frolov, K. A., Chigorina, E. A., Polovinko, V. V., Dmitrienko, A. O., & Bushmarinov, I. S. (2015). Synthesis of[1][2]dithiolo[3,4-b]pyridines via the reaction of dithiomalondianilide with arylmethylidenemalononitriles. Chemistry of Heterocyclic Compounds, 51(4), 353-360.

  • Dotsenko, V. V., Krivokolysko, S. G., Chigorina, E. A., Polovinko, V. V., & Bushmarinov, I. S. (2023). New[1][2]dithiolo[3,4-b]pyridine-5-carboxamides: synthesis, mechanism, and biological activity. Molecules, 28(11), 4381.

Sources

Foreword: The Analytical Imperative in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of Dithiolo[3,4-b]pyridines using FTIR and Mass Spectrometry

Dithiolo[3,4-b]pyridines represent a promising class of nitrogen-sulfur heterocyclic compounds, drawing significant attention from researchers in medicinal chemistry and materials science. Their unique scaffold is a cornerstone for developing novel therapeutic agents and functional materials. The journey from synthesis to application, however, is critically dependent on rigorous and unambiguous structural characterization. This guide provides a detailed exploration of two cornerstone analytical techniques—Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS)—as applied to the dithiolo[3,4-b]pyridine core. Our focus extends beyond mere procedural descriptions to elucidate the causality behind methodological choices, empowering researchers to not only generate data but to interpret it with confidence and insight.

Part I: Fourier-Transform Infrared (FTIR) Spectroscopy – A Vibrational Fingerprint

FTIR spectroscopy serves as a rapid, non-destructive, and indispensable first-pass analysis for any newly synthesized compound. Its power lies in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites specific molecular vibrations. For dithiolo[3,4-b]pyridine derivatives, FTIR is instrumental in confirming the successful incorporation of key structural motifs and the absence of starting material residues.[1]

The Causality of Sample Preparation: The KBr Pellet Technique

The choice of sampling technique is paramount for acquiring a high-quality, artifact-free spectrum. For solid dithiolo[3,4-b]pyridine derivatives, which are often crystalline powders, the Potassium Bromide (KBr) pellet method is the gold standard.

Why KBr? Potassium bromide is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be closely matched to that of the organic analyte when properly prepared, minimizing scattering effects.

Why the Rigor in Preparation? The protocol's trustworthiness hinges on meticulous preparation. The most critical variable is moisture. KBr is hygroscopic, and any absorbed water will produce a very broad absorption band in the 3400 cm⁻¹ region, potentially obscuring the crucial N-H stretching vibrations of amine or amide substituents on the dithiolo[3,4-b]pyridine ring.[1] Therefore, pre-drying the KBr and minimizing atmospheric exposure are not just suggestions; they are prerequisites for validatable data.

Experimental Protocol: KBr Pellet Preparation
  • Material Preparation: Dry FT-IR grade KBr powder in an oven at ~110°C for at least 2 hours. Allow it to cool in a desiccator.

  • Sample Grinding: In an agate mortar, grind ~150 mg of the dried KBr to a fine, consistent powder.

  • Analyte Incorporation: Add 1-2 mg of the dithiolo[3,4-b]pyridine sample to the KBr.

  • Homogenization: Gently but thoroughly mix and grind the sample and KBr together for 1-2 minutes. The goal is to disperse the analyte molecules within the KBr matrix to reduce scattering. The mixture should appear as a uniform, fine powder.

  • Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Interpreting the Spectrum: Characteristic Vibrational Frequencies

The analysis of a dithiolo[3,4-b]pyridine spectrum involves identifying key absorption bands that correspond to specific functional groups. The position, intensity, and shape of these bands provide a structural fingerprint.

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance for Dithiolo[3,4-b]pyridinesSource
N-H Stretching3500 - 3300Confirms the presence of amine (NH₂) or imine (N-H) substituents. Primary amines often show two distinct bands.[2][3]
C-H Stretching (Aromatic)3100 - 3000Indicates the presence of aryl substituents on the core structure.
C-H Stretching (Aliphatic)3000 - 2850Indicates the presence of saturated carbon chains.[4]
C≡N Stretching~2220A sharp, strong band confirming the presence of a nitrile group, a common substituent.[3][5]
C=O Stretching~1670A very strong, sharp band indicating an amide or other carbonyl functional group.[2]
C=N Stretching~1640Characteristic of imine groups within the structure or on substituents.[2][3]
C=C Stretching (Aromatic Ring)1600 - 1450A series of bands confirming the pyridine and other aromatic rings.
S-S Stretching540 - 500Weak absorption, often difficult to observe, corresponding to the dithiolo disulfide bond.

For example, the successful synthesis of a 6-amino-3-(phenylimino)-[1,2]dithiolo[3,4-b]pyridine-5-carboxamide would be supported by the appearance of N-H stretches around 3400 cm⁻¹, a strong C=O band near 1670 cm⁻¹, and a C=N band around 1633 cm⁻¹.[2] Conversely, the absence of a strong C≡N band around 2200 cm⁻¹ would confirm that a starting material containing a nitrile group has been fully consumed in the reaction.[2]

Part II: Mass Spectrometry (MS) – Unveiling Molecular Weight and Structure

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For dithiolo[3,4-b]pyridines, it serves two primary purposes:

  • Molecular Weight Confirmation: Unambiguously determining the molecular weight of the synthesized compound.

  • Structural Elucidation: Providing structural information through the analysis of fragmentation patterns.

The Causality of Ionization: Choosing the Right Tool

The ionization method dictates the information one can obtain. The choice between a "soft" or "hard" ionization technique is a critical decision based on the analytical goal.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers molecules from solution into the gas phase as ions with minimal fragmentation.[6] It is the method of choice for confirming the molecular weight of newly synthesized dithiolo[3,4-b]pyridines, which may be thermally labile. ESI typically produces protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.[2][7][8] The resulting spectrum is clean, with the molecular ion peak being the most prominent, making molecular formula confirmation via High-Resolution Mass Spectrometry (HRMS) straightforward.

  • Electron Ionization (EI): EI is a hard ionization technique where high-energy electrons bombard the sample, causing both ionization and extensive fragmentation.[9] While the molecular ion (M⁺˙) may sometimes be weak or absent, the resulting fragmentation pattern is highly reproducible and rich in structural information.[10][11] This pattern serves as a molecular fingerprint that can be used to distinguish between isomers and elucidate the connectivity of the molecule.

A comprehensive analytical strategy often employs both: ESI for accurate mass determination and tandem MS (MS/MS) or EI for detailed structural analysis.

Overall Analytical Workflow

The diagram below illustrates a logical workflow for the comprehensive analysis of a novel dithiolo[3,4-b]pyridine derivative.

G cluster_synthesis Synthesis & Purification cluster_ftir FTIR Analysis cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation synthesis Synthesized Dithiolo[3,4-b]pyridine ftir Acquire FTIR Spectrum synthesis->ftir Initial Check interp_ftir Identify Functional Groups ftir->interp_ftir esi ESI-MS (Accurate Mass) interp_ftir->esi Functional Groups OK msms Tandem MS (MS/MS) (Fragmentation) esi->msms Select Precursor Ion confirm_mw Confirm Molecular Weight & Formula esi->confirm_mw elucidate Elucidate Structure msms->elucidate conclusion conclusion confirm_mw->conclusion Final Structural Confirmation elucidate->conclusion Final Structural Confirmation

Caption: Integrated workflow for structural characterization.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified dithiolo[3,4-b]pyridine sample (~1-10 µg/mL) in an ESI-compatible solvent such as methanol or acetonitrile. The addition of 0.1% formic acid is often used to promote protonation and enhance signal in positive ion mode.[8]

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameter Optimization: Optimize ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to maximize the signal intensity of the ion of interest (e.g., [M+H]⁺).

  • Full Scan Acquisition: Acquire a full scan mass spectrum to identify the protonated molecular ion. The presence of a peak corresponding to the expected molecular weight +1.0078 Da confirms the identity of the compound.

  • Tandem MS (MS/MS): For structural analysis, perform a product ion scan. Isolate the [M+H]⁺ ion in the mass analyzer and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon). Scan the resulting fragment ions to generate the MS/MS spectrum.

Fragmentation Analysis: Decoding the Structure

The fragmentation of dithiolo[3,4-b]pyridines, like other nitrogen-sulfur heterocycles, follows logical pathways dictated by the stability of the resulting fragment ions and neutral losses.[12][13][14] Analysis of the MS/MS spectrum allows for the piecing together of the molecular structure.

A key feature to note is the isotopic signature of sulfur. The presence of the ³⁴S isotope will result in an M+2 peak with an intensity of approximately 4.2% for each sulfur atom present.[15] For a dithiolo compound, a distinct [M+H+2]⁺ peak at ~8.4% the intensity of the [M+H]⁺ peak is a powerful diagnostic confirmation.

The following diagram illustrates a plausible fragmentation pathway for a representative 6-Amino-4-aryl-3-(phenylimino)-[1,2]dithiolo[3,4-b]pyridine-5-carbonitrile.

Fragmentation cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [M+H]⁺ (Precursor Ion) F1 Fragment A M->F1 - ArH (Aryl group) F2 Fragment B M->F2 - PhNH₂ (Aniline) F3 Fragment C M->F3 - HCN F4 Fragment D F2->F4 - S₂

Sources

An In-Depth Technical Guide to the X-ray Crystal Structure of 6-Amino-dithiolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Architectural Blueprint of Novel Therapeutics

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the intricate world of medicinal chemistry, this guide offers a comprehensive exploration into the structural elucidation of 6-amino-dithiolo[3,4-b]pyridine derivatives. These sulfur and nitrogen-containing heterocycles represent a promising frontier in the quest for novel therapeutic agents, exhibiting a range of biological activities, including potential as herbicide safeners.[1][2][3][4] Their structural similarity to other biologically active scaffolds, such as thieno[2,3-b]pyridines, further underscores their significance in drug discovery.[1][2]

The precise three-dimensional arrangement of atoms within a molecule is the cornerstone of understanding its function, reactivity, and potential for interaction with biological targets. X-ray crystallography stands as the definitive technique for revealing this molecular architecture. This guide is designed not merely as a set of instructions, but as a field-proven narrative that delves into the causality behind experimental choices, empowering you to not only replicate but also innovate. We will journey through the synthesis, crystallization, and ultimate X-ray diffraction analysis of these fascinating compounds, equipping you with the knowledge to confidently explore their therapeutic potential.

I. The Genesis of a Crystal: Synthesis and Crystallization of 6-Amino-dithiolo[3,4-b]pyridine Derivatives

The journey to a high-quality crystal structure begins with the synthesis of the target compound. The preparation of 6-amino-dithiolo[3,4-b]pyridine derivatives is typically achieved through a multicomponent reaction, a powerful strategy in medicinal chemistry for generating molecular diversity.

A. Synthetic Strategy: A Multi-Component Approach

A robust and versatile method for the synthesis of 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][5]dithiolo[3,4-b]pyridine-5-carboxamides involves the reaction of an aromatic aldehyde, cyanoacetamide, and dithiomalondianilide in the presence of a base, such as morpholine.[1][2][3][4] This one-pot synthesis is efficient and allows for the introduction of various substituents on the aryl ring, facilitating the exploration of structure-activity relationships.

The proposed reaction mechanism involves a series of elegant steps, beginning with a Knoevenagel condensation of the aromatic aldehyde and cyanoacetamide, followed by a Michael addition of dithiomalondianilide. A subsequent intramolecular cyclization and oxidative closure of the dithiole ring leads to the final heterocyclic scaffold.[4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Aldehyde Aromatic Aldehyde OnePot One-Pot Reaction Aldehyde->OnePot Cyanoacetamide Cyanoacetamide Cyanoacetamide->OnePot Dithiomalondianilide Dithiomalondianilide Dithiomalondianilide->OnePot Solvent Ethanol Solvent->OnePot Base Morpholine Base->OnePot Temperature 40-60 °C Temperature->OnePot Product 6-Amino-dithiolo[3,4-b]pyridine Derivative OnePot->Product

A generalized workflow for the one-pot synthesis.
B. The Art of Crystallization: From Solution to Single Crystal

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount and is guided by the principle of "like dissolves like," where solvents with similar functional groups to the compound are often good solubilizers.[6] For the polar, heterocyclic 6-amino-dithiolo[3,4-b]pyridine derivatives, a systematic screening of solvents is recommended.

Field-Proven Insights on Solvent Selection:

  • Polar Protic vs. Aprotic Solvents: Ethanol is a common and effective solvent for the synthesis of these derivatives, suggesting its utility in crystallization.[1][2][3] Other polar solvents like acetone and ethyl acetate should also be explored. The ability of protic solvents to engage in hydrogen bonding can influence crystal packing.

  • Mixed Solvent Systems: A powerful technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly introducing a "poor" solvent (in which it is sparingly soluble) to induce crystallization. Common combinations include dichloromethane/ethanol or acetone/hexane.[6]

  • The Rationale: The ideal solvent system will dissolve the compound at an elevated temperature but allow it to become supersaturated and crystallize upon slow cooling. Rapid crystallization often leads to smaller, less-ordered crystals, so a slow and controlled process is crucial.

Experimental Protocol: Slow Evaporation for Crystallization

  • Solvent Screening: In separate small vials, dissolve a few milligrams of the purified compound in a minimal amount of various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane) with gentle warming.

  • Observation: Allow the vials to stand undisturbed at room temperature. Observe for the formation of crystals over several hours to days. Note the solvent in which the compound is moderately soluble.

  • Scaling Up: Once a suitable solvent is identified, prepare a saturated or near-saturated solution of the compound (e.g., 10-20 mg) in that solvent by gentle heating in a clean vial.

  • Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand for several days to weeks. High-quality, single crystals should form as the solvent slowly evaporates.

Troubleshooting Crystallization:

IssuePotential CauseRecommended Action
No Crystals Form Solution is not supersaturated (too much solvent).Gently warm the solution to evaporate some of the solvent and then allow it to cool slowly again.[5][7][8]
Oiling Out The compound's melting point is lower than the solution temperature, or the compound is impure.Re-dissolve the oil by heating and add a small amount of additional solvent. Allow for very slow cooling.[5][7]
Formation of Powder Crystallization is occurring too rapidly.Re-dissolve the powder by heating and add more solvent to reduce the level of supersaturation.[5][7]

II. Deciphering the Code: X-ray Crystallographic Analysis

With a suitable single crystal in hand, the next phase is to use X-ray diffraction to determine the precise arrangement of atoms. This process involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

A. Data Collection: Capturing the Diffraction Pattern

Modern X-ray diffractometers, equipped with sensitive detectors, have streamlined the data collection process. The crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

Step-by-Step Methodology for X-ray Data Collection:

  • Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a cryoloop.

  • Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas to the desired temperature.

  • Data Collection Strategy: The diffractometer software is used to determine an optimal strategy for collecting a complete and redundant dataset. This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.

  • Data Integration and Scaling: The collected images are processed to integrate the intensities of the diffraction spots and scale the data to correct for experimental variations.

XRay_Workflow SelectCrystal Select a High-Quality Single Crystal MountCrystal Mount on Cryoloop SelectCrystal->MountCrystal CoolCrystal Flash-cool in Nitrogen Stream (100 K) MountCrystal->CoolCrystal Diffractometer Diffractometer CoolCrystal->Diffractometer XRaySource X-ray Source XRaySource->Diffractometer CollectData Data Collection (Crystal Rotation) Diffractometer->CollectData Detector Detector ProcessData Data Integration and Scaling Detector->ProcessData CollectData->Detector SolveStructure Structure Solution (e.g., Direct Methods) ProcessData->SolveStructure RefineStructure Structure Refinement SolveStructure->RefineStructure FinalModel Final Structural Model (CIF file) RefineStructure->FinalModel

Sources

The Genesis of a Scaffold: An In-depth Technical Guide to the Initial Synthesis and Discovery of Dithiolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dithiolo[3,4-b]pyridine scaffold, a sulfur-containing heterocyclic system, has emerged as a promising structural motif in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the initial discovery and synthesis of this intriguing scaffold. We delve into the pioneering work that first brought this heterocyclic system to light, detailing the foundational synthetic strategies. Furthermore, we explore the evolution of its synthesis, culminating in the contemporary, efficient one-pot methodologies that have made this scaffold more accessible for research and development. This guide will meticulously detail the key reaction mechanisms, provide step-by-step experimental protocols, and present comparative data to offer a complete understanding of the chemistry behind the dithiolo[3,4-b]pyridine core.

Introduction: The Emergence of a Novel Heterocycle

The landscape of heterocyclic chemistry is in a constant state of expansion, with the quest for novel scaffolds that can serve as templates for the development of new therapeutic agents and functional materials. Within this context, sulfur-containing heterocycles have garnered significant attention due to their unique electronic properties and diverse biological activities. The dithiolo[3,4-b]pyridine system, a structural analog of the well-studied thieno[2,3-b]pyridines, represents a relatively underexplored class of compounds with considerable potential. Its rigid, planar structure and the presence of a disulfide bond offer intriguing possibilities for molecular design and biological interaction. This guide aims to provide a detailed account of the seminal work that led to the creation of this scaffold and the subsequent advancements in its synthesis.

The Pioneering Synthesis: A Look Back at the Initial Discovery

The first synthesis of the dithiolo[3,4-b]pyridine scaffold can be traced back to the work of V. D. Dyachenko, S. G. Krivokolysko, and V. P. Litvinov in the late 1990s. Their research, published in 1997, laid the groundwork for all subsequent explorations of this heterocyclic system. The initial approach involved a multi-step synthesis that, while not as streamlined as modern methods, was a critical first step in accessing this novel scaffold.

The Foundational Two-Stage Approach

The pioneering synthesis reported by Dyachenko and colleagues involved a two-stage process, which began with the synthesis of a substituted pyridine-2-thione derivative, followed by a cyclization reaction to form the dithiolo ring. This foundational method, while effective, often required harsh reaction conditions and resulted in modest yields.

The Evolution of Synthesis: Towards Efficiency and Versatility

Building upon the foundational work, the early 2000s saw further exploration of the synthesis of dithiolo[3,4-b]pyridines by the same research groups. These efforts focused on refining the reaction conditions and expanding the scope of the synthesis to include a wider range of derivatives. However, a significant leap in the accessibility of this scaffold came with the development of a one-pot, multi-component reaction strategy.

The Advent of the One-Pot Synthesis

Researchers led by V. V. Dotsenko and S. G. Krivokolysko revolutionized the synthesis of the dithiolo[3,4-b]pyridine core by developing a highly efficient one-pot procedure.[1][2] This modern approach involves the reaction of N,N'-diphenyldithiomalondiamide with various Michael acceptors, such as 3-aryl-2-cyanoacrylamides or arylmethylidenemalononitriles, in the presence of a base like morpholine.[1][2] This methodology offers several advantages over the earlier multi-step syntheses, including operational simplicity, shorter reaction times, and generally higher yields.

The reaction is believed to proceed through a domino sequence of a Michael addition, followed by an intramolecular cyclization and subsequent oxidative C-S/S-S bond formation to yield the final dithiolo[3,4-b]pyridine ring system.

Mechanistic Insights: Understanding the Reaction Pathway

The formation of the dithiolo[3,4-b]pyridine scaffold via the one-pot synthesis is a fascinating example of a domino reaction. The proposed mechanism, supported by experimental observations and theoretical calculations, can be broken down into the following key steps:

  • Michael Addition: The reaction is initiated by the base-catalyzed Michael addition of the active methylene compound, N,N'-diphenyldithiomalondiamide, to the Michael acceptor.

  • Intramolecular Cyclization: The resulting adduct then undergoes an intramolecular cyclization, leading to the formation of a dihydropyridine intermediate.

  • Oxidative Cyclization: The final step involves an oxidative cyclization, where the two thiol groups are oxidized to form the disulfide bridge of the dithiolo ring. This step is often facilitated by atmospheric oxygen.

One-Pot Synthesis Mechanism cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Final Product Formation Dithiomalondianilide Dithiomalondianilide Michael_Addition Michael_Addition Dithiomalondianilide->Michael_Addition Michael Addition Michael_Acceptor Michael_Acceptor Michael_Acceptor->Michael_Addition Base Base (Morpholine) Base->Michael_Addition Michael_Adduct Michael_Adduct Michael_Addition->Michael_Adduct Dihydropyridine_Intermediate Dihydropyridine_Intermediate Michael_Adduct->Dihydropyridine_Intermediate Intramolecular Cyclization Oxidative_Cyclization Oxidative_Cyclization Dihydropyridine_Intermediate->Oxidative_Cyclization [O] Dithiolo_Pyridine Dithiolo[3,4-b]pyridine Oxidative_Cyclization->Dithiolo_Pyridine

Figure 1: Proposed mechanistic pathway for the one-pot synthesis of the dithiolo[3,4-b]pyridine scaffold.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the dithiolo[3,4-b]pyridine scaffold, based on the modern one-pot approach.

General Procedure for the One-Pot Synthesis of 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carbonitriles

This protocol is adapted from the work of Dotsenko and colleagues.[1]

Materials:

  • N,N'-Diphenyldithiomalondiamide

  • Arylmethylidenemalononitrile (various substituted benzaldehydes can be used to generate this in situ)

  • Morpholine

  • Ethanol

Procedure:

  • To a solution of the appropriate arylmethylidenemalononitrile (1 mmol) in ethanol (10-15 mL), add N,N'-diphenyldithiomalondiamide (1 mmol) and a catalytic amount of morpholine (0.1 mL).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of DMF and ethanol.

General Procedure for the One-Pot Synthesis of 4,5,6,7-tetrahydro-3H-[1][2]dithiolo[3,4-b]pyridines

This protocol is based on the work of Varzieva et al.

Materials:

  • N,N'-Diphenyldithiomalondiamide

  • 3-Aryl-2-cyanoacrylamide

  • Morpholine

  • Ethanol

Procedure:

  • Suspend N,N'-diphenyldithiomalondiamide (1 mmol) and the corresponding 3-aryl-2-cyanoacrylamide (1 mmol) in ethanol (15-20 mL).

  • Add morpholine (1.5-2.0 mmol) to the suspension.

  • Reflux the reaction mixture until the starting materials are consumed, as monitored by TLC.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with ethanol and dry to afford the desired product.

Data Presentation

The following table summarizes the typical reaction conditions and yields for the synthesis of various dithiolo[3,4-b]pyridine derivatives using the one-pot methodology.

EntryAryl Group (Ar)Michael AcceptorBaseSolventTime (h)Yield (%)Reference
1PhenylPhenylmethylidenemalononitrileMorpholineEthanol385[1]
24-Methoxyphenyl(4-Methoxyphenyl)methylidenemalononitrileMorpholineEthanol2.592[1]
34-Chlorophenyl(4-Chlorophenyl)methylidenemalononitrileMorpholineEthanol481[1]
4Phenyl3-Phenyl-2-cyanoacrylamideMorpholineEthanol378
54-Nitrophenyl3-(4-Nitrophenyl)-2-cyanoacrylamideMorpholineEthanol3.575

Table 1: Summary of reaction conditions and yields for the one-pot synthesis of dithiolo[3,4-b]pyridine derivatives.

Conclusion and Future Outlook

The journey of the dithiolo[3,4-b]pyridine scaffold, from its initial multi-step synthesis to the highly efficient one-pot methodologies, showcases the dynamism of synthetic organic chemistry. The pioneering work of Dyachenko, Krivokolysko, and Litvinov in the late 1990s was instrumental in introducing this novel heterocyclic system to the scientific community. The subsequent development of robust and versatile synthetic routes by Dotsenko and others has significantly lowered the barrier to entry for researchers interested in exploring the potential of this scaffold.

Looking ahead, the accessibility of the dithiolo[3,4-b]pyridine core is expected to fuel further investigations into its biological activities and material properties. The unique structural and electronic features of this scaffold make it a compelling candidate for the design of novel pharmaceuticals, agrochemicals, and functional organic materials. The continued refinement of its synthesis and the exploration of its chemical space will undoubtedly lead to exciting new discoveries and applications.

References

  • Varzieva, E. A.; Sinotsko, A. E.; Dotsenko, V. V.; Aksenov, N. A. One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[1]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. Chemistry Proceedings2023 , 14, 21. [Link]

  • Dotsenko, V. V.; Krivokolysko, S. G.; Frolov, K. A.; Chigorina, E. A.; Polovinko, V. V.; Dmitrienko, A. O.; Bushmarinov, I. S. Synthesis of[1]dithiolo[3,4-b]pyridines via the reaction of dithiomalondianilide with arylmethylidenemalononitriles. Chemistry of Heterocyclic Compounds2015 , 51, 389–392. [Link]

  • Dyachenko, V. D.; Krivokolysko, S. G.; Litvinov, V. P. A new method for the synthesis of substituted 3-cyano-1,4-dihydropyridine-2-thiolates. Russian Chemical Bulletin1997 , 46, 959–960. [Link]

  • Dyachenko, V. D.; Krivokolysko, S. G.; Litvinov, V. P. Synthesis of 4,7-dihydrothieno[2,3-b]pyridines and their analogs from α,β-unsaturated nitriles and cyanothioacetamide. Chemistry of Heterocyclic Compounds2000 , 36, 1090–1094. [Link]

  • Dotsenko, V. V.; Frolov, K. A.; Krivokolysko, S. G. Dithiomalonodianilide in the Synthesis of Functionalized 6-Amino-4,7-dihydro-3H-[1]dithiolo[3,4-b]pyridines. Chemistry of Heterocyclic Compounds2014 , 50, 913–914. [Link]

Sources

Thermal stability and degradation pathways of dithiolethiones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Topic: Thermal Stability and Degradation Pathways of Dithiolethiones Audience: Researchers, scientists, and drug development professionals.

Abstract

Dithiolethiones are a class of sulfur-containing heterocycles that hold significant pharmacological interest, with prominent members including the chemopreventive agent Oltipraz and the sialogogue Anethole dithiolethione (ADT).[1][2][3] Their therapeutic potential is intrinsically linked to their chemical stability. This technical guide provides a comprehensive overview of the thermal stability and complex degradation pathways of the dithiolethione core. We delve into the primary mechanisms of degradation—thermolysis, oxidation, and hydrolysis—and detail the modern analytical methodologies required to investigate these processes. By synthesizing mechanistic insights with practical experimental protocols, this document serves as a crucial resource for professionals in drug development and formulation, aiming to ensure the stability, safety, and efficacy of dithiolethione-based therapeutics.

Introduction to Dithiolethiones: A Privileged Scaffold

The 3H-1,2-dithiole-3-thione ring system is a unique organosulfur scaffold that has garnered substantial attention for its diverse biological activities, including antioxidant, chemopreventive, and anti-inflammatory properties.[4] These compounds are found in some cruciferous vegetables but are more commonly accessed through synthetic chemistry.[2][5] The pharmacological activity of dithiolethiones is often attributed to their ability to modulate key cellular pathways, such as the Keap1-Nrf2 antioxidant response element, leading to the upregulation of Phase II detoxification enzymes.[6][7]

Given that these compounds are developed as therapeutic agents, a thorough understanding of their chemical stability is paramount. Degradation can lead to a loss of potency, the formation of inactive byproducts, or worse, the generation of toxic impurities. This guide focuses specifically on the factors governing the stability of the dithiolethione core, with an emphasis on thermal stress and the resultant degradation pathways.

Understanding Thermal Stability

The thermal stability of a dithiolethione is not an absolute value but rather a profile of its behavior under increasing thermal stress. While some synthetic routes for creating the dithiolethione ring require high temperatures (180-200°C), suggesting a relatively robust core, the molecule is susceptible to decomposition under specific conditions.[1]

Thermal analysis is complicated by the fact that decomposition can sometimes precede or occur concurrently with melting. For related sulfur-containing heterocycles like certain sulfoxides, it has been shown that the observed melting point can be dependent on the heating rate used during analysis.[8] Slow heating allows more time for decomposition products to form, which can act as impurities and cause a melting point depression.[8] This highlights the necessity of using standardized, dynamic methods for assessing the thermal properties of dithiolethiones to obtain reliable and reproducible data.

Methodologies for Stability and Degradation Analysis

A multi-faceted analytical approach is required to fully characterize the stability profile of a dithiolethione and identify its degradation products. The primary goal is to perform "forced degradation" or "stress testing," where the drug substance is exposed to harsh conditions to accelerate decomposition and predict long-term stability.[9]

Key Analytical Techniques

A combination of thermal, chromatographic, and spectroscopic techniques provides a complete picture of the degradation process.

Technique Purpose Key Insights Provided Limitations
Thermogravimetric Analysis (TGA) To determine temperature ranges of mass loss.Onset of decomposition, amount of residual mass (char yield), identification of distinct degradation steps.[10][11]Does not identify the evolved gases or degradation products.
Differential Scanning Calorimetry (DSC) To measure heat flow associated with thermal transitions.Melting point, glass transition, enthalpy of melting, detection of polymorphic forms, and exothermic decomposition events.[8]Can be influenced by decomposition; interpretation requires care.
High-Performance Liquid Chromatography (HPLC) To separate and quantify the parent compound and its degradation products.Stability-indicating assay, determination of degradation kinetics, purity assessment.[12][13]Requires method development; peak identification is based on retention time and requires standards or further analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) To separate components and determine their molecular weights.Unambiguous identification of degradation products, structural information from fragmentation patterns.[12][14]Ionization efficiency can vary, making quantification complex without standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural elucidation of isolated compounds.Definitive structure confirmation of novel degradation products.[9]Requires isolation of pure degradants and is less sensitive than MS.
Experimental Workflow: A Self-Validating System

The trustworthiness of a stability study relies on a logical and systematic workflow. The process begins with subjecting the dithiolethione to a battery of stress conditions and using a stability-indicating HPLC method to resolve the parent drug from all potential degradants. Any significant degradants are then isolated for structural elucidation.

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analysis & Quantification cluster_2 Phase 3: Identification cluster_3 Phase 4: Pathway Mapping drug Dithiolethione Drug Substance stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) drug->stress hplc Stability-Indicating HPLC-UV stress->hplc kinetics Quantify Degradation Determine Kinetics hplc->kinetics lcms LC-MS Analysis hplc->lcms isolate Preparative HPLC (Isolation) lcms->isolate nmr NMR / MS (Structure Elucidation) isolate->nmr pathway Propose Degradation Pathways nmr->pathway G parent Dithiolethione intermediate Ring-Opened Biradical (Hypothetical) parent->intermediate Δ product1 Sulfur Extrusion Product (e.g., Thiophene) intermediate->product1 Rearrangement product2 Fragmentation Products intermediate->product2 Cleavage heat High Temp. (> 250°C)

Hypothetical thermolytic degradation pathway.
Oxidative Degradation

The sulfur atoms in the dithiolethione ring are susceptible to oxidation. Metabolic studies of Anethole dithiolethione (ADT) have clearly identified S-oxidation as a key transformation pathway, leading to the corresponding S-oxide. [15]This reaction is catalyzed by enzymes in vivo but can also occur chemically, especially in the presence of oxidizing agents like hydrogen peroxide or even atmospheric oxygen over long periods. Furthermore, dithiolethiones can react with biological thiols (like glutathione) to generate reactive oxygen species (ROS), which can in turn accelerate oxidative degradation of the parent molecule. [16][17]

G parent Dithiolethione product Dithiolethione S-Oxide parent->product S-Oxidation oxidant [O] (e.g., H₂O₂, ROS)

Oxidative degradation to form an S-oxide.
Hydrolytic Degradation

Hydrolysis represents a critical degradation pathway, particularly for oral formulations in aqueous environments. The thiocarbonyl group (C=S) is susceptible to hydrolysis, which converts it to a carbonyl group (C=O), transforming the 3H-1,2-dithiole-3-thione into a 3H-1,2-dithiol-3-one. [15]This reaction also releases hydrogen sulfide (H₂S), a molecule with its own significant biological activity. [18]This pathway is often pH-dependent and can be catalyzed by both acid and base.

G parent Dithiolethione (C=S) product1 Dithiolone (C=O) parent->product1 Hydrolysis product2 H₂S parent->product2 Release reagent H₂O (Acid/Base catalyst)

Hydrolytic conversion of a thione to a dithiolone.

Implications for Drug Development

Understanding these degradation pathways is not merely an academic exercise; it has direct and critical implications for drug development:

  • Formulation Strategy: Knowledge of hydrolytic instability necessitates the development of solid dosage forms or non-aqueous formulations. If an aqueous suspension is required, pH control and refrigerated storage become critical parameters. [19]* Excipient Compatibility: Excipients must be chosen carefully. For instance, oxidizing excipients should be avoided to prevent S-oxide formation.

  • Packaging and Storage: For compounds susceptible to oxidation or photolysis, packaging that protects from light (amber vials) and oxygen (nitrogen headspace) is required. [19]* Regulatory Submissions: Stability-indicating methods and comprehensive forced degradation data are mandatory components of any new drug application. They demonstrate that the analytical methods can adequately monitor the stability of the drug product over its shelf life.

Conclusion

The dithiolethione scaffold is a cornerstone of several promising therapeutic agents. However, its inherent reactivity, particularly at its sulfur centers, presents distinct stability challenges. The primary degradation routes—thermolysis, oxidation, and hydrolysis—can compromise the integrity, potency, and safety of the final drug product. A rigorous, systematic approach employing a suite of analytical techniques from thermal analysis to mass spectrometry is essential to fully characterize these pathways. The insights gained from such studies are fundamental to designing stable formulations, defining appropriate storage conditions, and ultimately ensuring the delivery of a safe and effective medicine to patients.

References

  • Dulac, M., et al. (2018). Metabolism of Anethole Dithiolethione by Rat and Human Liver Microsomes: Formation of Various Products Deriving from Its O-Demethylation and S-Oxidation. Drug Metabolism and Disposition, 46(10), 1390-1395. [Link]

  • Levanova, E. P., et al. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link]

  • Zhu, K., & Li, Y. (2007). Generation of superoxide from reaction of 3H-1,2-dithiole-3-thione with thiols: implications for dithiolethione chemoprotection. Molecular and Cellular Biochemistry, 306(1-2), 155-160. [Link]

  • Wang, H., et al. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Journal of Agricultural and Food Chemistry, 68(7), 2214-2231. [Link]

  • Giustarini, D., et al. (2020). Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. Oxidative Medicine and Cellular Longevity, 2020, 8878953. [Link]

  • Kwaka, M., et al. (2012). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? Pharmaceutical Research, 29(12), 3249-3260. [Link]

  • Ro, J., et al. (1998). Identification of dithiolethiones with better chemopreventive properties than oltipraz. Carcinogenesis, 19(9), 1609-1615. [Link]

  • Lem, W. J., & Wayman, M. (1970). Decomposition of aqueous dithionite. Part II. A reaction mechanism for the decomposition of aqueous sodium dithionite. Canadian Journal of Chemistry, 48(18), 2778-2785. [Link]

  • ResearchGate. (n.d.). Names and chemical structures of dithiolethiones discussed in this review. [Link]

  • Ideal Publication. (n.d.). Anethole: A Chemical Review. [Link]

  • Sgorlon, S., et al. (2021). Anethole stability in aniseed spirits: Storage condition re-percussions on commercial products. Italian Journal of Food Safety, 10(4). [Link]

  • Wikipedia. (n.d.). Anethole trithione. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). Analytical Methods for the Degradation of Phytoconstituents. IJPBMS, 3(5). [Link]

  • Johnson, J. A., et al. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 26(23), 5789-5793. [Link]

  • Kerr, D. J., et al. (2016). Synthesis and Preliminary Pharmacological Evaluation of Aryl Dithiolethiones with Cyclooxygenase-2-Selective Inhibitory Activity and Hydrogen Sulfide-Releasing Properties. Australian Journal of Chemistry, 69(8), 949-956. [Link]

  • Nakayama, J., et al. (1983). Thermolysis of 1, 3-dithiol-2-yl azides and thermal properties of the resulting 1,4,2-dithiazines. Tetrahedron Letters, 24(35), 3729-3732. [Link]

  • Betharia, S., et al. (2019). Disubstituted Dithiolethione ACDT Exerts Neuroprotective Effects Against 6-Hydroxydopamine-Induced Oxidative Stress in SH-SY5Y Cells. Neurochemical Research, 44(8), 1878-1892. [Link]

  • Kumar, A., et al. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(11), 1377-1394. [Link]

  • Sgorlon, S., et al. (2021). Anethole Stability in Aniseed Spirits: Storage Condition Repercussions on Commercial Products. Foods, 10(11), 2636. [Link]

  • Cao, Z., et al. (2008). Cruciferous Dithiolethione-Mediated Coordinated Induction of Total Cellular and Mitochondrial Antioxidants and Phase 2 Enzymes in Human Primary Cardiomyocytes: Cytoprotection Against Oxidative/Electrophilic Stress and Doxorubicin Toxicity. Experimental Biology and Medicine, 233(1), 69-80. [Link]

  • Poimenova, I.A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(1), 234. [Link]

  • ResearchGate. (n.d.). Chemical structures of two dithiolethiones studied previously. [Link]

  • Simões, M. M. Q., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(10), 1222. [Link]

  • Schöneich, C. (2023). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Molecules, 28(13), 5152. [Link]

  • Close, D. M., et al. (2022). Theoretical Study of the Thermolysis Reaction and Chemiexcitation of Coelenterazine Dioxetanes. The Journal of Physical Chemistry B, 126(22), 4156-4163. [Link]

  • Brandstätter, G., & Kovar, K. A. (1995). Investigations on the thermal behavior of omeprazole and other sulfoxides. Journal of Pharmaceutical and Biomedical Analysis, 13(11), 1351-1358. [Link]

  • Taylor, D. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Kwak, M. K., et al. (2012). Dithiolethiones for cancer chemoprevention: where do we stand? Pharmaceutical Research, 29(12), 3249-60. [Link]

  • Seshadri, R. K., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 749-762. [Link]

  • ResearchGate. (2015). Thermal degradation of a reactive flame retardant based on cyclotriphosphazene and its blend with DGEBA epoxy resin. [Link]

  • Zmudzki, P., et al. (2005). Kinetics of omeprazole degradation in solid state. Journal of Pharmaceutical and Biomedical Analysis, 37(5), 995-1001. [Link]

  • Al-Salem, S. M., et al. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Polymers, 14(18), 3781. [Link]

  • Wölper, C., et al. (2023). Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. International Journal of Pharmaceutics, 644, 123326. [Link]

Sources

An In-Depth Technical Guide to Determining the Solubility of 3H-dithiolo[3,4-b]pyridine-3-thione in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The determination of a compound's solubility is a cornerstone of early-stage drug discovery and chemical process development.[1][2] Poor solubility can lead to unreliable in-vitro testing, hinder lead optimization, and result in poor bioavailability.[1][2] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine the solubility of the novel heterocyclic compound 3H-dithiolo[3,4-b]pyridine-3-thione. While extensive public solubility data for this specific molecule is limited, this document outlines the fundamental principles, predictive analyses, and detailed experimental protocols necessary to systematically characterize its solubility profile in a range of common organic solvents. The methodologies described herein are grounded in established, robust techniques, ensuring scientific integrity and reproducibility.

Introduction to 3H-dithiolo[3,4-b]pyridine-3-thione

3H-dithiolo[3,4-b]pyridine-3-thione is a sulfur-containing heterocyclic compound of interest due to its structural similarity to thieno[2,3-b]pyridines and other[1][2]dithiolo[3,4-b]pyridine systems, which have applications in medicinal chemistry and as agrochemicals.[3][4] The core structure consists of a pyridine ring fused with a dithiolo-thione ring. Understanding its solubility is a critical first step in exploring its potential applications, as it dictates formulation strategies, reaction conditions for further synthesis, and its behavior in biological assays.[1][2]

PART 1: Theoretical Framework and Predictive Analysis

Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide valuable insights into its likely solubility behavior. The fundamental principle of "like dissolves like" is the primary guide, meaning substances with similar polarity and intermolecular forces are more likely to be soluble in one another.[5]

Structural and Physicochemical Properties
  • Molecular Formula: C₆H₃NS₃[6][7]

  • Molecular Weight: 185.29 g/mol [7]

  • Predicted Polarity: The 3H-dithiolo[3,4-b]pyridine-3-thione structure contains a polar pyridine ring (with its electronegative nitrogen atom) and multiple sulfur atoms, which can participate in dipole-dipole interactions. The thione group (C=S) is also polar. However, the overall molecule is a rigid, fused ring system. This combination suggests the molecule is likely to be sparingly soluble in highly nonpolar solvents like hexanes but may exhibit solubility in polar aprotic and some polar protic solvents.

  • Hydrogen Bonding: The molecule lacks significant hydrogen bond donors (like -OH or -NH groups) but possesses hydrogen bond acceptors (the nitrogen and sulfur atoms). Therefore, it may show some affinity for protic solvents like alcohols, although strong solubility is not guaranteed.

Based on this analysis, related dithiolo[3,4-b]pyridine derivatives have been noted to be soluble in solvents like Dimethyl Sulfoxide (DMSO) and acetone, but insoluble in ethanol.[8] This provides a strong starting point for solvent selection.

PART 2: Strategic Solvent Selection

A systematic approach to solvent selection is crucial. Solvents should be chosen to cover a range of polarities and chemical classes to build a comprehensive solubility profile.

Solvent ClassExample SolventsRationale for InclusionPredicted Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneThese solvents can engage in dipole-dipole interactions without donating hydrogen bonds. DMSO is often an excellent solvent for diverse organic compounds.High to Moderate
Polar Protic Methanol, Ethanol, IsopropanolThese solvents can act as hydrogen bond acceptors and donors. Solubility will depend on the balance of polarity and hydrogen bonding capacity.Low to Moderate
Chlorinated Dichloromethane (DCM), ChloroformSolvents of intermediate polarity, effective for many organic compounds.Moderate
Ethers Tetrahydrofuran (THF), Diethyl EtherTHF is a polar ether, while diethyl ether is less polar. They provide insight into the role of ether oxygen in solvation.Moderate (THF), Low (Ether)
Nonpolar Toluene, HexanesThese solvents primarily interact through weak van der Waals forces. Solubility is expected to be poor.Very Low / Insoluble

PART 3: Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. The shake-flask method is considered the "gold standard" for this measurement due to its reliability.[9][10]

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask Method Workflow.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 3H-dithiolo[3,4-b]pyridine-3-thione in a selected organic solvent at 25°C.

Materials:

  • 3H-dithiolo[3,4-b]pyridine-3-thione (solid)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3H-dithiolo[3,4-b]pyridine-3-thione (e.g., ~5 mg, ensuring some solid remains undissolved) to a 2 mL glass vial. The key is to have more compound than will dissolve.[9]

    • Accurately pipette 1.0 mL of the selected organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials vigorously for 24 to 48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[2] Shorter times may measure kinetic solubility, which can overestimate the true value.[9]

  • Phase Separation:

    • After incubation, remove the vials and let them stand for at least 2 hours to allow undissolved solids to sediment.[11]

    • Carefully withdraw the supernatant. To ensure no solid particles are transferred, either:

      • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and collect the clear supernatant.[2]

      • Filter the solution using a chemical-resistant syringe filter (e.g., 0.22 µm PTFE).

  • Quantification (Using HPLC-UV):

    • Calibration Curve: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of standards of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.[12]

    • Sample Analysis: Dilute the clear supernatant from the equilibrated sample to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

    • Calculate the concentration in the diluted sample using the calibration curve equation.

    • Multiply by the dilution factor to determine the final solubility concentration (e.g., in mg/mL or µg/mL).[11][12]

PART 4: Data Presentation and Interpretation

Results should be compiled into a clear, concise table to facilitate comparison across different solvents.

Table 1: Experimentally Determined Solubility of 3H-dithiolo[3,4-b]pyridine-3-thione at 25°C

SolventSolvent ClassMean Solubility (mg/mL) ± SDQualitative Classification
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Insert experimental data]Very Soluble / Freely Soluble
AcetonePolar Aprotic[Insert experimental data]Soluble
Dichloromethane (DCM)Chlorinated[Insert experimental data]Soluble / Sparingly Soluble
Tetrahydrofuran (THF)Ether[Insert experimental data]Sparingly Soluble
MethanolPolar Protic[Insert experimental data]Slightly Soluble
EthanolPolar Protic[Insert experimental data]Very Slightly Soluble / Insoluble
TolueneNonpolar[Insert experimental data]Insoluble
n-HexaneNonpolar[Insert experimental data]Insoluble

(Note: Qualitative classifications should be based on a standard scale, such as that provided by the U.S. Pharmacopeia.)

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility of 3H-dithiolo[3,4-b]pyridine-3-thione in common organic solvents. By combining theoretical structural analysis with the "gold standard" shake-flask experimental protocol, researchers can generate reliable and reproducible data.[9][10] This information is invaluable for guiding further synthetic modifications, designing appropriate formulations for biological screening, and developing scalable purification processes. The systematic approach detailed here empowers scientists to overcome the challenge of limited existing data and confidently characterize this novel compound for its intended application.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

  • Unknown. (n.d.). Solubility test for Organic Compounds. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

  • Unknown. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • Chemistry Online @ UTSC. (n.d.). Solubility. Available at: [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ? Available at: [Link]

  • ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

  • MDPI. (2023). One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[1][2]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamides. Available at: [Link]

  • PubChem. (n.d.). 3h-[1][2]dithiolo[3,4-b]pyridine-3-thione. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of[1][2]Dithiolo[3,4-b]pyridines via the Reaction of Dithiomalondianilide with Arylmethylidenemalononitriles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3H-1,2-dithiole-3-thiones by the reaction of 3-oxoesters.... Available at: [Link]

  • ResearchGate. (2023). (PDF) One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[1][2]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available at: [Link]

Sources

An In-depth Technical Guide to the Tautomeric Forms of Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural similarity to purine bases has driven extensive research into its therapeutic potential, leading to applications in oncology, neuroscience, and infectious diseases.[1][2] A critical, yet often complex, aspect of its chemistry is the phenomenon of tautomerism, where the scaffold can exist in multiple, rapidly interconverting isomeric forms. Understanding and controlling this tautomeric equilibrium is paramount for drug design, as the dominant tautomer dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. This guide provides a comprehensive exploration of the tautomeric landscape of substituted pyrazolo[3,4-b]pyridines, detailing the structural, electronic, and environmental factors that govern tautomer stability, and presents the definitive experimental and computational methodologies for their characterization.

The Tautomeric Landscape of Pyrazolo[3,4-b]pyridines

For a pyrazolo[3,4-b]pyridine ring unsubstituted on the pyrazole nitrogen, three primary prototropic tautomers can exist. These arise from the migration of a proton between the two nitrogen atoms of the pyrazole ring and the pyridine ring nitrogen. The main forms are the 1H-, 2H-, and 4H-pyrazolo[3,4-b]pyridines.[3]

  • 1H-Tautomer: The proton resides on the N1 nitrogen of the pyrazole ring.

  • 2H-Tautomer: The proton is located on the N2 nitrogen of the pyrazole ring.

  • 4H-Tautomer (Pyridinium form): The proton has migrated to the N7 nitrogen of the pyridine ring, creating a zwitterionic or pyridinium species.

While all three are theoretically possible, the equilibrium is typically dominated by the 1H- and 2H-forms. Computational studies have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer in the unsubstituted parent compound, with a calculated energy difference of nearly 9 kcal/mol.[3] This inherent stability preference makes the 1H-scaffold the most commonly synthesized and studied form.[2][3]

Diagram: Tautomeric Equilibrium in Pyrazolo[3,4-b]pyridines

tautomers T1 1H-Tautomer T2 2H-Tautomer T1->T2 Proton Shift (N1 ⇌ N2) T4 4H-Tautomer (Pyridinium) T1->T4 Proton Shift (N1 ⇌ N7) workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, HMBC) Conclusion Definitive Tautomer Assignment NMR->Conclusion Xray X-ray Crystallography (Solid State) Xray->Conclusion UVVis UV-Vis / Fluorescence (Solvent Effects) UVVis->Conclusion DFT DFT Calculations (Relative Energies) NBO NBO/QTAIM Analysis (Bonding, Charges) DFT->NBO DFT->Conclusion NBO->Conclusion Synthesis Synthesize Substituted Pyrazolo[3,4-b]pyridine Synthesis->NMR Synthesis->Xray Synthesis->UVVis Synthesis->DFT

Caption: A synergistic workflow for robust tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution. [4]While proton and carbon NMR provide essential structural data, nitrogen-15 NMR is particularly diagnostic. [5]

  • ¹H NMR: The chemical shift of the N-H proton can be indicative, but it is often broad and solvent-dependent. More reliably, the chemical shifts and coupling constants of the aromatic protons change based on the electronic distribution in each tautomer.

  • ¹³C NMR: The chemical shifts of carbons adjacent to nitrogen atoms (C3, C3a, C4, C7a) are highly sensitive to the protonation state of the neighboring nitrogen. [6]* ¹⁵N NMR: The ¹⁵N chemical shift is exquisitely sensitive to the local electronic environment. A protonated nitrogen (e.g., in an N-H group) will have a vastly different chemical shift from an unprotonated, pyridine-like nitrogen.

  • 2D NMR (HMBC, HSQC): Heteronuclear Multiple Bond Correlation (HMBC) is crucial. A correlation between a proton and a distant nitrogen (e.g., a ³JHN coupling) can definitively place the proton on that nitrogen. For example, observing an HMBC correlation from the H5 proton to the N1 nitrogen would strongly support the 1H-tautomer. [5] Protocol: Tautomer Assignment using ¹H-¹⁵N HMBC

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazolo[3,4-b]pyridine derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not interfere with most signals.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity, especially for ¹⁵N detection.

  • Acquisition: Acquire a standard proton spectrum. Then, set up a gradient-selected ¹H-¹⁵N HMBC experiment. Optimize the long-range coupling delay (e.g., set to evolve for a J-coupling of 5-10 Hz) to enhance correlations over 2-3 bonds.

  • Data Analysis: Process the 2D spectrum. Look for cross-peaks connecting aromatic or substituent protons to the nitrogen atoms of the core.

    • A cross-peak between H5 and N1 indicates a 1H-tautomer.

    • A cross-peak between H3 and N2 would suggest a 2H-tautomer.

    • A cross-peak between H6 and N7 would support the 4H-tautomer.

  • Validation: Corroborate findings with ¹H-¹³C HMBC and NOESY experiments to build a complete and self-consistent structural assignment.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous snapshot of the tautomeric form present in the solid state. [7][8]It allows for the precise localization of all atoms, including hydrogen atoms, definitively establishing the protonation site. While this method is the "gold standard" for solid-state structure, it's important to recognize that the tautomer present in the crystal lattice may not be the dominant form in solution due to packing forces and intermolecular interactions. [9]

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers. [10]

  • Methodology: The process involves building the 3D structures of all possible tautomers, performing geometry optimization, and calculating their single-point energies. The tautomer with the lowest calculated energy is predicted to be the most stable. [11]* Level of Theory: A common and reliable level of theory is B3LYP with a sufficiently large basis set (e.g., 6-311+G(d,p)). [12]* Solvation Models: To simulate solution-phase behavior, implicit solvation models like the Polarizable Continuum Model (PCM) can be applied to account for the dielectric effect of the solvent. [13]* Causality: DFT calculations provide insight into why a certain tautomer is more stable by allowing for the analysis of molecular orbitals, charge distribution (via Natural Bond Orbital analysis, NBO), and bond lengths. [12]For example, a delocalization error in some DFT functionals might artificially stabilize more conjugated systems, a factor to consider when interpreting results. [14] Table 1: Example DFT-Calculated Relative Energies (ΔE) for Tautomers of a Hypothetical Pyrazolo[3,4-b]pyridine

TautomerΔE (Gas Phase, kcal/mol)ΔE (Water, PCM, kcal/mol)Predicted Population (Water)
1H- 0.00 (Reference)0.00 (Reference)>99%
2H- +8.75+8.50<1%
4H- +12.50+5.20<1%

Note: Data is illustrative. Actual values are highly dependent on the specific substituents and computational level.

Implications for Drug Development

The tautomeric form of a pyrazolo[3,4-b]pyridine-based drug candidate directly impacts its pharmacological profile:

  • Receptor Binding: The arrangement of hydrogen bond donors and acceptors is tautomer-specific. A switch from a 1H-tautomer (N1-H donor, N2 acceptor) to a 2H-tautomer (N2-H donor, N1 acceptor) completely alters the molecule's binding pharmacophore, potentially abolishing or creating affinity for a target. [15][16]* Physicochemical Properties: Tautomerism affects properties like pKa, logP, and solubility. A more polar tautomer will generally have higher aqueous solubility but lower membrane permeability.

  • Metabolic Stability: The metabolic fate of a drug can be influenced by its tautomeric form, as different tautomers present different sites for enzymatic modification by, for example, cytochrome P450 enzymes. [17]

Conclusion

The tautomerism of substituted pyrazolo[3,4-b]pyridines is a complex interplay of intrinsic electronic preferences and external environmental factors. For scientists engaged in the design and development of drugs based on this scaffold, a rigorous and early-stage characterization of the dominant tautomeric form is not merely an academic exercise but a critical step in the validation of a lead compound. By integrating high-resolution NMR spectroscopy, X-ray crystallography, and predictive DFT calculations, researchers can achieve a definitive understanding of the tautomeric landscape, enabling the rational design of molecules with optimized target engagement, predictable physicochemical properties, and improved therapeutic potential.

References

  • Alonso, D., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Kasiotis, K. M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Tautomeric 1H-pyrazolo[3,4-b]pyridine (1) and 2H-pyrazolo[3,4-b]pyridine (2). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a, 16d and 16e. ResearchGate. Available at: [Link]

  • Barlin, G. B., & Fenn, M. D. (1984). Carbon-13 nuclear magnetic resonance spectra in the identification of N-, O or S-methyl derivatives of some tautomeric hydroxy and mercapto nitrogen heterocycles. Australian Journal of Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available at: [Link]

  • Puzzarini, C., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation. Available at: [Link]

  • Pryde, D. C., et al. (2022). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. Available at: [Link]

  • ChemInform. (2010). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. Available at: [Link]

  • Kone, S., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Tautomeric 1H-pyrazolo[3,4-b]pyridine (I) and 2H-pyrazolo[3,4-b]pyridine (II). ResearchGate. Available at: [Link]

  • Heidarnezhad, Z., et al. (2014). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 1H-Pyrazolo[3,4-b]pyridine active in cellular models of RAS-dependent tumors. ResearchGate. Available at: [Link]

  • Barghash, A. M., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). The X-ray crystallographic structure determined for 3v. ResearchGate. Available at: [Link]

  • Wenge, A., et al. (2020). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal. Available at: [Link]

  • Secrieru, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • G. S. Anjusree, et al. (2024). Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. RSC Advances. Available at: [Link]

  • Toumi, A., et al. (2021). Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. Journal of Molecular Structure. Available at: [Link]

  • Herbich, J., et al. (2002). Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. The Journal of Physical Chemistry A. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances. Available at: [Link]

  • Larina, L. I., et al. (2020). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules. Available at: [Link]

  • Herbich, J., et al. (2002). Tautomerism Phenomenon of pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. PubMed. Available at: [Link]

  • Abreu, P. M. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports. Available at: [Link]

  • Ivanova, Y., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules. Available at: [Link]

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar. Available at: [Link]

  • Rostamnia, S., et al. (2022). Catalytic synthesis of new pyrazolo [3,4- b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. Available at: [Link]

  • ScienceMadness Discussion Board. (2016). Tautomers of substituted Pyridines. ScienceMadness Discussion Board. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Dithiolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the molecular structure and conformational dynamics of the dithiolo[3,4-b]pyridine core, a heterocyclic scaffold of growing interest in medicinal chemistry and materials science. By integrating crystallographic data, spectroscopic techniques, and computational modeling, we aim to deliver a robust understanding of the structure-property relationships that govern the behavior of this unique molecular architecture.

Introduction: The Dithiolo[3,4-b]pyridine Scaffold

The dithiolo[3,4-b]pyridine ring system is a fused heterocycle that incorporates a 1,2-dithiole ring fused to a pyridine ring. This arrangement imparts a unique combination of electronic and steric properties, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. The presence of the disulfide bond in a constrained five-membered ring, fused to an aromatic pyridine system, results in a distinct conformational landscape that is crucial to its chemical reactivity and biological activity. Understanding the nuances of its three-dimensional structure is paramount for designing molecules with specific functions.

Molecular Structure: Insights from X-ray Crystallography

X-ray crystallography provides the most definitive information about the solid-state structure of molecules, offering precise measurements of bond lengths, bond angles, and torsion angles. Analysis of the crystal structure of dithiolo[3,4-b]pyridine derivatives reveals key geometric features.

A notable example is the crystal structure of 6-amino-4-(2,4-dichlorophenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamide.[3] The crystallographic data for this compound, available through the Cambridge Crystallographic Data Centre (CCDC), provides a valuable case study.

Key Geometric Parameters

The following table summarizes typical bond lengths and angles within the dithiolo[3,4-b]pyridine core, derived from crystallographic data. These values provide a baseline for understanding the geometry of this heterocyclic system.

ParameterTypical Value (Å or °)Significance
S-S Bond Length~2.05 ÅCharacteristic of a disulfide bond within a five-membered ring.
C-S Bond Length~1.75 ÅTypical for a single bond between carbon and sulfur.
C-C (in dithiole)~1.50 ÅConsistent with a single bond.
C-N (in pyridine)~1.34 - 1.38 ÅReflects the aromatic character of the pyridine ring.
C-S-S Bond Angle~95°The acute angle imposed by the five-membered ring structure.
S-S-C Bond Angle~95°Similar to the C-S-S angle, indicating ring strain.
C-S-S-C Torsion AngleVariableA key determinant of the dithiole ring conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure through X-ray crystallography is a self-validating process that provides a high level of confidence in the resulting model.

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals of the dithiolo[3,4-b]pyridine derivative are grown, typically by slow evaporation of a suitable solvent. The choice of solvent is critical and often determined empirically.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

  • Structure Refinement: An initial model of the molecule is built and refined against the experimental data. This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor.

Conformational Analysis: The Dynamic Nature of the Dithiole Ring

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution can be more dynamic. The five-membered dithiole ring is not planar and can adopt various puckered conformations. The two most common conformations for a 1,2-dithiolane ring are the half-chair and the envelope conformations.[4]

The fusion of the dithiole ring to the rigid pyridine ring will influence the conformational preferences. The degree of puckering and the specific conformation adopted will depend on the substitution pattern on both the dithiole and pyridine moieties.

G cluster_0 Conformational Equilibrium HalfChair Half-Chair Conformation TransitionState Transition State HalfChair->TransitionState Energy Barrier Envelope Envelope Conformation Envelope->TransitionState TransitionState->HalfChair TransitionState->Envelope Energy Barrier caption Conformational interconversion of the dithiole ring. G cluster_1 NOESY/ROESY Workflow SamplePrep Sample Preparation (Dissolution, Degassing) OneD_NMR 1D ¹H NMR Acquisition SamplePrep->OneD_NMR TwoD_Setup 2D NOESY/ROESY Setup (Pulse Sequence, Mixing Time) OneD_NMR->TwoD_Setup DataAcquisition Data Acquisition TwoD_Setup->DataAcquisition DataProcessing Data Processing (Fourier Transform, Phasing) DataAcquisition->DataProcessing Analysis Spectral Analysis (Cross-peak Identification & Integration) DataProcessing->Analysis Conformation Conformational Model Analysis->Conformation caption Workflow for conformational analysis using NOESY/ROESY.

Figure 2: Workflow for conformational analysis using NOESY/ROESY.

Computational Chemistry: A Theoretical Approach to Conformation

Computational methods, particularly Density Functional Theory (DFT), provide a powerful complementary approach to experimental techniques for studying molecular structure and conformation. [5]DFT calculations can be used to:

  • Predict Stable Conformations: By performing a conformational search, it is possible to identify the low-energy conformations of the dithiolo[3,4-b]pyridine core and its derivatives.

  • Calculate Relative Energies: The relative energies of different conformers can be calculated to predict their populations at a given temperature.

  • Determine Energy Barriers to Interconversion: The transition states between different conformations can be located, and the energy barriers for their interconversion can be calculated.

  • Simulate NMR Parameters: Chemical shifts and coupling constants can be calculated for different conformations and compared with experimental data to validate the computational model. [6]

A Practical Computational Workflow

Step-by-Step Methodology:

  • Initial Structure Generation: A 3D model of the dithiolo[3,4-b]pyridine derivative is built.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.

  • Geometry Optimization: The geometry of each conformer is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: More accurate single-point energies can be calculated using a larger basis set.

  • NMR Parameter Calculation: NMR chemical shifts and coupling constants are calculated for the optimized geometries.

Conclusion: A Synergistic Approach to Understanding Molecular Architecture

A comprehensive understanding of the molecular structure and conformation of dithiolo[3,4-b]pyridines requires a synergistic approach that combines experimental data from X-ray crystallography and NMR spectroscopy with the theoretical insights from computational chemistry. The solid-state structure provides a precise geometric foundation, while solution-phase NMR studies reveal the dynamic conformational behavior. Computational modeling serves to rationalize the experimental observations and to explore the conformational landscape in greater detail. For drug development professionals and materials scientists, this detailed structural knowledge is the cornerstone for designing dithiolo[3,4-b]pyridine derivatives with tailored properties and desired biological activities or material functions.

References

  • Dotsenko, V. V., et al. (2024). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-d[1][2]ithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. International Journal of Molecular Sciences, 25(2), 769. [Link]

  • Reactions of 1,3-bis-tert-butyl thioethers provide access to functional 1,2-dithiolanes. (2020). Nature Communications, 11(1), 1-9. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. (2009). ACD/Labs. [Link]

  • What is the difference between NOESY and ROESY for NMR? (2018). Reddit. [Link]

  • Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst. [Link]

  • NOESY and ROESY. (2014). Organic Spectroscopy International. [Link]

  • Butts, C. P., & Lodola, A. (2014). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. The Journal of Organic Chemistry, 79(22), 11039-11050. [Link]

  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-d[1][2]ithiolo[3,4-b]pyridine-5-carboxamides. (2024). International Journal of Molecular Sciences, 25(2), 769. [Link]

  • Chemistry and Synthesis of Fused Heterocyclic Compounds. (n.d.). [Link]

  • Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. (2018). Journal of the Royal Society Interface, 15(143), 20180221. [Link]

  • Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]

  • El-iti, G. A., & Saad, H. A. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(2), 517-542. [Link]

  • First synthesis and structure of sulfur-containing heterocycles fused to ferrocene. (2006). Organometallics, 25(19), 4567-4570. [Link]

  • CCDC: The Cambridge Crystallographic Data Centre. (n.d.). [Link]

  • Special Issue: Sulfur-Nitrogen Heterocycles. (2019). Molecules, 24(18), 3274. [Link]

  • 1,2-Dithiolane. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur. (2009). Journal of Chemical Theory and Computation, 5(1), 23-28. [Link]

  • Natural and synthetic 1,2‐dithiolanes. (2021). Chemistry–A European Journal, 27(47), 12051-12064. [Link]

  • Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. (2018). Journal of Visualized Experiments, (138), 58009. [Link]

  • Chemical Shifts, Dipolar Couplings, and Molecular Fragment Replacement (MFR). (2019). University of Connecticut Health Center. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Synthesis, crystal structure and properties of tetrakis(pyridine-3-carbonitrile)dithiocyanatoiron(II) and of diaquabis(pyridine-3-carbonitrile)dithiocyanatoiron(II) pyridine-3-carbonitrile monosolvate. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1015-1021. [Link]

  • Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J...). (n.d.). ResearchGate. [Link]

  • 3h-d[1][2]ithiolo[3,4-b]pyridine-3-thione. (n.d.). PubChemLite. [Link]

  • Role of Sulphur Containing Heterocycles in Medicinal Chemistry. (2024). Recent Developments in Science and Technology for Sustainable Future, 1(1), 1-10. [Link]

  • Sulfur-Containing Heterocycles from Thiocarbonyl Compounds. (2004). Chemical Reviews, 104(1), 1-80. [Link]

  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. (2023). International Journal of Molecular Sciences, 24(15), 12228. [Link]

  • Sulfur‐containing five‐membered heterocycles. (2020). Angewandte Chemie International Edition, 59(31), 12726-12730. [Link]

  • Crystal structure of [2,6-difluoro-3-(pyridin-2-yl-κN)pyridin-4-yl-κC 4](pentane-2,4-dionato-κ2 O,O′)platinum(II). (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), 1083-1085. [Link]

  • Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. (2023). International Journal of Molecular Sciences, 24(15), 12133. [Link]

  • Sulfur-Containing Heterocyclic Compounds. (2002). In JECFA Food Additives Series 50. [Link]

Sources

Methodological & Application

Three-component reaction for synthesis of 6-amino-dithiolo[3,4-b]pyridine-5-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust Three-Component Strategy for the Synthesis of 6-Amino-dithiolo[3,4-b]pyridine-5-carboxamides

Abstract: This document provides a comprehensive guide to the one-pot, three-component synthesis of 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamides. This class of heterocyclic compounds is of significant interest in medicinal chemistry and agrochemical research. The described methodology offers an efficient and atom-economical approach, leveraging the reaction between an aromatic aldehyde, cyanoacetamide, and N,N'-diphenyldithiomalondiamide. This guide will delve into the reaction mechanism, provide a detailed step-by-step protocol, and offer insights grounded in extensive field experience to ensure successful synthesis and high yields.

Introduction & Scientific Context

Multicomponent reactions (MCRs) have emerged as a cornerstone of modern synthetic chemistry, prized for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[3] The synthesis of pyridine derivatives, a scaffold prevalent in pharmaceuticals and functional materials, has particularly benefited from MCR strategies like the Hantzsch synthesis.[2][4]

The target scaffold, 6-amino-dithiolo[3,4-b]pyridine-5-carboxamide, represents a unique heterocyclic system with potential applications in drug discovery and as herbicide safeners.[5][6] The methodology detailed herein is a one-pot condensation that efficiently constructs this complex molecule from simple, readily available starting materials.[7] This approach is not only efficient but also aligns with the principles of green chemistry by reducing reaction steps and solvent usage.[3]

The core transformation involves the reaction of an aromatic aldehyde, cyanoacetamide, and dithiomalondianilide, catalyzed by a base, typically morpholine, in an ethanol solvent system.[5][8] This guide will provide the necessary technical details to replicate this powerful synthesis.

Reaction Mechanism & Rationale

Understanding the underlying reaction mechanism is critical for troubleshooting and optimization. The formation of the dithiolo[3,4-b]pyridine ring system proceeds through a cascade of well-established organic transformations.[5]

The proposed mechanism involves the following key steps:

  • Knoevenagel Condensation: The reaction initiates with a morpholine-catalyzed Knoevenagel condensation between the aromatic aldehyde and cyanoacetamide. This step forms an activated alkene, a 3-aryl-2-cyanoacrylamide intermediate, which serves as a Michael acceptor.

  • Michael Addition: The dithiomalondianilide, a soft nucleophile, then undergoes a Michael-type addition to the electron-deficient double bond of the Knoevenagel adduct.[5][6]

  • Intramolecular Cyclization & Tautomerization: Following the Michael addition, a series of intramolecular cyclizations and tautomerizations occur. The nitrogen of the cyano group and one of the thioamide nitrogens participate in the closure of the 1,4-dihydropyridine ring.[5]

  • Oxidative S-S Bond Formation: The final step involves an oxidative cyclization to form the disulfide bond of the dithiolo ring. This is a crucial step that is often facilitated by atmospheric oxygen.[9]

Density functional theory (DFT) calculations have suggested that the rate-limiting step is the cyclization process that forms the 1,4-dihydropyridine ring, which has a calculated activation barrier of 28.8 kcal/mol.[5][6][8] The choice of morpholine as a catalyst is strategic; its basicity is sufficient to facilitate the initial condensation without promoting unwanted side reactions. Ethanol is an effective solvent as it readily dissolves the reactants and facilitates the reaction progress.[8]

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Oxidation Aldehyde Ar-CHO Knoevenagel_Adduct Ar-CH=C(CN)CONH2 Aldehyde->Knoevenagel_Adduct + Cyanoacetamide (Morpholine) Cyanoacetamide NC-CH2-CONH2 Michael_Adduct Michael Adduct Dithio Dithiomalondianilide Dithio->Michael_Adduct + Knoevenagel Adduct Final_Product 6-Amino-dithiolo[3,4-b] pyridine-5-carboxamide Knoevenagel_Adduct_ref Knoevenagel Adduct Michael_Adduct_ref Michael Adduct Michael_Adduct_ref->Final_Product Intramolecular Cyclization + Air Oxidation

Caption: Proposed reaction mechanism for the three-component synthesis.

Experimental Protocol

This protocol is a synthesized and optimized procedure based on established literature methods.[5][10]

Materials and Reagents
  • Substituted aromatic aldehyde (1.0 eq)

  • 2-Cyanoacetamide (1.0 eq)

  • N,N'-Diphenyldithiomalondiamide (1.0 eq)

  • Morpholine (1.0 eq)

  • Ethanol (EtOH), reagent grade

  • Standard laboratory glassware

  • Stir plate and magnetic stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Synthesis Procedure (Method B)

This one-pot procedure is highly efficient for generating a variety of derivatives.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.75 mmol, 1.0 eq) and 2-cyanoacetamide (150 mg, 1.75 mmol, 1.0 eq) in ethanol (6–8 mL).[10]

  • Initial Condensation: Add morpholine (0.23 mL, 1.75 mmol, 1.0 eq) to the mixture. Stir the reaction mixture at approximately 60 °C for 5 minutes. A color change may be observed as the Knoevenagel adduct forms in situ.[10]

  • Addition of Thioamide: To the reaction mixture, add N,N'-diphenyldithiomalondiamide (500 mg, 1.75 mmol, 1.0 eq) followed by an additional portion of ethanol (10 mL).[10]

  • Reaction Progression: Maintain the internal temperature of the reaction mixture at 40–50 °C with vigorous stirring. The reaction is carried out under an air atmosphere to facilitate the final oxidative step.[10][11]

  • Monitoring the Reaction: Monitor the consumption of the starting materials using thin-layer chromatography (TLC). This is crucial for determining the reaction endpoint, which typically occurs within 2–3 hours.[10]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution as a yellow crystalline solid.[5]

  • Purification: Collect the precipitated product by vacuum filtration. Wash the solid with cold ethanol to remove any residual morpholine and unreacted starting materials. The product is often of high purity, but can be further purified by recrystallization if necessary.[5]

Data Summary & Expected Results

The yields of the three-component synthesis are generally moderate to good, depending on the electronic nature of the substituent on the aromatic aldehyde.

EntryAromatic Aldehyde (Ar)ProductYield (%)Reference
12-Nitrobenzaldehyde3a 43[5]
24-Fluorobenzaldehyde3b 31[5]
34-Chlorobenzaldehyde3c 35[5]
42,4-Dichlorobenzaldehyde3d 30[5]
54-Bromobenzaldehyde3e 22[5]
64-(Trifluoromethyl)benzaldehyde3f 28[5]

Table 1: Representative yields for the synthesis of various 6-amino-dithiolo[3,4-b]pyridine-5-carboxamide derivatives via the one-pot, three-component method.[5]

The structure of the final products can be confirmed using standard analytical techniques. For instance, the ¹H NMR spectra characteristically show a singlet for the H-4 proton between δ 4.94–5.64 ppm and broadened peaks for the NH₂ and CONH₂ protons.[5] In the FTIR spectra, the disappearance of the C≡N absorption band and the appearance of amide C=O and C=N vibration bands are key indicators of a successful reaction.[5] The structure of one derivative, 6-amino-4-(2,4-dichlorophenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamide, has been unequivocally confirmed by X-ray crystallography.[5][8]

Workflow Start Combine Aldehyde, Cyanoacetamide, Morpholine in EtOH Heat1 Stir at 60°C for 5 min Start->Heat1 AddDithio Add Dithiomalondianilide and more EtOH Heat1->AddDithio Heat2 Stir at 40-50°C for 2-3 hours AddDithio->Heat2 Monitor Monitor via TLC Heat2->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash with Cold EtOH Filter->Wash End Dry Pure Product Wash->End

Caption: Experimental workflow for the one-pot synthesis.

Trustworthiness & Self-Validation

To ensure the reliability and reproducibility of this protocol, several checkpoints are integrated into the workflow:

  • TLC Monitoring: Regular TLC analysis provides a real-time assessment of the reaction's progress, preventing premature workup or unnecessarily long reaction times.

  • Visual Cues: The formation of a precipitate upon cooling is a strong indicator of product formation.

  • Spectroscopic Validation: The absence of the nitrile peak in the IR spectrum and the characteristic proton signals in the ¹H NMR spectrum serve as definitive validation of the desired chemical transformation.

By adhering to these validation steps, researchers can proceed with confidence in the identity and purity of their synthesized compounds.

References

  • Zincke, T. (1904). Ueber Dinitrophenylpyridiniumchlorid und dessen Umwandlungsproducte. Justus Liebigs Annalen der Chemie, 330(3), 361-374. [Link]

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638. [Link]

  • Ahmad, S., et al. (2021). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules, 26(16), 4983. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968. [Link]

  • Varzieva, E. A., et al. (2023). One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[1][2]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. Chemistry Proceedings, 14(1), 21. [Link]

  • Dotsenko, V. V., et al. (2015). Synthesis of[1][2]dithiolo[3,4-b]pyridines via the reaction of dithiomalondianilide with arylmethylidenemalononitriles. Chemistry of Heterocyclic Compounds, 51(4), 389-392. [Link]

  • Dotsenko, V. V., et al. (2024). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. International Journal of Molecular Sciences, 25(2), 769. [Link]

  • Dotsenko, V. V., et al. (2022). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Molecules, 27(19), 6523. [Link]

  • Dotsenko, V. V., et al. (2024). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. ResearchGate. [Link]

  • Dotsenko, V. V., et al. (2023). 6-Amino-4-Aryl-7-Phenyl-3-(Phenylimino)-4,7-Dihydro-3H-[1][2]dithiolo[3,4-B]pyridine-5-Carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. ResearchGate. [Link]

  • Dotsenko, V. V., et al. (2024). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. PubMed. [Link]

  • Dotsenko, V. V., et al. (2024). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamides. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for Evaluating 3H-dithiolo[3,4-b]pyridine-3-thione as a Novel Herbicide Safener

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for the evaluation of 3H-dithiolo[3,4-b]pyridine-3-thione as a potential herbicide safener. Herbicide safeners are critical agrochemical compounds that enhance the tolerance of crop plants to herbicides without diminishing the herbicide's efficacy against target weed species.[1] The primary mechanism of action for most safeners involves the induction of endogenous detoxification pathways within the crop, leading to an accelerated metabolism of the herbicide.[2][3] This protocol outlines a systematic approach to assess the efficacy of 3H-dithiolo[3,4-b]pyridine-3-thione in protecting a model cereal crop, Zea mays (maize), from the phytotoxic effects of a chloroacetanilide herbicide. The described methodologies encompass whole-plant bioassays, physiological assessments, and key biochemical analyses to elucidate the safener's mechanism of action, with a focus on the glutathione S-transferase (GST) detoxification pathway.[4][5]

Introduction: The Rationale for Herbicide Safeners

Modern agriculture relies heavily on the use of selective herbicides for effective weed management. However, the selectivity of some herbicides can be limited, leading to potential injury in tolerant crop species under certain environmental conditions.[1] Herbicide safeners are chemical agents applied to protect crops from such unintended damage.[6] They function by stimulating the plant's natural defense mechanisms, primarily by upregulating the expression and activity of detoxification enzymes.[7]

The herbicide detoxification process in plants is typically a three-phase system:

  • Phase I: Modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis, catalyzed by enzymes like cytochrome P450 monooxygenases (CYP450s).[3][8]

  • Phase II: Conjugation of the modified herbicide with endogenous molecules such as glutathione or glucose, a reaction frequently catalyzed by glutathione S-transferases (GSTs).[4][9][10] This step significantly increases the water solubility of the herbicide and reduces its phytotoxicity.

  • Phase III: Sequestration and transport of the conjugated herbicide into the vacuole or cell wall, effectively removing it from metabolically active regions of the cell.[11][12]

The compound 3H-dithiolo[3,4-b]pyridine-3-thione, a sulfur-containing heterocyclic molecule, presents structural motifs that suggest a potential to interact with and modulate biological pathways, including the induction of GSTs. This protocol provides the necessary steps to rigorously test this hypothesis.

Proposed Mechanism of Action of 3H-dithiolo[3,4-b]pyridine-3-thione

It is hypothesized that 3H-dithiolo[3,4-b]pyridine-3-thione acts as a safener by inducing the expression of GSTs in maize. This enhanced GST activity would lead to a more rapid conjugation of the chloroacetanilide herbicide with glutathione, thereby detoxifying the herbicide before it can cause significant cellular damage.

Herbicide Safener Mechanism cluster_crop_cell Maize Cell cluster_outcome Physiological Outcome Safener 3H-dithiolo[3,4-b]pyridine-3-thione GST_Gene GST Gene Safener->GST_Gene Induces Transcription Herbicide Chloroacetanilide Herbicide GST_Enzyme GST Enzyme Herbicide->GST_Enzyme Substrate Damaged_Crop Herbicide Injury Herbicide->Damaged_Crop Phytotoxicity GST_Gene->GST_Enzyme Translation Detoxified_Herbicide Herbicide-GSH Conjugate GST_Enzyme->Detoxified_Herbicide Catalyzes Conjugation GSH Glutathione (GSH) GSH->GST_Enzyme Vacuole Vacuole (Compartmentation) Detoxified_Herbicide->Vacuole Healthy_Crop Protected Crop Plant Detoxified_Herbicide->Healthy_Crop

Caption: Proposed mechanism of 3H-dithiolo[3,4-b]pyridine-3-thione as a herbicide safener.

Experimental Protocol: Whole-Plant Bioassay

This protocol is designed to assess the safening effect of 3H-dithiolo[3,4-b]pyridine-3-thione on maize seedlings treated with a chloroacetanilide herbicide.

Materials
  • Plant Material: Zea mays (maize) seeds (e.g., a susceptible hybrid).

  • Herbicide: S-metolachlor (a representative chloroacetanilide herbicide).

  • Safener: 3H-dithiolo[3,4-b]pyridine-3-thione.

  • Solvents: Acetone, distilled water.

  • Growth Medium: Potting mix or sandy loam soil.

  • Containers: 10 cm diameter pots.

  • Growth Environment: Greenhouse or controlled environment chamber with a 16/8 h light/dark cycle at 25/20°C.

Experimental Workflow

Experimental_Workflow A Seed Treatment B Planting and Germination A->B C Herbicide Application B->C D Data Collection (14 and 21 DAT) C->D E Biochemical Analysis D->E F Statistical Analysis D->F E->F G Results and Interpretation F->G

Caption: Overall experimental workflow for evaluating the herbicide safener.

Step-by-Step Methodology

Step 1: Seed Treatment

  • Prepare solutions of 3H-dithiolo[3,4-b]pyridine-3-thione in acetone at various concentrations (e.g., 0, 0.1, 0.5, 1.0, and 2.0 g/kg of seed).

  • Place a known weight of maize seeds in a flask.

  • Apply the safener solution to the seeds and mix thoroughly to ensure even coating.

  • Allow the solvent to evaporate completely in a fume hood.

  • The control group will be treated with acetone only.

Step 2: Planting and Growth

  • Fill pots with the growth medium.

  • Plant 3-4 treated seeds per pot at a depth of 2-3 cm.

  • Water the pots as needed to maintain adequate soil moisture.

  • Allow the seedlings to grow to the 2-3 leaf stage (approximately 10-14 days).

Step 3: Herbicide Application

  • Prepare a stock solution of S-metolachlor in a suitable solvent and dilute with water to achieve the desired application rates (e.g., 0, 0.5X, 1X, and 2X the recommended field rate).

  • Apply the herbicide solution as a spray to the soil surface or foliage, depending on the herbicide's mode of application.[13]

  • Ensure uniform coverage using a calibrated sprayer.

Step 4: Data Collection and Assessment

  • Assess plant injury at 7, 14, and 21 days after treatment (DAT).

  • Visual Injury Rating: Score plants on a scale of 0% (no injury) to 100% (plant death).

  • Plant Height: Measure the height of each plant from the soil surface to the tip of the longest leaf.

  • Biomass: At 21 DAT, harvest the above-ground plant material, dry in an oven at 70°C for 48 hours, and record the dry weight.

Data Presentation

Table 1: Hypothetical Plant Injury Data (%) at 14 DAT

Safener Rate (g/kg seed)0X Herbicide0.5X Herbicide1X Herbicide2X Herbicide
0 (Control) 0256095
0.1 0154580
0.5 052065
1.0 021050
2.0 021255

Table 2: Hypothetical Plant Dry Weight (g) at 21 DAT

Safener Rate (g/kg seed)0X Herbicide0.5X Herbicide1X Herbicide2X Herbicide
0 (Control) 2.51.81.00.1
0.1 2.62.11.50.4
0.5 2.52.42.00.8
1.0 2.62.52.31.2
2.0 2.52.52.21.1

Biochemical Assay: Glutathione S-Transferase (GST) Activity

To investigate the underlying mechanism of safening, a GST activity assay should be performed.

Sample Preparation
  • At a specified time point after herbicide treatment (e.g., 48 hours), collect leaf tissue from each treatment group.

  • Freeze the tissue in liquid nitrogen and store at -80°C until use.

  • Homogenize the tissue in an extraction buffer (e.g., phosphate buffer, pH 7.0, containing protease inhibitors).

  • Centrifuge the homogenate and collect the supernatant containing the soluble proteins.

GST Activity Assay
  • The assay measures the conjugation of glutathione (GSH) to a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB), which results in a product that absorbs light at 340 nm.

  • In a microplate, combine the protein extract, GSH, and CDNB.

  • Measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the GST activity and express it as nmol of product formed per minute per mg of protein.

Expected Results

A successful safener should demonstrate a dose-dependent increase in GST activity in the treated plants compared to the unsafened controls.

Data Analysis and Interpretation

All experiments should be conducted with a sufficient number of replicates (e.g., 3-5) and repeated to ensure reproducibility. The collected data should be subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments. A dose-response relationship between the safener concentration and the level of protection should be established.

Conclusion

The protocols detailed in this document provide a robust framework for the initial evaluation of 3H-dithiolo[3,4-b]pyridine-3-thione as a herbicide safener. Positive results from these studies, demonstrating significant crop protection and a corresponding increase in GST activity, would warrant further investigation into its broader applicability with other crops and herbicides, as well as more in-depth mechanistic studies at the molecular level.

References

Sources

Application of Dithiolo[3,4-b]pyridines in Agrochemical Formulation Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dithiolo[3,4-b]pyridine scaffold is an emerging heterocyclic system of significant interest in the field of agrochemical research. Possessing a unique sulfur-containing fused pyridine structure, these compounds have demonstrated notable biological activity, particularly as herbicide safeners, with a strong theoretical basis for their potential as fungicidal and insecticidal agents. This document provides a comprehensive technical guide for researchers and formulation scientists on the synthesis, application, and formulation of dithiolo[3,4-b]pyridine derivatives into stable and effective agrochemical products. Detailed protocols for the preparation of Suspension Concentrate (SC) and Wettable Powder (WP) formulations are provided, supported by scientific rationale for component selection and process optimization.

Introduction: The Dithiolo[3,4-b]pyridine Scaffold

The relentless need for novel active ingredients (AIs) in agriculture, driven by evolving weed resistance and the demand for more sustainable crop protection solutions, has intensified the exploration of new chemical scaffolds. Pyridine-based compounds have long been a cornerstone of the agrochemical industry, forming the basis of numerous successful herbicides, insecticides, and fungicides.[1][2][3] The fusion of a 1,2-dithiole ring to the pyridine core to form the dithiolo[3,4-b]pyridine system creates a planar, electron-rich structure with distinct physicochemical properties that are advantageous for biological activity and formulation.

Recent studies have highlighted the utility of this scaffold, particularly in modulating plant responses to herbicides. This guide will explore the known applications, outline the synthetic pathways, and provide robust, field-proven protocols for developing dithiolo[3,4-b]pyridine-based AIs into commercially viable agrochemical formulations.

Synthesis of the Core Scaffold

The synthesis of functionalized dithiolo[3,4-b]pyridines is accessible through multi-component cascade reactions. A common and effective method involves the reaction of dithiomalondianilide with activated alkenes like 3-aryl-2-cyanoacrylamides or alkyl 3-aryl-2-cyanoacrylates.[4][5] The reaction is typically catalyzed by a base such as morpholine in a suitable solvent like ethanol.

This approach allows for the generation of a diverse library of derivatives by varying the substituents on the aromatic aldehydes and the cyanoacetamide precursors used to create the activated alkenes.[4][5]

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions dithio Dithiomalondianilide conditions Morpholine (catalyst) Ethanol (solvent) Heat dithio->conditions acrylamide 3-Aryl-2-cyanoacrylamide acrylamide->conditions product 6-Amino-4-aryl-3-(phenylimino)- 4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine -5-carboxamide conditions->product Cascade Reaction (Michael Addition, Cyclization, Oxidation)

Caption: General synthesis scheme for dithiolo[3,4-b]pyridine derivatives.

Core Application: Herbicide Safeners

The most empirically validated application of dithiolo[3,4-b]pyridines to date is as herbicide safeners. Safeners are chemical agents that enhance crop tolerance to herbicides without compromising weed control efficacy. This is a critical technology for expanding the utility of broad-spectrum herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid).

Several studies have demonstrated that certain dithiolo[3,4-b]pyridine derivatives can significantly reduce the phytotoxic effects of 2,4-D on crops such as sunflowers.[4][5][6] These compounds have been shown to reduce the negative impact of the herbicide on seedling root and hypocotyl growth.[4]

Mechanism of Action (Proposed)

While the precise mechanism is under investigation, it is hypothesized that dithiolo[3,4-b]pyridines act by upregulating the plant's natural detoxification pathways, such as enhancing the activity of glutathione S-transferases (GSTs) or cytochrome P450 monooxygenases. These enzymes are responsible for metabolizing herbicide molecules into non-toxic forms. Molecular docking studies are underway to identify specific protein targets for these safeners.[4][7]

Performance Data

The safening effect is substituent-dependent. The introduction of different aryl groups at the 4-position of the heterocyclic system modulates the biological activity.

Compound ID4-Aryl SubstituentCropHerbicideSafening Effect (Root Growth Recovery)Reference
3b 4-MethoxyphenylSunflower2,4-D~32%[4]
3d 2,4-DichlorophenylSunflower2,4-D~16%[4]
3f 4-BromophenylSunflower2,4-D~33%[4]
15b 4-MethylphenylSunflower2,4-DStrong Safening Effect[5][6]
15c 4-FluorophenylSunflower2,4-DStrong Safening Effect[5][6]

Table 1: Herbicide safening performance of selected dithiolo[3,4-b]pyridine derivatives against 2,4-D in sunflower seedlings.

Potential Applications: Fungicides & Insecticides

While direct fungicidal and insecticidal data for the dithiolo[3,4-b]pyridine core is emerging, strong evidence from structurally analogous fused pyridine systems suggests high potential.

  • Fungicidal Potential: Research on isothiazolo[5,4-b]pyridines, which can be synthesized from dithiolo[3,4-b]pyridine precursors, has shown that related N-(aralkyl)-2-sulfanylnicotinamides exhibit high fungitoxicity with MIC values as low as 1.25-5 µg/mL.[8] Furthermore, other fused pyridine systems like pyrazolo[3,4-b]pyridines have been evaluated for activity against critical plant pathogens.[9][10] This suggests that the dithiolo[3,4-b]pyridine scaffold is a promising starting point for the discovery of novel fungicides.

  • Insecticidal Potential: The broader class of pyridine derivatives is well-established in insecticide discovery.[11][12] Specifically, related fused systems such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have demonstrated potent insecticidal activity against pests like Aphis gossypii (cotton aphid).[9][13] This structural analogy provides a strong rationale for screening dithiolo[3,4-b]pyridine libraries against key insect pests.

Agrochemical Formulation Protocols

The transition from a biologically active molecule to a viable product hinges on the development of a stable and effective formulation. For water-insoluble active ingredients like most dithiolo[3,4-b]pyridine derivatives, Suspension Concentrates (SC) and Wettable Powders (WP) are two of the most suitable and widely used formulation types.[14][15][16]

Formulation_Workflow AI Active Ingredient (AI) Dithiolo[3,4-b]pyridine Screen Initial Screening (Solubility, Melting Point, Stability) AI->Screen Formulation_Choice Formulation Type Selection (SC or WP) Screen->Formulation_Choice SC_Dev SC Formulation Development Formulation_Choice->SC_Dev Low m.p. Liquid AI WP_Dev WP Formulation Development Formulation_Choice->WP_Dev High m.p. Solid AI Milling Wet Milling (Bead Mill) SC_Dev->Milling Blending Dry Blending & Air Milling WP_Dev->Blending QC Quality Control (Particle Size, Viscosity, Suspensibility) Milling->QC Blending->QC Stability Stability Testing (Accelerated Storage @ 54°C) QC->Stability Final Final Formulation Stability->Final

Caption: Workflow for agrochemical formulation development.

Protocol 1: Preparation of a Suspension Concentrate (SC) Formulation

Suspension concentrates (or flowables) are stable dispersions of solid AI particles in an aqueous medium.[2][16] They are dust-free and easy to handle, making them a popular choice.

Objective: To prepare a stable 250 g/L SC formulation of a dithiolo[3,4-b]pyridine derivative.

Materials & Equipment:

  • Dithiolo[3,4-b]pyridine AI (micronized powder)

  • Deionized Water

  • Propylene Glycol (antifreeze)

  • Wetting Agent (e.g., Sodium Lignosulfonate)

  • Dispersing Agent (e.g., Naphthalene Sulfonate Condensate)

  • Thickener (e.g., Xanthan Gum)

  • Antifoam Agent (e.g., Silicone-based emulsion)

  • Biocide (e.g., Proxel GXL)

  • High-shear mixer, Bead mill, Particle size analyzer, Viscometer

Procedure:

  • Prepare the Aqueous Phase: In a primary mixing vessel, add 60% of the total required deionized water. Begin gentle agitation.

  • Add Antifreeze: Add the calculated amount of propylene glycol (typically 5-10% w/w) to the water. This is crucial for freeze-thaw stability.

  • Incorporate Wetting & Dispersing Agents: Add the wetting agent (2-3% w/w) and dispersing agent (2-4% w/w). Mix until fully dissolved.

    • Rationale: The wetting agent reduces the surface tension between the AI particles and water, allowing the liquid to coat the solid.[16] The dispersing agent adsorbs onto the particle surfaces, preventing them from agglomerating (flocculating) through electrostatic or steric hindrance.[2]

  • Create the Mill Base: Slowly add the micronized dithiolo[3,4-b]pyridine AI powder (to achieve 250 g/L final concentration) to the agitated aqueous phase. Increase mixing speed to form a homogenous slurry (the "mill base"). Add a small amount of antifoam agent.

  • Wet Milling: Transfer the mill base to a bead mill. Mill the suspension until the desired particle size distribution is achieved (e.g., D90 < 10 µm).

    • Rationale: Particle size is critical for SC stability. Smaller particles reduce the rate of sedimentation (Stokes' Law) and improve biological efficacy upon application. The bead mill uses grinding media to efficiently reduce particle size.

  • Final Formulation & Thickening: Transfer the milled concentrate to a final mixing tank. Add the pre-hydrated xanthan gum solution (typically 0.1-0.3% w/w) while mixing gently. Add the biocide and the remaining water and antifoam to reach the final volume.

    • Rationale: The thickener, like xanthan gum, creates a structured network in the aqueous phase at rest, which holds the AI particles in suspension and prevents settling during storage.[2]

  • Quality Control: Measure final viscosity, pH, and particle size distribution. Perform a suspensibility test according to CIPAC methods to ensure the particles remain suspended upon dilution in water.[17]

Protocol 2: Preparation of a Wettable Powder (WP) Formulation

Wettable powders are dry, finely ground formulations that form a suspension when mixed with water by the end-user.[8][18] They are ideal for AIs with high melting points and good thermal stability.

Objective: To prepare a 75% (w/w) WP formulation of a dithiolo[3,4-b]pyridine derivative.

Materials & Equipment:

  • Dithiolo[3,4-b]pyridine AI

  • Wetting Agent (e.g., Sodium Lauryl Sulfate)

  • Dispersing Agent (e.g., Sodium Lignosulfonate)

  • Inert Carrier/Filler (e.g., Kaolin Clay, Silica)

  • Blender (e.g., Ribbon blender), Air mill (e.g., Jet mill)

Procedure:

  • Pre-blending: In a ribbon blender, combine the dithiolo[3,4-b]pyridine AI (75% w/w), wetting agent (2-3% w/w), dispersing agent (3-5% w/w), and the inert carrier (to make up 100%).

    • Rationale: The inert carrier acts as a diluent and improves the flowability of the powder.[8] It must not react with the active ingredient.

  • Milling: Process the pre-blended powder through an air mill.

    • Rationale: Air milling (jet milling) uses high-velocity compressed air to cause particle-on-particle collisions, reducing the particle size to the desired range (e.g., D90 < 20 µm) without generating excessive heat that could degrade the AI.

  • Post-blending & Homogenization: Blend the milled powder again to ensure perfect homogeneity.

  • Quality Control & Packaging: Perform quality control tests, including a wet sieve test and suspensibility test (CIPAC method), to ensure the powder disperses well in water and does not clog spray nozzles.[17] Package the final product in moisture-proof packaging.

Formulation Stability & Validation

A critical step in development is ensuring the long-term stability of the formulation. Accelerated storage testing is a standard industry practice.

Protocol 3: Accelerated Storage Stability Test

  • Package the SC or WP formulation in commercial-grade containers.

  • Place one set of samples in a controlled oven at 54°C for 14 days.[3][17] This simulates approximately two years of storage at ambient temperatures.

  • Keep a control set of samples at room temperature.

  • After the storage period, re-analyze the samples for:

    • Active Ingredient Content: Ensure no significant degradation has occurred.

    • Physical Properties (SC): Check for viscosity changes, phase separation, or crystal growth (Ostwald ripening).[3]

    • Performance: Re-run suspensibility and wet sieve tests to confirm performance has not degraded.[17]

Conclusion and Future Outlook

The dithiolo[3,4-b]pyridine heterocyclic system represents a valuable and versatile scaffold for the development of next-generation agrochemicals. With proven efficacy as herbicide safeners, there is a compelling, structure-based rationale for their exploration as novel fungicides and insecticides. The formulation protocols detailed in this guide provide a robust framework for researchers to advance these promising active ingredients from the laboratory to stable, field-ready products. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize their biological activity across different pest targets and further elucidating their precise mechanisms of action to support their registration and adoption in sustainable agriculture.

References

  • Washington State University. (n.d.). Formulations. WSU Production Guide. Retrieved from [Link]

  • Whitford, F., et al. (n.d.). Pesticides and Formulation Technology. Purdue University Extension. Retrieved from [Link]

  • Dotsenko, V. V., et al. (2024). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[8][14]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. International Journal of Molecular Sciences, 25(2), 769. Retrieved from [Link]

  • O'Donnell, K. (n.d.). The ABC's of Pesticide Formulations. University of Massachusetts Amherst. Retrieved from [Link]

  • In-Chems. (n.d.). How To Develop A Suspension Concentrate (SC) Formulation. Agro Chemicals. Retrieved from [Link]

  • Croda Crop Care. (n.d.). Wettable powder (WP) formulations. Croda Agriculture. Retrieved from [Link]

  • Pour, M., & Chittim, B. (2015). Stable suspension concentrate formulation for water-soluble compounds. U.S. Patent 9,253,981 B2.
  • Fishel, F. M. (2021). Pesticide Formulations. UF/IFAS Extension. Retrieved from [Link]

  • Croda Crop Care. (n.d.). Suspension concentrate (SC) guide. Croda Agriculture. Retrieved from [Link]

  • Dotsenko, V. V., et al. (2022). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[8][14]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Molecules, 27(22), 7859. Retrieved from [Link]

  • Abdel-Gaber, K. M., et al. (2017). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. Journal of Saudi Chemical Society, 21(1), 95-104. Retrieved from [Link]

  • Dotsenko, V. V., et al. (2024). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[8][14]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. PubMed. Retrieved from [Link]

  • Dotsenko, V. V., et al. (2024). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[8][14]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. ResearchGate. Retrieved from [Link]

  • PCC Group. (n.d.). Agrochemicals Formulation. Retrieved from [Link]

  • Dotsenko, V. V., et al. (2022). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[8][14]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. ResearchGate. Retrieved from [Link]

  • FAO/WHO. (n.d.). Aqueous Suspension Concentrates (SC). Joint Meeting on Pesticide Specifications. Retrieved from [Link]

  • Chilin, A., et al. (2009). 3H-[8][14]Dithiolo[3,4-b]pyridine-3-thione and Its Derivatives. Synthesis and Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed. Retrieved from [Link]

  • Gomaa, I. E. D. (2022). Insecticidal activity of selective pyridine derivatives synthesized... ResearchGate. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. PubMed. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2024). Insecticidal activity of selective pyridine and thiazole derivatives 3,... ResearchGate. Retrieved from [Link]

  • Singh, S. (2016). A Novel Heterocyclic Fungicide (1, 3, 4-THIADIAZOLO [3, 2-a] PYRIMIDIN-5-ONES) Plays a Vital Role to Inhibit Fungus from Archival Cultural Heritage. ResearchGate. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2020). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed. Retrieved from [Link]

  • Zhang, H., et al. (2021). Synthesis and Antifungal Activity of 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Wang, G., et al. (2014). Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivatives Containing Pyridine Group. Organic Chemistry International. Retrieved from [Link]

Sources

Application Note: 3H-dithiolo[3,4-b]pyridine-3-thione as a Controlled Hydrogen Sulfide (H₂S) Donor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of H₂S and the Need for Precision Donors

Hydrogen sulfide (H₂S) has transitioned from being perceived solely as a toxic gas to being recognized as a critical endogenous gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO) in regulating a vast array of physiological processes.[1][2] H₂S is involved in vasodilation, neuromodulation, cytoprotection, and inflammation.[3][4] Its dysregulation is implicated in cardiovascular diseases, neurodegeneration, and cancer.[3][5]

Probing the precise biological functions of H₂S and harnessing its therapeutic potential requires tools that can deliver the molecule in a controlled and predictable manner.[1][2] Simple sulfide salts like sodium hydrosulfide (NaHS) release H₂S in a rapid, uncontrolled burst, which does not mimic the slow, sustained endogenous production and can lead to toxicity.[2][6] This has driven the development of sophisticated H₂S donors—molecules that release H₂S in response to specific triggers or over a prolonged period.[7][8]

Among these, the 1,2-dithiole-3-thione class of compounds has emerged as a robust and versatile platform for H₂S donation.[9][10] This application note provides a detailed guide to 3H-dithiolo[3,4-b]pyridine-3-thione , a member of this class, for researchers in basic science and drug development. We will cover its chemical properties, mechanism of H₂S release, detailed experimental protocols for its use, and key applications.

Compound Profile: 3H-dithiolo[3,4-b]pyridine-3-thione

The core structure of 3H-dithiolo[3,4-b]pyridine-3-thione features a pyridine ring fused with a 1,2-dithiole-3-thione moiety. This heterocyclic system is the functional component responsible for H₂S release.

Caption: Structure and key properties of 3H-dithiolo[3,4-b]pyridine-3-thione.

Synthesis Overview

The synthesis of the dithiolo[3,4-b]pyridine heterocyclic system can be achieved through several routes, often involving the reaction of a dithiomalondiamide derivative with an appropriate Michael acceptor, such as an arylmethylidenemalononitrile or a 3-aryl-2-cyanoacrylamide, in the presence of a base like morpholine.[11][12][13] These reactions proceed via a Michael addition followed by an oxidative heterocyclization to form the fused ring system.[11][14] Researchers should refer to specific literature procedures for detailed synthetic protocols.[11][12]

Mechanism of H₂S Release: Thiol-Triggered Donation

A key advantage of 1,2-dithiole-3-thione-based donors is that their H₂S release is not typically spontaneous. Instead, it is triggered by intracellular thiols, most notably glutathione (GSH), which is present in millimolar concentrations within cells.[15] This thiol-dependency provides a degree of biological targeting, as the donor is primarily activated in the reducing environment of the cell.

The proposed mechanism involves a nucleophilic attack by a thiol (e.g., GSH) on the dithiole ring, leading to ring-opening and the eventual release of H₂S. This process ensures that H₂S is generated in proximity to its biological targets.

H2S_Release_Mechanism Donor 3H-dithiolo[3,4-b]pyridine-3-thione (Donor) Intermediate Ring-Opened Intermediate Donor->Intermediate Nucleophilic Attack Thiol Cellular Thiol (e.g., Glutathione, Cysteine) Thiol->Intermediate H2S Hydrogen Sulfide (H₂S) Released Intermediate->H2S Decomposition Byproduct Inactive Byproduct Intermediate->Byproduct Rearrangement

Caption: Proposed thiol-triggered mechanism for H₂S release.

Experimental Protocols and Methodologies

Scientific rigor is paramount when working with H₂S donors. The following protocols are designed to ensure reproducibility and accuracy.

Protocol 1: Stock Solution Preparation and Handling

Rationale: Due to its aromatic structure, the donor is susceptible to degradation from light and air over long periods. Proper storage and handling are critical for consistent results. DMSO is the recommended solvent due to the compound's high solubility and its compatibility with most cell culture media at low final concentrations (<0.5%).

Materials:

  • 3H-dithiolo[3,4-b]pyridine-3-thione powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vials or microcentrifuge tubes wrapped in aluminum foil

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weighing: Under subdued light, accurately weigh the desired amount of the compound using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure the DMSO is anhydrous to prevent premature hydrolysis.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes in amber vials or foil-wrapped tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. A properly stored stock solution should be stable for several months.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot and dilute it to the desired final concentration in the appropriate buffer or cell culture medium immediately before use.

Protocol 2: In Vitro H₂S Release Measurement (Methylene Blue Assay)

Rationale: The Methylene Blue (MB) assay is a classic, cost-effective colorimetric method for quantifying total sulfide concentration.[16] It relies on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of an iron catalyst (FeCl₃) under acidic conditions to form the stable blue Methylene Blue dye, which can be measured spectrophotometrically.[17] It is crucial to acknowledge its limitations: the assay requires strong acid, which can liberate H₂S from other sources, and it may detect other sulfur species, necessitating careful controls.[16][18]

Materials:

  • Zinc Acetate (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)

  • Ferric Chloride (FeCl₃, 30 mM in 1.2 M HCl)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • L-Cysteine or Glutathione (GSH) as a thiol trigger

  • 96-well microplate and plate reader

  • Sodium Sulfide (Na₂S) for standard curve

Procedure:

  • Standard Curve: Prepare a standard curve using Na₂S (1-100 µM) in PBS.

  • Reaction Setup: In a 96-well plate, add 50 µL of PBS containing the thiol trigger (e.g., 1 mM GSH).

  • Donor Addition: Add the donor stock solution to the wells to achieve the desired final concentration (e.g., 10-100 µM). Include a "no donor" control and a "no thiol" control.

  • Incubation: Incubate the plate at 37°C for the desired time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Sulfide Trapping: At each time point, stop the reaction by adding 25 µL of 1% Zinc Acetate to trap the released H₂S as Zinc Sulfide (ZnS).

  • Color Development: Add 50 µL of the N,N-dimethyl-p-phenylenediamine solution, followed immediately by 50 µL of the FeCl₃ solution. Mix well.

  • Incubation: Incubate at room temperature for 20 minutes in the dark to allow for full color development.

  • Measurement: Measure the absorbance at 670 nm using a microplate reader.

  • Quantification: Calculate the concentration of H₂S released by comparing the absorbance of the samples to the Na₂S standard curve.

Protocol 3: Application in Cell Culture Models

Rationale: The primary application of H₂S donors is to study the effects of H₂S on cellular functions. This protocol outlines a general procedure for treating cultured cells and assessing a downstream biological endpoint.

Materials:

  • Cultured cells of interest (e.g., endothelial cells, neurons, cancer cells)

  • Complete cell culture medium

  • Donor stock solution (from Protocol 1)

  • Assay-specific reagents (e.g., viability dyes, antibodies for Western blot, fluorescent probes for H₂S)

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 96-well plate for viability, 6-well plate for protein analysis) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treatment Preparation: Prepare fresh dilutions of the donor in serum-free or complete medium immediately before application. Crucial Control: Include a "vehicle control" group treated with the same final concentration of DMSO used for the donor.

  • Cell Treatment: Remove the old medium and replace it with the medium containing the donor or vehicle.

  • Incubation: Incubate the cells for the desired duration (e.g., 4, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Endpoint Analysis: After incubation, perform the desired downstream analysis. Examples include:

    • Cell Viability: Using MTT, WST-1, or live/dead staining assays.

    • Protein Expression/Signaling: Harvest cell lysates for Western blotting to analyze signaling pathways (e.g., phosphorylation of Akt, ERK).

    • Intracellular H₂S Detection: Use a H₂S-selective fluorescent probe to visualize H₂S generation within the cells via microscopy or flow cytometry.[19]

    • Gene Expression: Extract RNA for qRT-PCR analysis.

Comparison of H₂S Analytical Methods

Choosing the correct analytical method to quantify H₂S is critical and depends on the experimental context. The Methylene Blue assay is a workhorse for in vitro buffer systems, but other methods offer higher specificity and suitability for biological samples.

MethodPrincipleAdvantagesDisadvantagesBest For
Methylene Blue Assay Colorimetric reactionSimple, inexpensive, high-throughput[16][17]Lacks specificity, harsh acidic conditions, interference from thiols[18]In vitro screening of donor release kinetics in buffer.
Gas Chromatography (GC) Separation of volatile H₂S gasHighly specific and sensitive[20][21]Requires specialized equipment, complex sample preparation[22]Quantifying H₂S in biological fluids (plasma, tissue homogenates).[23]
Sulfide-Selective Electrodes Potentiometric measurementReal-time monitoring, direct measurement[16]Interference from other ions, membrane fouling, requires calibrationContinuous monitoring of H₂S release in solution.
Fluorescent Probes Reaction-based fluorescence turn-onHigh sensitivity, suitable for live-cell imaging, spatial resolution[19]Potential for off-target reactions, phototoxicity, difficult to quantify absolute levelsVisualizing intracellular H₂S generation in real-time.[19]

Applications in Research and Drug Development

3H-dithiolo[3,4-b]pyridine-3-thione can be a powerful tool to investigate H₂S-mediated signaling and explore its therapeutic potential.

  • Cardiovascular Research: H₂S is a known vasodilator and cardioprotective agent.[4] This donor can be used to study H₂S effects on endothelial function, smooth muscle relaxation, and protection against ischemia-reperfusion injury.[23]

  • Anti-inflammatory Studies: H₂S has complex, often anti-inflammatory, roles.[24] The donor can be used in models of inflammation (e.g., LPS-stimulated macrophages) to investigate its impact on cytokine production and inflammatory signaling pathways.

  • Neuroscience: In the central nervous system, H₂S acts as a neuromodulator.[1] Researchers can use this donor to explore the neuroprotective effects of H₂S in models of Alzheimer's, Parkinson's, or stroke.[3]

  • Oncology: The role of H₂S in cancer is context-dependent, sometimes promoting and sometimes inhibiting tumor growth.[4][5] This donor allows for controlled investigation of H₂S effects on cancer cell proliferation, apoptosis, and drug resistance.[4]

  • Hybrid Drug Development: The dithiolethione moiety can be incorporated into existing drugs (e.g., NSAIDs) to create hybrid molecules that combine the action of the parent drug with the cytoprotective effects of H₂S, potentially reducing side effects like gastric damage.[24][25]

Signaling_Pathway Example H₂S Signaling Pathway in Vasodilation cluster_extracellular Extracellular cluster_cell Vascular Smooth Muscle Cell Donor 3H-dithiolo[3,4-b]pyridine-3-thione H2S H₂S Donor->H2S Enters Cell & Reacts with Thiol Thiol GSH KATP K-ATP Channel H2S->KATP Activates K_ion K+ KATP->K_ion K⁺ Efflux ↑ Hyperpolarization Hyperpolarization K_ion->Hyperpolarization VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Hyperpolarization->VGCC Inhibits Ca_ion Ca²⁺ Influx ↓ VGCC->Ca_ion Relaxation Vasodilation (Muscle Relaxation) Ca_ion->Relaxation

Caption: H₂S released from the donor activates K-ATP channels, leading to vasodilation.

References

  • Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released
  • Comparison of Hydrogen Sulfide Analysis Techniques. (n.d.). JAHA.
  • ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE. (n.d.). NCBI Bookshelf.
  • Exploring Different Hydrogen Sulfide (H2S) Analysis Methods. (2023). KECO.
  • A review of hydrogen sulfide (H2S)
  • Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs. (n.d.). PMC.
  • Pills of Multi-Target H2S Donating Molecules for Complex Diseases. (n.d.). MDPI.
  • A Review of Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications. (2025).
  • H2S Analyzer | AMI's Guide to Hydrogen Sulfide Measurements. (n.d.). AMI.
  • H2S Donors and Their Use in Medicinal Chemistry. (n.d.).
  • H2S Donors and Their Use in Medicinal Chemistry. (n.d.). PubMed Central.
  • Hydrogen Sulfide and Its Donors: Keys to Unlock the Chains of Nonalcoholic F
  • Research Progress of H2S Donors Conjug
  • Hydrogen sulfide donors in research and drug development. (n.d.). RSC Publishing.
  • Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released
  • A Review of Hydrogen Sulfide (H2S)
  • One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[16][20]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. (2023). MDPI.

  • Hydrogen Sulfide (H2S)
  • Self-Reporting H2S Donors: Integrating H2S Release with Real-Time Fluorescence Detection. (n.d.). MDPI.
  • Controllable Hydrogen Sulfide Donors and the Activity Against Myocardial Ischemia-Reperfusion Injury. (n.d.). PMC.
  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[16][20]dithiolo[3,4-b]pyridine-5-carboxamides. (n.d.). NIH.

  • Synthesis of 3H-1,2-dithiole-3-thiones by the reaction of 3-oxoesters... (n.d.).
  • Hydrogen Sulfide (H2S) Protocol 1. (n.d.). Devon Energy.
  • Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases. (n.d.). MDPI.
  • ChemInform Abstract: Synthesis of[16][20]Dithiolo[3,4-b]pyridines via the Reaction of Dithiomalondianilide with Arylmethylidenemalononitriles. (2025). ResearchGate.

  • 3445-78-1|3H-[16][20]Dithiolo[3,4-b]pyridine-3-thione. (n.d.). BLDpharm.

  • (A) Mechanism of H2S release from the donor BDP‐H2S. (B) Measurement of... (n.d.).
  • Making and working with hydrogen sulfide: The chemistry and generation of hydrogen sulfide in vitro and its measurement in vivo: A review. (2025).
  • (PDF) One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[16][20]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. (2025). ResearchGate.

  • 3h-[16][20]dithiolo[3,4-b]pyridine-3-thione. (n.d.). PubChemLite.

  • 3h-[16][20]dithiolo[3,4-b]pyridine-3-thione,(CAS# ). (n.d.). Sinfoo Biotech.

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. (n.d.). PMC.
  • Mechanism of H2S release
  • Thiol-Activated 1,2,4-Thiadiazolidin-3,5-diones Release Hydrogen Sulfide through a Carbonyl-Sulfide-Dependent Pathway. (2022).
  • Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. (n.d.). PMC.
  • Hydrogen sulfide (H2S)

Sources

Introduction: The Significance of Dithiolethiones as H₂S Donors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vitro Measurement of Hydrogen Sulfide (H₂S) Release from Dithiolethiones

Hydrogen sulfide (H₂S) has emerged from being perceived as a toxic gas to being recognized as a critical endogenous signaling molecule, a gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO). It plays a pivotal role in a myriad of physiological processes, including vasodilation, neuromodulation, and cytoprotection. The therapeutic potential of H₂S has garnered significant interest, leading to the development of H₂S donor molecules that can release this gasotransmitter in a controlled manner.

Among the various classes of H₂S donors, dithiolethiones represent a promising group of sulfur-containing heterocyclic compounds. A notable example is anethole dithiolethione (ADT), which has been shown to exhibit a range of pharmacological activities attributed to its ability to release H₂S. The accurate and reliable measurement of H₂S release from dithiolethiones in vitro is paramount for the characterization of these compounds, enabling researchers to understand their release kinetics, potency, and mechanism of action. This application note provides a detailed protocol for an in vitro assay to measure H₂S release from dithiolethiones using the 7-azido-4-methylcoumarin (AzMC) fluorescent probe.

Principle of the Assay

This assay is based on the highly specific reaction between H₂S and the non-fluorescent probe 7-azido-4-methylcoumarin (AzMC). In the presence of H₂S, the azido group of AzMC is reduced to an amino group, yielding the highly fluorescent product 7-amino-4-methylcoumarin (AmMC). The increase in fluorescence intensity is directly proportional to the concentration of H₂S released.

Reaction Scheme:

AzMC 7-azido-4-methylcoumarin (Non-fluorescent) AmMC 7-amino-4-methylcoumarin (Highly fluorescent) AzMC->AmMC + 2H⁺ + 2e⁻ H2S H₂S S S H2S->S - 2H⁺ - 2e⁻ N2 N₂

Caption: Reaction of AzMC with H₂S to produce fluorescent AmMC.

This method offers high sensitivity and selectivity for H₂S, making it a robust tool for quantifying its release from donor compounds in a controlled in vitro environment.

Experimental Protocol

Materials and Reagents
  • Dithiolethione compound of interest (e.g., anethole dithiolethione)

  • 7-azido-4-methylcoumarin (AzMC)

  • Sodium hydrosulfide (NaHS) as an H₂S standard

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation
  • Dithiolethione Stock Solution (10 mM): Dissolve the dithiolethione compound in DMSO to a final concentration of 10 mM. Store at -20°C.

  • AzMC Stock Solution (1 mM): Dissolve AzMC in DMSO to a final concentration of 1 mM. Protect from light and store at -20°C.

  • NaHS Stock Solution (10 mM): Prepare a fresh 10 mM stock solution of NaHS in deoxygenated PBS immediately before use. Due to the rapid oxidation of H₂S, it is crucial to use this solution promptly.

  • Working Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Dithiolethione, AzMC, NaHS) prep_standards Prepare NaHS Standard Curve prep_reagents->prep_standards prep_samples Prepare Dithiolethione Samples prep_reagents->prep_samples add_azmc Add AzMC to all wells prep_standards->add_azmc prep_samples->add_azmc add_compounds Add Dithiolethione/NaHS to wells add_azmc->add_compounds incubate Incubate at 37°C (Protect from light) add_compounds->incubate read_fluorescence Read Fluorescence (Ex: 365 nm, Em: 450 nm) incubate->read_fluorescence plot_standard_curve Plot Standard Curve read_fluorescence->plot_standard_curve calculate_h2s Calculate H₂S Concentration plot_standard_curve->calculate_h2s

Caption: Overall workflow for the in vitro H₂S release assay.

Step-by-Step Procedure
  • Preparation of NaHS Standard Curve:

    • Perform serial dilutions of the 10 mM NaHS stock solution in PBS to obtain concentrations ranging from 0 to 200 µM.

    • In a 96-well plate, add 50 µL of each NaHS standard concentration in triplicate.

  • Preparation of Dithiolethione Samples:

    • Dilute the 10 mM dithiolethione stock solution in PBS to achieve the desired final concentrations for testing (e.g., 1, 10, 50, 100 µM).

    • In the same 96-well plate, add 50 µL of each dithiolethione sample concentration in triplicate.

    • Include a vehicle control (PBS with the same percentage of DMSO as the dithiolethione samples).

  • Addition of AzMC Probe:

    • Prepare a working solution of AzMC by diluting the 1 mM stock solution in PBS to a final concentration of 50 µM.

    • Add 50 µL of the 50 µM AzMC working solution to all wells containing the standards and samples. This results in a final AzMC concentration of 25 µM in a total volume of 100 µL.

  • Incubation:

    • Cover the plate to protect it from light.

    • Incubate the plate at 37°C for the desired time points (e.g., 30, 60, 120 minutes) to monitor the kinetics of H₂S release.

  • Fluorescence Measurement:

    • At each time point, measure the fluorescence intensity using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

Data Analysis and Interpretation

  • Standard Curve Generation:

    • Subtract the average fluorescence intensity of the blank (0 µM NaHS) from the average fluorescence intensity of each NaHS standard.

    • Plot the background-subtracted fluorescence intensity against the corresponding NaHS concentration.

    • Perform a linear regression analysis to obtain the equation of the standard curve (y = mx + c) and the R² value. A good standard curve should have an R² value > 0.99.

  • Calculation of H₂S Concentration:

    • Subtract the average fluorescence intensity of the vehicle control from the average fluorescence intensity of each dithiolethione sample.

    • Use the equation from the linear regression of the standard curve to calculate the concentration of H₂S released from the dithiolethione samples.

    [H₂S] (µM) = (Fluorescence_sample - c) / m

    Where:

    • Fluorescence_sample is the background-subtracted fluorescence of the dithiolethione sample.

    • m is the slope of the standard curve.

    • c is the y-intercept of the standard curve.

Representative Data

Table 1: NaHS Standard Curve Data

NaHS Concentration (µM)Average Fluorescence (AU)
0150
10850
252100
504250
1008500
20017000

Table 2: H₂S Release from Dithiolethione (ADT) at 60 minutes

ADT Concentration (µM)Average Fluorescence (AU)Calculated H₂S (µM)
0 (Vehicle)1600
10120012.4
50580066.5
10011500133.5

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls should be included in every experiment:

  • Vehicle Control: To account for any background fluorescence from the solvent (DMSO) and buffer.

  • Positive Control: A known H₂S donor or NaHS to confirm that the assay is working correctly.

  • Probe-Only Control: AzMC in buffer to assess for any auto-fluorescence or degradation of the probe.

  • Compound-Only Control: Dithiolethione in buffer (without AzMC) to check for any intrinsic fluorescence of the compound at the measurement wavelengths.

Expert Insights and Considerations

  • Kinetics of Release: Dithiolethiones may exhibit slow and sustained H₂S release. Therefore, it is recommended to perform a time-course experiment to fully characterize the release profile.

  • pH Dependence: The release of H₂S from some donors can be pH-dependent. The use of a stable buffer system like PBS at physiological pH 7.4 is crucial.

  • Thiols Interference: While AzMC is highly selective for H₂S, high concentrations of biothiols such as cysteine and glutathione may cause some interference. For cell-based assays, this should be taken into consideration.

  • Light Sensitivity: AzMC and its fluorescent product AmMC are light-sensitive. All steps involving these reagents should be performed with minimal light exposure.

Conclusion

The in vitro assay described in this application note provides a robust and sensitive method for quantifying the release of H₂S from dithiolethione-based donor molecules. By following this detailed protocol and incorporating the recommended controls, researchers can obtain reliable and reproducible data to advance the understanding and development of novel H₂S-based therapeutics.

References

  • Title: Hydrogen Sulfide as a Gasotransmitter Source: Science URL: [Link]

  • Title: The third gasotransmitter: H₂S and its importance in physiology and pathophysiology Source: Journal of Cellular and Molecular Medicine URL: [Link]

  • Title: Anethole dithiolethione: a new pharmacological agent with a wide spectrum of activities Source: General Pharmacology: The Vascular System URL: [Link]

  • Title: A Reaction-Based Fluorescent Probe for Selective Detection of Hydrogen Sulfide in Living Cells Source: Chemistry – A European Journal URL: [Link]

  • Title: 7-Azido-4-methylcoumarin as a H₂S-Specific and Sensitive Fluorescent Probe Source: Methods in Enzymology URL: [Link]

Application Note & Protocols: A Modular Approach to the Synthesis of Novel 3H-dithiolo[3,4-b]pyridine-3-thione Analogs for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Dithiolo[3,4-b]pyridine Scaffold

The convergence of privileged structures in medicinal chemistry often yields compounds with significant therapeutic potential. The 3H-dithiolo[3,4-b]pyridine-3-thione scaffold represents one such convergence, merging the well-established biological significance of the pyridine ring with the unique reactivity and chemopreventive properties of the dithiolethione moiety. Pyridine and its derivatives are cornerstones in drug design, integral to numerous FDA-approved drugs due to their ability to engage in hydrogen bonding and serve as a bioisosteric replacement for phenyl groups.[1][2]

The 1,2-dithiole-3-thione core is a recognized pharmacophore, particularly noted for its potent induction of Phase 2 cytoprotective enzymes.[3][4] This activity is primarily mediated through the activation of the Nrf2 transcriptional pathway, a critical cellular defense mechanism against oxidative stress and carcinogens.[4][5] Compounds like Oltipraz have demonstrated these effects in clinical settings, validating the dithiolethione moiety as a promising starting point for cancer chemoprevention agents.[4][5]

This guide provides a comprehensive, field-tested framework for the rational design and synthesis of novel 3H-dithiolo[3,4-b]pyridine-3-thione analogs. We present a modular synthetic strategy that begins with a robust multicomponent reaction to construct a dihydrogenated precursor, followed by subsequent aromatization and thionation steps to yield the target compounds. The protocols are designed to be adaptable, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies.

Part 1: Rationale and Synthetic Strategy

Our synthetic approach is designed in three logical stages: (1) construction of the core heterocyclic system, (2) aromatization of the pyridine ring, and (3) installation of the key thione functionality. This modularity allows for optimization and troubleshooting at each distinct chemical transformation.

The initial step leverages a highly efficient three-component reaction to assemble a 4,7-dihydro-[3][6]dithiolo[3,4-b]pyridine core. This reaction, adapted from established literature, combines an aromatic aldehyde, a source of active methylene (e.g., cyanoacetamide), and a dithiomalonodiamide derivative.[7] This approach is advantageous as it builds complexity rapidly from simple, commercially available starting materials.

The subsequent aromatization of the dihydropyridine ring is critical for mimicking the electronic properties of many biologically active pyridine-based drugs. The final step, thionation, converts an imino or keto precursor into the desired 3-thione, which is crucial for the anticipated Nrf2-activating properties.

G start_node Aromatic Aldehyde (R-CHO) + Cyanoacetamide + Dithiomalondianilide step1_node Protocol 2.1: Three-Component Cyclization (Michael Addition / Cyclization) start_node->step1_node intermediate1_node 4,7-Dihydro-[1,2]dithiolo[3,4-b]pyridine Precursor step1_node->intermediate1_node step2_node Protocol 2.2 (A): Aromatization (Oxidation) intermediate1_node->step2_node intermediate2_node Aromatic [1,2]dithiolo[3,4-b]pyridine Intermediate step2_node->intermediate2_node step3_node Protocol 2.2 (B): Thionation intermediate2_node->step3_node final_product_node Target Analog: 3H-dithiolo[3,4-b]pyridine-3-thione step3_node->final_product_node

Caption: General three-stage synthetic workflow.

Part 2: Detailed Experimental Protocols

Protocol 2.1: Synthesis of 4-Aryl-4,7-dihydro-3H-[3][6]dithiolo[3,4-b]pyridine Precursors

This protocol is based on the highly reliable three-component reaction for the synthesis of the core heterocyclic system.[7] Morpholine serves as a mild base to catalyze both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization cascade.

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • Cyanoacetamide (1.0 eq)

  • N,N'-Diphenyldithiomalondiamide (dithiomalondianilide) (1.0 eq)

  • Morpholine (1.0 eq)

  • Ethanol (EtOH), anhydrous

Procedure:

  • To a stirred solution of the substituted benzaldehyde (1.0 eq) and 2-cyanoacetamide (1.0 eq) in anhydrous EtOH (approx. 0.5 M), add morpholine (1.0 eq).

  • Stir the reaction mixture at 60 °C for 10-15 minutes. A color change or slight precipitation of the Knoevenagel adduct may be observed.

  • Add N,N'-diphenyldithiomalondiamide (1.0 eq) to the reaction mixture in one portion.

  • Continue stirring the resulting mixture at 40–50 °C for 2–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid sequentially with cold EtOH and diethyl ether to remove residual reagents and solvent.

  • Dry the product under vacuum. The resulting compound is typically a yellow crystalline solid, which is a 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[3][6]dithiolo[3,4-b]pyridine-5-carboxamide.[7]

Self-Validation & Characterization:

  • 1H NMR: Expect a characteristic singlet for the H-4 proton between δ 4.9–5.7 ppm and broadened peaks for the NH2 protons.[7]

  • FTIR: The absence of a C≡N stretch (around 2200 cm-1) and the presence of C=O and C=N vibrations confirm the cyclization.[7]

  • Mass Spectrometry: Confirm the molecular weight of the expected product.

Protocol 2.2: Aromatization and Thionation to Target Analogs

This two-part protocol first creates the aromatic pyridine ring and then installs the critical 3-thione functionality.

Part A: Aromatization of the Dihydropyridine Ring

Causality: A mild oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is chosen to selectively dehydrogenate the dihydropyridine ring without over-oxidizing the sulfur-containing heterocycle.

Materials:

  • Dihydro-[3][6]dithiolo[3,4-b]pyridine precursor from Protocol 2.1 (1.0 eq)

  • DDQ (1.1 - 1.5 eq)

  • Dichloromethane (DCM) or 1,4-Dioxane, anhydrous

Procedure:

  • Dissolve the precursor from Protocol 2.1 in anhydrous DCM (approx. 0.1 M).

  • Add DDQ portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the aromatic intermediate.

Part B: Hydrolysis and Thionation to 3-Thione

Causality: The exocyclic imine of the precursor is first hydrolyzed under acidic conditions to an amide/keto-like intermediate, which is then thionated using Lawesson's Reagent. This two-step process is often more reliable than direct thionation of the imine.

Materials:

  • Aromatic intermediate from Part A (1.0 eq)

  • Aqueous HCl (e.g., 3M)

  • Lawesson's Reagent (0.5-0.6 eq)

  • Toluene or Xylene, anhydrous

Procedure:

  • Hydrolysis: Suspend the aromatic intermediate in a mixture of ethanol and 3M HCl. Heat the mixture to reflux for 4-8 hours until TLC indicates consumption of the starting material. Cool, neutralize with a base (e.g., NaHCO3), and extract the product with ethyl acetate. Dry and concentrate to yield the crude carbonyl precursor.

  • Thionation: Dissolve the crude carbonyl precursor in anhydrous toluene (approx. 0.1 M).

  • Add Lawesson's Reagent (0.5-0.6 eq) and heat the mixture to reflux (80-110 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC for the formation of a new, often more colored, spot. The reaction typically takes 4-12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel. Elution with a hexane/ethyl acetate gradient usually provides the pure 3H-dithiolo[3,4-b]pyridine-3-thione analog.

Self-Validation & Characterization:

  • 13C NMR: The most definitive evidence for success is the appearance of a C=S signal in the range of δ 190-210 ppm.

  • Color: The final thione products are often intensely colored (orange, red, or purple).

  • Mass Spectrometry: A shift in molecular weight corresponding to the replacement of oxygen with sulfur confirms the thionation.

Part 3: Data Presentation

Quantitative data from the synthesis of a hypothetical analog series should be tabulated for clear comparison and SAR analysis.

Cpd. IDR-Group (Aryl)Yield (2.1)Yield (2.2)13C=S (ppm)Purity (HPLC)
DT-01 4-OCH3-Ph85%45%201.5>98%
DT-02 4-Cl-Ph81%41%202.1>99%
DT-03 4-NO2-Ph75%35%203.3>97%
DT-04 2-Naphthyl78%38%201.8>98%

Part 4: Medicinal Chemistry Application Workflow

Once synthesized, the novel analogs must be subjected to a logical screening cascade to identify lead compounds. The primary hypothesis is that these compounds will act as Nrf2 activators.

G start Synthesized Analog Library (DT-01 to DT-XX) assay1 Primary Screen: Nrf2 Activation Assay (ARE-Luciferase Reporter) start->assay1 decision1 Potency > Threshold? (e.g., EC50 < 10 µM) assay1->decision1 assay2 Secondary Screen: Target Gene Expression (NQO1, GST via qPCR) decision1->assay2 Yes inactive Inactive / Toxic decision1->inactive No assay3 Counter Screen: General Cytotoxicity Assay (MTT / CellTiter-Glo) assay2->assay3 decision2 Therapeutic Index > 10? (CC50 / EC50) assay3->decision2 end_node Lead Compounds for Further Optimization & In Vivo Studies decision2->end_node Yes decision2->inactive No

Sources

Application Notes & Protocols: The Versatility of 3H-1,2-Dithiole-3-thiones as Synthons in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3H-1,2-dithiole-3-thiones, a class of polysulfur-containing heterocycles, have emerged as exceptionally versatile and powerful building blocks—synthons—in the field of organic synthesis.[1][2][3] Initially recognized for their significant pharmacological activities, including their role as hydrogen sulfide (H₂S) donors, their synthetic utility is rooted in the unique reactivity of their strained disulfide bond and the exocyclic thiocarbonyl group.[1][3][4] This guide provides an in-depth exploration of the synthesis and reactivity of 3H-1,2-dithiole-3-thiones, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into robust synthetic protocols, explain the mechanistic underpinnings of their transformations into a diverse array of heterocyclic systems, and provide field-proven experimental procedures.

Part 1: Foundational Concepts & Synthesis

The 3H-1,2-Dithiole-3-thione Scaffold: An Overview

The core structure of 3H-1,2-dithiole-3-thione, sometimes referred to as a "trithione," is a five-membered ring containing a disulfide bond and an exocyclic thione. This arrangement confers pseudo-aromatic character and a unique electronic distribution, making it susceptible to various transformations.[5][6] Its reactivity is primarily characterized by:

  • Ring Transformations: The dithiole ring can be opened and rearranged or act as a synthon for cycloaddition reactions.[1][3][7]

  • Reactions at the Exocyclic Thione: The C=S group is a prime site for nucleophilic attack and 1,3-dipolar cycloadditions.[1]

  • Substitution Reactions: Depending on the substituents, the ring can undergo nucleophilic substitution.

These reactive sites allow for the conversion of the dithiolethione core into other important heterocycles like thiophenes, pyrazoles, isothiazoles, and thiadiazoles.

Synthesis of the 3H-1,2-Dithiole-3-thione Core

A reliable synthesis of the starting dithiolethione is paramount. The most prevalent and efficient methods involve the sulfurization of 1,3-dicarbonyl compounds or their equivalents.

The sulfurization of 3-oxoesters stands as the most widely used and effective route to substituted 3H-1,2-dithiole-3-thiones.[1][7] The choice of sulfurating agent is critical to the reaction's success and yield.

  • Lawesson's Reagent: Historically, a mixture of Lawesson's reagent and elemental sulfur in refluxing toluene was a common method, providing nearly quantitative yields in some cases.[1][7] However, yields can be lower for substrates with certain functional groups.[1]

  • Phosphorus Pentasulfide (P₄S₁₀): A combination of P₄S₁₀ and sulfur is a powerful sulfurating system. The efficiency of this method was significantly improved by Curphey through the addition of hexamethyldisiloxane (HMDO).[1][8] The P₄S₁₀/S₈/HMDO mixture not only increases yields but also simplifies the workup process.[1][8]

// Nodes Start [label="3-Oxoester", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_LR [label="Lawesson's Reagent + S₈\nToluene, Reflux", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagent_P4S10 [label="P₄S₁₀ + S₈ + HMDO\n(Curphey's Method)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3H-1,2-Dithiole-3-thione", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup_Simple [label="Simplified Workup", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Reagent_LR [label="Historical Method"]; Start -> Reagent_P4S10 [label="Recommended Method"]; Reagent_LR -> Product; Reagent_P4S10 -> Product [label="Higher Yields"]; Product -> Workup_Simple [style=dashed, arrowhead=none]; Reagent_P4S10 -> Workup_Simple [style=dashed, arrowhead=none, label="Enables"]; } enddot Caption: Comparison of synthetic routes from 3-oxoesters.

Table 1: Comparison of Sulfurating Agents for 3-Oxoester Conversion

Reagent SystemTypical ConditionsAdvantagesDisadvantages
Lawesson's Reagent / S₈Toluene, refluxGood to excellent yields for simple substrates.[1][7]Lower yields with sensitive functional groups; workup can be complex.
P₄S₁₀ / S₈ / HMDODioxane or other high-boiling solventGenerally higher yields; simplified workup; broader substrate scope.[1][8]P₄S₁₀ is highly moisture-sensitive.
Protocol 1: Synthesis of 5-Aryl-3H-1,2-dithiole-3-thiones via Curphey's Method

This protocol is adapted from the highly efficient procedure developed by Curphey.[1][8]

Materials:

  • Ethyl benzoylacetate (or other suitable 3-oxoester) (1.0 equiv)

  • Phosphorus pentasulfide (P₄S₁₀) (0.5 equiv)

  • Elemental Sulfur (S₈) (2.5 equiv)

  • Hexamethyldisiloxane (HMDO) (1.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 3-oxoester, elemental sulfur, and P₄S₁₀.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Initiation: Begin stirring the suspension and add the hexamethyldisiloxane (HMDO) dropwise via syringe. Causality Note: HMDO acts as a scavenger for polar byproducts, preventing them from interfering with the reaction and simplifying purification.

  • Heating: Heat the reaction mixture to reflux (approx. 101 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic species.

    • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • The resulting crude solid or oil is purified by column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to afford the pure 3H-1,2-dithiole-3-thione as a typically red or orange crystalline solid.

Part 2: Ring Transformation Reactions

The true power of 3H-1,2-dithiole-3-thiones as synthons is realized in their transformation into other heterocyclic scaffolds. These reactions typically involve either cycloaddition pathways or nucleophilic attack followed by ring rearrangement.

[3+2] Cycloaddition with Nitrilimines: Synthesis of 1,3,4-Thiadiazoles

A hallmark reaction of dithiolethiones is their 1,3-dipolar cycloaddition with nitrilimines.[1] This transformation provides a direct and efficient route to highly substituted 1,3,4-thiadiazole derivatives.

Mechanistic Insight: The reaction proceeds via a [3+2] cycloaddition of the nitrilimine 1,3-dipole across the exocyclic C=S bond of the dithiolethione.[1] This forms a transient spiro-thiadiazole intermediate. This intermediate is unstable and spontaneously undergoes a ring-opening of the dithiole moiety, followed by extrusion of an elemental sulfur atom to yield the stable, aromatic 1,3,4-thiadiazole ring.[1][4]

G

Protocol 2: Synthesis of 1,3,4-Thiadiazoles from Dithiolethiones

This protocol describes the in-situ generation of a nitrilimine from a hydrazonoyl halide and its subsequent reaction with a dithiolethione.

Materials:

  • 5-Aryl-3H-1,2-dithiole-3-thione (1.0 equiv)

  • N-Aryl-C-phenylhydrazonoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Toluene or THF

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: Dissolve the 5-aryl-3H-1,2-dithiole-3-thione and the hydrazonoyl chloride in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine dropwise to the stirred solution at room temperature. Causality Note: The base dehydrohalogenates the hydrazonoyl chloride to generate the reactive nitrilimine 1,3-dipole in situ. This avoids the need to isolate the often-unstable dipole.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., to 50-60 °C) to facilitate the reaction. Monitor the disappearance of the starting materials by TLC. The reaction is typically complete within 6-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the triethylammonium chloride precipitate.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to isolate the target 1,3,4-thiadiazole. Note that elemental sulfur may also be isolated as a byproduct.[4]

Nucleophilic Ring Transformation: Synthesis of Isothiazoles and Pyrazoles

The dithiolethione ring is susceptible to attack by nitrogen nucleophiles, such as ammonia, primary amines, and hydrazines. These reactions proceed via nucleophilic attack at a ring carbon, followed by cleavage of the S-S bond and subsequent cyclization to form new five-membered nitrogen-containing heterocycles.

Reaction with ammonia or primary amines leads to the formation of isothiazoles. The reaction involves the replacement of the two sulfur atoms of the dithiole ring with a nitrogen atom from the amine and one of the original sulfur atoms.

The reaction with hydrazine or substituted hydrazines is a classical and highly efficient method for converting 1,2-dithiole-3-thiones into pyrazoles.[9] The reaction is believed to proceed via an initial attack of the hydrazine at the C5 position, followed by ring opening and recyclization with the elimination of two sulfur atoms.

// Nodes Start [label="3H-1,2-Dithiole-3-thione", fillcolor="#F1F3F4", fontcolor="#202124", width=3]; Nuc_Amine [label="Ammonia / R-NH₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nuc_Hydrazine [label="Hydrazine / R-NHNH₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Path_Iso [label="Nucleophilic Attack\n&\nRing Transformation", fillcolor="#FFFFFF", fontcolor="#202124"]; Path_Pyra [label="Nucleophilic Attack\n&\nRing Transformation", fillcolor="#FFFFFF", fontcolor="#202124"]; Prod_Iso [label="Isothiazole", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; Prod_Pyra [label="Pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF", width=3];

// Edges Start -> Path_Iso; Start -> Path_Pyra; Nuc_Amine -> Path_Iso; Nuc_Hydrazine -> Path_Pyra; Path_Iso -> Prod_Iso; Path_Pyra -> Prod_Pyra; } enddot Caption: Transformation of dithiolethiones into N-heterocycles.

Protocol 3: Synthesis of 3,5-Disubstituted Pyrazoles

Materials:

  • 4-Methyl-5-phenyl-3H-1,2-dithiole-3-thione (1.0 equiv)

  • Hydrazine hydrate (2.0 equiv)

  • Ethanol or Acetic Acid

Procedure:

  • Reaction Setup: Suspend or dissolve the dithiolethione in ethanol in a round-bottom flask.

  • Nucleophile Addition: Add hydrazine hydrate to the mixture at room temperature. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to reflux for 1-3 hours. The deep red/orange color of the starting material should fade. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (the product) forms, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Add water to the residue to precipitate the crude product.

  • Purification:

    • Collect the crude solid by filtration.

    • The product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure pyrazole.

Table 2: Summary of Ring Transformations

Starting MaterialReagent(s)Product HeterocycleKey Transformation
3H-1,2-Dithiole-3-thioneNitrilimine (from Hydrazonoyl Halide + Base)1,3,4-Thiadiazole[3+2] Cycloaddition, Sulfur extrusion[1]
3H-1,2-Dithiole-3-thioneHydrazine HydratePyrazoleNucleophilic attack, Ring cleavage, Recyclization
3H-1,2-Dithiole-3-thionePrimary Amine / AmmoniaIsothiazoleNucleophilic attack, Ring cleavage, Recyclization[10][11]
3H-1,2-Dithiole-3-thioneActivated Alkynes1,3-Dithiole[3+2] Cycloaddition[1]

Conclusion

3H-1,2-dithiole-3-thiones are far more than just biologically active molecules; they are robust and versatile synthons that provide access to a wide spectrum of heterocyclic systems. Their predictable reactivity through cycloaddition and nucleophilic ring-opening pathways makes them invaluable tools for synthetic chemists. The protocols outlined in this guide offer reliable and efficient methods for both the synthesis of the dithiolethione core and its subsequent transformation into valuable nitrogen- and sulfur-containing heterocycles, empowering researchers in drug discovery and materials science.

References

  • Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link]

  • MDPI. (n.d.). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3H-1,2-dithiole-3-thiones by the reaction of 3-oxoesters with sulfur, P4S10 and HMDO. Retrieved from [Link]

  • Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PubMed, 34208356. [Link]

  • ACS Publications. (n.d.). The Chemistry of 1,2-Dithiole-3-thiones. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Retrieved from [Link]

  • Mountford, S. J., et al. (2023). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. PMC. [Link]

  • ResearchGate. (n.d.). Reactivity of 3H-1,2,4-dithiazole-3-thiones and 3H-1,2-dithiole-3-thiones as sulfurizing agents for oligonucleotide synthesis. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐substituted isothiazolopyridin‐3‐ones. Retrieved from [Link]

  • ResearchGate. (n.d.). 3H-1,2-Dithiole-3-Thione derivatives as novel solvatochromic dyes. Retrieved from [Link]

  • Science of Synthesis. (n.d.). THIOPHENE AND ITS DERIVATIVES. Retrieved from [Link]

  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Medicinal & Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isothiazolones and isothiazoles via conjugate addition. Retrieved from [Link]

  • Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PMC. [Link]

  • ResearchGate. (2006). Synthesis of 1,3-Dithiin Dithioortho Esters from the Reaction of Fischer Carbenes and 3 H -1,2-Dithiole-3-thiones. The Journal of Organic Chemistry. [Link]

  • Koutentis, P. A., et al. (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. [Link]

  • University of California, Irvine. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

  • Dömling, A. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • Frank, É., & Szőllősi, G. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Molecules, 26(15), 4617. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines. [Link]

  • Li, L., et al. (2014). 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. PMC. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). II. Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Novel Transformation of 1,2-Dithiole-3-thiones into 1,3-Thiazine-4-thiones. Retrieved from [Link]

Sources

The Versatility of 3H-1,2-Dithiole-3-thiones: A Guide to their 1,3-Dipolar Cycloaddition Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Sulfur Heterocycle

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with diverse biological activities is a perpetual endeavor. Among the vast landscape of heterocyclic chemistry, 3H-1,2-dithiole-3-thiones have emerged as a class of compounds with significant synthetic utility and pharmacological relevance.[1][2] These polysulfur-containing heterocycles are not only key components in commercially available drugs like Oltipraz and Anethole dithiolethione (ADT) but also serve as versatile precursors for the synthesis of a wide array of other heterocyclic systems.[1][2]

This guide provides an in-depth exploration of the 1,3-dipolar cycloaddition reactions of 3H-1,2-dithiole-3-thiones, a powerful transformation for the construction of complex sulfur- and nitrogen-containing heterocycles. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and highlight the applications of the resulting products, particularly in the realm of medicinal chemistry.

The Core Reaction: A [3+2] Cycloaddition Pathway

The reactivity of 3H-1,2-dithiole-3-thiones in 1,3-dipolar cycloadditions stems from their ability to act as masked 1,3-dipoles. The key mechanistic feature is the ring-opening of the 1,2-dithiole-3-thione to form a transient thiocarbonyl ylide intermediate. This ylide then readily participates in a [3+2] cycloaddition with a variety of dipolarophiles, most notably electron-deficient alkynes and alkenes, to generate five-membered heterocyclic rings.[1]

The reaction with acetylenic esters, such as dimethyl acetylenedicarboxylate (DMAD), is a classic example of this transformation. The initial cycloaddition leads to the formation of a spiro-1,3-dithiole intermediate. Depending on the reaction conditions and the stoichiometry of the reactants, this intermediate can be isolated or can undergo further reaction with a second molecule of the alkyne to yield a thiopyran-4-spiro-2'-(1,3-dithiole) derivative.[3]

Reaction Mechanism Dithiolethione 3H-1,2-Dithiole-3-thione Ylide Thiocarbonyl Ylide (1,3-dipole) Dithiolethione->Ylide Ring Opening Cycloadduct Initial [3+2] Cycloadduct Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloadduct Dithiole 1,3-Dithiole Derivative Cycloadduct->Dithiole Rearrangement Thiopyran Thiopyran-spiro-1,3-dithiole (with excess alkyne) Dithiole->Thiopyran + Alkyne

Figure 1: General mechanism of the 1,3-dipolar cycloaddition.

Application Notes: From Building Blocks to Bioactive Molecules

The heterocyclic products derived from the 1,3-dipolar cycloaddition of 3H-1,2-dithiole-3-thiones are of significant interest to the drug development community. The resulting thiophene, 1,3-dithiole, and thiopyran scaffolds are present in a multitude of biologically active compounds.[4]

Anticancer Potential: Thiophene derivatives, in particular, are recognized as privileged structures in medicinal chemistry, with several approved drugs containing this motif.[4] The spiro[1,3-dithiole-thiopyran] derivatives and related compounds synthesized through these cycloaddition reactions have been investigated for their anticancer properties. For instance, spiro compounds have shown promising in vitro antiproliferative activities against various human cancer cell lines, including colon, prostate, and leukemia cell lines.[5] Some spiro-thiazolidinone-isatin conjugates have also demonstrated notable anticancer activity.[6] The mechanism of action for some of these compounds is believed to involve the inhibition of key cellular processes such as tubulin polymerization or the modulation of kinase activity.

Antimicrobial and Other Biological Activities: Beyond cancer, these sulfur-rich heterocycles have been explored for a range of other therapeutic applications. For example, certain dithiazole derivatives, which share structural similarities with the reactants, have shown antimicrobial, antifungal, and herbicidal activities.[7] The thiopyranothiazole scaffold, accessible through related cycloaddition strategies, has been investigated for anti-inflammatory, antibacterial, and antiparasitic properties.[8]

Data Presentation: A Glimpse into Biological Activity

The following table summarizes the cytotoxic activity of representative spiro and thiophene-based compounds, illustrating their potential as anticancer agents.

Compound TypeCancer Cell LineIC50 (µM)Reference
Spiro-pyrrolopyridazineMCF-7 (Breast)2.31[9]
Spiro-pyrrolopyridazineH69AR (Lung)3.16[9]
Spiro-pyrrolopyridazinePC-3 (Prostate)4.2[9]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazoleRXF393 (Renal)7.01[10]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazoleLOX IMVI (Melanoma)9.55[10]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the synthesis of key starting materials and the execution of the 1,3-dipolar cycloaddition reaction. These are intended as a guide and may require optimization based on the specific substrates used.

Protocol 1: Synthesis of 4-Phenyl-3H-1,2-dithiole-3-thione

This protocol outlines a general procedure for the synthesis of a substituted 3H-1,2-dithiole-3-thione from a corresponding β-ketoester, a common and efficient method.[11]

Materials:

  • Ethyl benzoylacetate

  • Phosphorus pentasulfide (P4S10)

  • Elemental sulfur (S8)

  • Hexamethyldisiloxane (HMDO)

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine ethyl benzoylacetate (1 equivalent), phosphorus pentasulfide (0.5 equivalents), and elemental sulfur (2.5 equivalents) in anhydrous toluene.

  • Addition of HMDO: To the stirred suspension, add hexamethyldisiloxane (HMDO) (1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-phenyl-3H-1,2-dithiole-3-thione as a crystalline solid.

Synthesis_Protocol_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Ketoester Ethyl Benzoylacetate Setup Combine reactants in Toluene Ketoester->Setup Reagents P4S10, S8, HMDO Reagents->Setup Reflux Reflux under N2 (4-6 h) Setup->Reflux Quench Quench with NaHCO3 Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product 4-Phenyl-3H-1,2-dithiole-3-thione Purify->Product

Figure 2: Workflow for the synthesis of 4-phenyl-3H-1,2-dithiole-3-thione.

Protocol 2: 1,3-Dipolar Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

This protocol details the reaction of a 3H-1,2-dithiole-3-thione with DMAD to form a thiopyran-4-spiro-2'-(1,3-dithiole) derivative.[3]

Materials:

  • 4-Phenyl-3H-1,2-dithiole-3-thione (from Protocol 1)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Xylene, anhydrous

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenyl-3H-1,2-dithiole-3-thione (1 equivalent) in anhydrous xylene.

  • Addition of Dipolarophile: Add dimethyl acetylenedicarboxylate (DMAD) (2.2 equivalents) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux. Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 8-12 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired thiopyran-4-spiro-2'-(1,3-dithiole) derivative.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methods. To ensure the successful execution and validation of these experiments, the following points are crucial:

  • Characterization of Intermediates and Products: Thoroughly characterize all synthesized compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and, where appropriate, X-ray crystallography. This will confirm the identity and purity of the materials.

  • Monitoring Reaction Progress: The use of thin-layer chromatography (TLC) is essential for monitoring the progress of the reactions. This allows for the determination of the optimal reaction time and helps to identify the formation of byproducts.

  • Reproducibility: These protocols are designed to be reproducible. However, slight variations in reaction conditions, such as temperature and reaction time, may be necessary to optimize the yield for specific substrates.

Conclusion and Future Directions

The 1,3-dipolar cycloaddition reactions of 3H-1,2-dithiole-3-thiones represent a robust and versatile strategy for the synthesis of a diverse range of sulfur-containing heterocycles. The resulting 1,3-dithiole and thiopyran derivatives serve as valuable scaffolds in medicinal chemistry, with demonstrated potential as anticancer and antimicrobial agents. The protocols and application notes provided in this guide are intended to empower researchers and drug development professionals to explore the rich chemistry of these compounds and to harness their potential in the discovery of new therapeutic agents. Future research in this area will likely focus on expanding the scope of dipolarophiles, developing enantioselective versions of these cycloadditions, and further exploring the biological activities of the novel heterocyclic systems that can be accessed through this powerful synthetic methodology.

References

  • Li, H. Q., Zhang, Z. B., & Li, L. (2011). New thiopyran-4-spiro-2′-(1,3-dithiolane): Formation mechanism and crystal structure. Chinese Chemical Letters, 22(3), 280–283.
  • Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(5), 1589.
  • Kaminskyy, D., et al. (2016). A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. Scientia Pharmaceutica, 84(2), 241–254.
  • Lesyk, R., & Zimenkovsky, B. (2017). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 22(11), 1937.
  • ResearchGate. (n.d.). Anticancer spiro-thiazolidine (A and B), thiazolopyrimidine (C) and 1,3,4-thiadiazole (D) compounds.
  • Martínez-Crespo, P. M., et al. (2002). Synthesis of[6][12]dithiole and spiro[6][12]dithiole Thiopyran Derivatives of the[5][12]dithiolo[8][12]thiazine Ring System. The Journal of Organic Chemistry, 67(18), 6439–6448.

  • Abdel-Wahab, B. F., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
  • Yilmaz, I., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(1), 1156–1172.
  • Patel, K., et al. (2023). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Molecules, 28(7), 3195.
  • Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione.
  • Martínez-Crespo, P. M., et al. (2002). Synthesis of[6][12]Dithiole and Spiro[6][12]dithiole Thiopyran Derivatives of the[5][12]Dithiolo[8][12]thiazine Ring System. The Journal of Organic Chemistry, 67(18), 6439–6448.

  • ResearchGate. (n.d.). 3H-1,2-Dithiole-3-thiones obtained by the reaction of 3-oxoesters and....
  • Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595.
  • Al-Shammari, M. B., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 14(18), 12658–12681.
  • Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595.
  • Singh, S., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1184–1209.
  • Dalpozzo, R., et al. (1985). Cycloaddition Reactions of 1,4,2-Dithiazole-Ei-thiones. Journal of Chemical Research, Synopses, (5), 154-155.
  • ResearchGate. (n.d.). Ring opening-ring closure of 4-phenyl-1,2-dithiole-3-thione: Convenient route to novel thiinethione derivatives by the reaction with active methylene nitriles.
  • El-Sayed, M. S., et al. (2023). Synthesis and Reactivity of Spiro[1,3,4-thiadiazoline-2,4 '-thioflavans] and Analogues. Chemistry of Heterocyclic Compounds, 59(8-9), 567–574.
  • Stanetty, P., et al. (2001). Synthesis of Thieno[2,3-d]-1,3-dithiol-2-thiones from Thieno[2,3-d]-1,2,3-thiadiazoles: Matryoshka-type autoclave for high-temperature, high-pressure thermolysis microscale reactions. Molecules, 6(2), 147–154.
  • Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H).
  • ResearchGate. (n.d.). Synthesis of 3H-1,2-dithiole-3-thiones by the reaction of 3-oxoesters....
  • Varzieva, E., et al. (2023). One-pot Synthesis of new 4,5,6,7-tetrahydro-3H-[5][12]dithiolo[3,4-b]pyridines starting from N,N'-Diphenyldithiomalondiamide. Sciforum.

  • Nakayama, J., et al. (2000). Reversible 1,3-dipolar cycloaddition of dimethyl 2-thiono-1,3-dithiole-4,5-dicarboxylate with dimethyl acetylenedicarboxylate.

Sources

Application Notes & Protocols: Strategic Ring Transformation Reactions of 3H-1,2-Dithiole-3-thiones for Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The 3H-1,2-Dithiole-3-thione Core - A Privileged Synthon

The 3H-1,2-dithiole-3-thione scaffold, a polysulfur-containing heterocycle, represents a cornerstone in modern synthetic and medicinal chemistry.[1][2] Initially recognized for its presence in commercial drugs like Oltipraz (an antischistosomal agent) and Anethole dithiolethione (a choleretic), its true value lies in its remarkable reactivity and versatility as a synthetic building block.[1] The strained S-S bond and the electrophilic nature of its carbon backbone render the dithiole ring susceptible to controlled cleavage and rearrangement, making it a powerful precursor for a diverse array of more complex heterocyclic systems.

This guide provides an in-depth exploration of the strategic ring transformation reactions of 3H-1,2-dithiole-3-thiones. It is designed not merely as a list of procedures, but as a tactical manual that explains the underlying chemical principles, enabling researchers to rationally design and execute syntheses of novel molecular architectures. We will delve into key transformations, providing not only the mechanistic rationale but also detailed, field-tested protocols for immediate application in the laboratory.

Core Mechanistic Principle: Ring-Opening Nucleophilic Attack

The synthetic utility of 3H-1,2-dithiole-3-thiones is fundamentally anchored in their predictable reaction with nucleophiles. The process is typically initiated by a nucleophilic attack at an electrophilic site on the dithiole ring, most commonly the C5 position. This initial attack leads to the cleavage of the weak S-S bond, forming a transient open-chain intermediate. This intermediate is the pivotal species from which a multitude of new heterocyclic rings can be constructed through subsequent intramolecular cyclization and rearrangement pathways.

The choice of nucleophile is the primary determinant of the final product, allowing for a programmed synthesis of diverse scaffolds.

Ring_Opening_Mechanism Dithiole 3H-1,2-Dithiole-3-thione (Electrophilic Ring) Intermediate Open-Chain Intermediate (Zwitterionic/Anionic) Dithiole->Intermediate 1. Nucleophilic Attack & S-S Cleavage Nucleophile Nucleophile (e.g., Nu-H) Nucleophile->Intermediate Product New Heterocycle Intermediate->Product 2. Intramolecular Cyclization Extruded Extruded Atoms (e.g., S, CS₂) Intermediate->Extruded 3. Elimination/ Rearrangement

Caption: General mechanism of ring transformation.

Transformation into Thiophenes: The [3+2] Cycloaddition Approach

The synthesis of highly substituted thiophenes, a prevalent core in many pharmaceuticals, is a classic application of dithiolethione chemistry. This transformation is achieved through a reaction with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD).

Mechanistic Insight: The reaction proceeds via a 1,3-dipolar cycloaddition mechanism. The 3H-1,2-dithiole-3-thione acts as a sulfur-centered 1,3-dipole that reacts with the alkyne (the dipolarophile). This initially forms a spiro-bicyclic intermediate which is unstable and rapidly rearranges. Extrusion of a sulfur atom from this intermediate leads to the formation of a stable, aromatic thiopyran, which can subsequently rearrange to the final thiophene product under specific conditions.[3]

Thiophene_Synthesis cluster_start Reactants Dithiole 3H-1,2-Dithiole-3-thione Intermediate Spiro Intermediate (Unstable) Dithiole->Intermediate [3+2] Cycloaddition DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Intermediate Thiopyran Thiopyran Derivative Intermediate->Thiopyran Sulfur Extrusion Thiophene Thiophene Product Thiopyran->Thiophene Rearrangement (if applicable)

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 3H-dithiolo[3,4-b]pyridine-3-thione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3H-dithiolo[3,4-b]pyridine-3-thione and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity for this important heterocyclic scaffold. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of the[1][2]dithiolo[3,4-b]pyridine core, a scaffold of interest for its potential pharmacological applications, is often achieved through a multi-component reaction. A common route involves the condensation of a dithiomalondianilide with 3-aryl-2-cyanoacrylamides or a one-pot reaction between aromatic aldehydes, cyanoacetamide, and dithiomalondianilide, typically in the presence of a base like morpholine.[1] While versatile, these methods can be sensitive to various experimental parameters, leading to suboptimal yields. This guide will help you navigate these challenges.

Troubleshooting Guide: Low Yields and Impurities

Section 1: Low or No Product Formation

This is one of the most common issues encountered. The problem can often be traced back to the quality of reagents, reaction setup, or the reaction conditions themselves.

Question 1: I am not seeing any product formation, or the yield is extremely low. What are the first things I should check?

Answer:

When faced with little to no product, a systematic review of your experimental setup and reagents is the first critical step.

  • Reagent Quality:

    • Dithiomalondianilide: This reagent can degrade over time, especially if exposed to moisture or air. Ensure it is dry and has been stored properly. If in doubt, consider recrystallizing it or synthesizing it fresh.

    • Aldehydes: Aromatic aldehydes are prone to oxidation to carboxylic acids. Use freshly distilled or recently purchased aldehydes. The presence of acidic impurities can interfere with the base-catalyzed reaction.

    • Cyanoacetamide/Cyanoacrylamides: These reagents are generally stable, but ensure they are of high purity.

    • Solvent: Ensure your solvent (e.g., ethanol) is anhydrous. Water can interfere with the condensation steps.[3]

  • Reaction Conditions:

    • Inert Atmosphere: While some related syntheses are carried out in the presence of air, which can act as an oxidant for a subsequent cyclization step[4][5], initial experiments under an inert atmosphere (nitrogen or argon) can help determine if oxidative degradation of starting materials or intermediates is an issue.[2]

    • Temperature: The reaction is typically run at a slightly elevated temperature (40-60 °C).[1] Ensure your reaction temperature is being controlled accurately. Too low a temperature may result in a very slow reaction rate, while too high a temperature can promote side reactions.

  • Catalyst:

    • Morpholine: The nature and amount of the basic catalyst are crucial. Morpholine is often used, but other bases like piperidine or triethylamine can also be employed.[1] Ensure the correct molar equivalent is added. An insufficient amount of base will result in a sluggish reaction, while an excess can lead to undesired side products.

Question 2: My reaction has started, as indicated by a color change, but it seems to stall, and I'm left with a mixture of starting materials and minimal product. What could be the cause?

Answer:

A stalling reaction often points to issues with reaction kinetics or equilibrium, or the deactivation of a key species.

  • Incomplete Dissolution: The starting materials, particularly dithiomalondianilide, may not fully dissolve at the initial reaction temperature.[1] Ensure vigorous stirring and a temperature sufficient to achieve a homogeneous solution. A temporary increase in temperature might be necessary to get all solids into solution.

  • Precipitation of Intermediates: An intermediate species might be precipitating out of the solution before it can react further. This can sometimes be addressed by changing the solvent to one with higher solvating power for the suspected intermediate.

  • pH Shift: The reaction progress can be sensitive to the pH of the medium. Side reactions could be altering the pH and hindering the catalytic cycle of the base. Monitoring the pH and making necessary adjustments could be beneficial, although this is less common in non-aqueous systems.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to closely monitor the reaction progress.[1] This will help you determine if the reaction is truly stalled or just very slow. If it is slow, extending the reaction time may be all that is needed.

Section 2: Product Purity Issues

Even when the reaction proceeds, isolating a pure product can be challenging.

Question 3: I have obtained a product, but it is contaminated with significant impurities that are difficult to remove. What are the likely side products and how can I avoid them?

Answer:

The multi-component nature of this synthesis means that several side reactions are possible.

  • Self-Condensation of Starting Materials: Aldehydes can undergo self-condensation (aldol reaction) in the presence of a base. Similarly, cyanoacetamide can dimerize or polymerize. Using a controlled addition of the reagents, for instance, adding the aldehyde slowly to the mixture of the other components, can sometimes minimize these side reactions.

  • Formation of Thioamides: Incomplete reaction or hydrolysis of the dithiolo ring can lead to various thioamide impurities.[3]

  • Oxidation Products: As mentioned, oxygen can play a role in the cyclization.[4][5] However, uncontrolled oxidation can also lead to undesired byproducts. If you suspect this is an issue, running the reaction under an inert atmosphere can be diagnostic.

Purification Strategies:

  • Recrystallization: The product is often a crystalline solid.[1] Experiment with different solvent systems for recrystallization (e.g., acetone, ethanol-acetone mixtures) to effectively remove impurities.

  • Flash Chromatography: For stubborn impurities, silica gel flash chromatography may be necessary. A range of solvent systems can be explored, starting with less polar mixtures and gradually increasing polarity.[1]

Experimental Protocols & Data

Table 1: Typical Reaction Parameters and Observed Yields for[1][2]dithiolo[3,4-b]pyridine Derivatives
MethodStarting MaterialsCatalyst (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
Method ADithiomalondianilide, 3-Aryl-2-cyanoacrylamideMorpholine (1.0)Ethanol40-502-337-54[1]
Method BAromatic Aldehyde, Cyanoacetamide, DithiomalondianilideMorpholine (1.0)Ethanol40-502-322-43[1]
Protocol 1: General Procedure for the Synthesis of 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamides (Method A)
  • In a reaction vessel, combine dithiomalondianilide (1.0 eq), the appropriate 3-aryl-2-cyanoacrylamide (1.0 eq), and ethanol.

  • With vigorous stirring, add morpholine (1.0 eq).

  • Heat the mixture to 40-50 °C. The starting materials should dissolve to form a deep-yellow solution.

  • Continue stirring at this temperature for 2-3 hours, monitoring the reaction by TLC. A yellow precipitate may begin to form.

  • Allow the reaction mixture to cool to room temperature to complete crystallization.

  • Collect the precipitated product by filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization (e.g., from acetone or acetone-ethanol) or flash chromatography.[1]

Mechanistic Considerations & Visualizations

Understanding the reaction mechanism can provide insights into potential failure points. The reaction is thought to proceed via a Michael addition, followed by an oxidative heterocyclization.

Reaction_Troubleshooting Troubleshooting Logic for Low Yield Start Low Yield Observed Reagent_Check Check Reagent Purity & Stability (Aldehyde, Dithiol, Solvent) Start->Reagent_Check Initial Steps Condition_Check Verify Reaction Conditions (Temp, Atmosphere, Stirring) Reagent_Check->Condition_Check Reagents OK Catalyst_Check Evaluate Catalyst (Base concentration, type) Condition_Check->Catalyst_Check Conditions OK Stalled_Reaction Reaction Stalls? Catalyst_Check->Stalled_Reaction Catalyst OK Solubility_Issue Address Solubility Issues (Increase Temp, Change Solvent) Stalled_Reaction->Solubility_Issue Yes Side_Reactions Investigate Side Reactions (TLC, NMR of crude) Stalled_Reaction->Side_Reactions No Purification_Optimization Optimize Purification (Recrystallization, Chromatography) Solubility_Issue->Purification_Optimization Side_Reactions->Purification_Optimization Success Improved Yield Purification_Optimization->Success

Caption: A flowchart for systematic troubleshooting of low yield synthesis.

Synthesis_Pathway Simplified Proposed Reaction Pathway Aldehyde Ar-CHO Knoevenagel Knoevenagel Condensation Product (Aryl-cyanoacrylamide) Aldehyde->Knoevenagel Cyanoacetamide NC-CH2-CONH2 Cyanoacetamide->Knoevenagel Dithiol Dithiomalondianilide Michael_Adduct Michael Adduct Dithiol->Michael_Adduct Michael Addition Base Morpholine Base->Knoevenagel catalyzes Base->Michael_Adduct catalyzes Knoevenagel->Michael_Adduct Cyclized_Intermediate Cyclized Dihydropyridine Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product [1,2]dithiolo[3,4-b]pyridine Cyclized_Intermediate->Product Oxidation (e.g., by air)

Caption: A simplified diagram of the proposed multi-component reaction pathway.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of morpholine? A1: Yes, other secondary or tertiary amines like piperidine or triethylamine have been used.[1] However, the choice of base can affect reaction rates and yield, so optimization may be required.

Q2: Is an inert atmosphere always necessary? A2: Not necessarily. Some literature suggests that air (oxygen) is required for the final oxidative cyclization step to form the dithiolopyridine core.[4][5] However, if you are experiencing low yields due to degradation of starting materials, attempting the reaction under an inert atmosphere is a good troubleshooting step.

Q3: My product seems to be an oil, not a solid. What should I do? A3: While the target compounds are typically reported as crystalline solids[1], impurities can sometimes prevent crystallization. Try to purify a small amount by column chromatography. If the pure compound is indeed an oil at room temperature, ensure its identity and purity using spectroscopic methods (NMR, MS). It's also possible that you have a mixture of isomers or a different product altogether.

Q4: How critical is the solvent choice? A4: Solvent choice is very important. Ethanol is commonly used and generally gives good results.[1] Other protic solvents like isopropanol, or even aprotic solvents, could be explored, but they may significantly alter the solubility of reactants and intermediates, as well as the reaction rate. It has been noted that solvents like isopropanol or acetone can give unsatisfactory results in some cases.[1]

References

  • Dotsenko, V. V., Krivokolysko, S. G., & Aksenov, N. A. (2018). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamides. Molbank, 2018(4), M1014. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., & Polovinko, V. V. (2015). ChemInform Abstract: Synthesis of[1][2]Dithiolo[3,4-b]pyridines via the Reaction of Dithiomalondianilide with Arylmethylidenemalononitriles. Chemistry of Heterocyclic Compounds, 51(4), 389-392. [Link]

  • Varzieva, E. A., Sinotsko, A. E., Dotsenko, V. V., & Aksenov, N. A. (2023). One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[1][2]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. Chemistry Proceedings, 14(1), 21. [Link]

  • Various Authors. Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • Pedersen, B. S., Scheibye, S., Nilsson, N. H., & Lawesson, S. O. (1978). Studies on organophosphorus compounds. XX. Syntheses of thioketones. Bulletin des Sociétés Chimiques Belges, 87(3), 223-228. (General reference for thionation, relevant to sulfur chemistry).
  • Curphey, T. J. (2002). Thionation with the P4S10/HMDO Reagent. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]

  • Varzieva, E. A., et al. (2023). One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[1][2]dithiolo[3,4-b]pyridines Starting from N,N′-Diphenyldithiomalondiamide. Chemistry Proceedings. [Link]

Sources

Optimizing reaction conditions for the synthesis of dithiolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dithiolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for maximal yield and purity.

Introduction to Dithiolo[3,4-b]pyridine Synthesis

The dithiolo[3,4-b]pyridine core is a sulfur-containing heterocyclic system of significant interest due to its structural analogy to other biologically active heterocycles like thieno[2,3-b]pyridines. A prevalent and efficient method for its synthesis is a one-pot, three-component reaction. This guide will focus primarily on troubleshooting this widely used methodology.

The core reaction involves the condensation of dithiomalondianilide , an aromatic aldehyde , and an active methylene compound, typically 2-cyanoacetamide or an arylmethylidenemalononitrile , in the presence of a base.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for dithiolo[3,4-b]pyridines?

A1: The most frequently reported method is a three-component reaction involving an aromatic aldehyde, an active methylene nitrile (like 2-cyanoacetamide or malononitrile derivatives), and dithiomalondianilide.[1] This reaction is typically catalyzed by a base, most commonly morpholine, in an alcohol solvent.[1]

Q2: What is the role of the base in this reaction?

A2: The base, typically morpholine, acts as a catalyst. Its primary role is to deprotonate the active methylene compound, generating a nucleophile that initiates a cascade of reactions, including a Michael addition and subsequent cyclization steps that are essential for the formation of the pyridine ring.[1]

Q3: Can I use other bases besides morpholine?

A3: Yes, other bases such as piperidine and triethylamine have been used and are reported to not significantly impact the yield.[1] The choice of base may depend on availability, cost, and downstream purification considerations. For a non-nucleophilic, stronger organic base, diisopropylethylamine (DIPEA or Hünig's base) could also be considered, although this has not been explicitly reported for this specific synthesis.

Q4: What is the optimal solvent and temperature for this reaction?

A4: Ethanol is the most effective solvent reported for this synthesis.[1] Other solvents like isopropanol or acetone have been found to give less satisfactory results.[1] The reaction is typically run at a mild temperature, generally between 40-60°C.[1]

Q5: My product precipitates out of the reaction mixture. Is this normal?

A5: Yes, it is quite common for the dithiolo[3,4-b]pyridine product to precipitate from the ethanol reaction mixture as a yellow crystalline solid upon formation.[2] This can be advantageous for purification, as the product can often be isolated by simple filtration.

Q6: What are the typical yields for this reaction?

A6: Reported yields for this synthesis typically range from 37% to 54%, depending on the specific substrates used.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of dithiolo[3,4-b]pyridines and provides systematic approaches to resolving them.

Problem 1: Low or No Product Yield

A low or complete absence of your desired product is a common frustration in multi-component reactions. The following decision tree can help diagnose the issue.

low_yield_troubleshooting start Low/No Yield reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check conditions_check Evaluate Reaction Conditions start->conditions_check workup_check Assess Work-up & Isolation start->workup_check aldehyde_purity Aromatic aldehyde oxidized to carboxylic acid? reagent_check->aldehyde_purity Purity Check dithio_purity Dithiomalondianilide degraded? reagent_check->dithio_purity temp_check Temperature too low/high? conditions_check->temp_check Parameter Check base_check Incorrect base or insufficient amount? conditions_check->base_check solvent_check Solvent quality (anhydrous)? conditions_check->solvent_check precipitation_check Did product fail to precipitate? workup_check->precipitation_check Isolation Check aldehyde_sol Purify aldehyde by distillation or recrystallization. aldehyde_purity->aldehyde_sol Yes dithio_sol Synthesize fresh dithiomalondianilide. dithio_purity->dithio_sol Yes temp_sol Optimize temperature (40-60°C range). Monitor with TLC. temp_check->temp_sol Yes base_sol Ensure correct stoichiometry of morpholine. Consider fresh base. base_check->base_sol Yes solvent_sol Use dry ethanol. solvent_check->solvent_sol Yes precip_sol Concentrate the reaction mixture. Try cooling to induce precipitation. If oily, attempt trituration with cold ethanol or ether. precipitation_check->precip_sol Yes

Caption: Troubleshooting flowchart for low or no product yield.

In-depth Analysis:

  • Reagent Quality is Paramount:

    • Aromatic Aldehydes: Aldehydes are prone to oxidation to their corresponding carboxylic acids upon storage. The presence of acidic impurities can interfere with the base-catalyzed mechanism. It is advisable to use freshly distilled or purified aldehydes.

    • Dithiomalondianilide: This starting material can degrade over time. If it appears discolored or has an unusual odor, it is best to synthesize it fresh.

    • 2-Cyanoacetamide: This reagent should be a white, crystalline solid. Discoloration may indicate impurities.

  • Reaction Conditions Revisited:

    • Temperature: While the reaction is generally robust between 40-60°C, some substrate combinations may have a narrower optimal range. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high may promote side reactions.

    • Base: Ensure the correct molar equivalents of morpholine are added. An insufficient amount of base will lead to incomplete reaction.

    • Solvent: While absolute ethanol is not strictly necessary, the presence of significant amounts of water could potentially hydrolyze intermediates. Using a dry grade of ethanol is good practice.

Problem 2: Presence of Significant Impurities in the Crude Product

Even with a good yield, the purity of the final product can be a challenge.

Potential Side Reactions and Byproducts:

The three-component synthesis of dithiolo[3,4-b]pyridines is a cascade reaction, and interruptions or alternative pathways in this cascade can lead to impurities.

side_reactions Aldehyde Ar-CHO Knoevenagel_Product Knoevenagel Adduct (Aryl-CH=C(CN)CONH2) Aldehyde->Knoevenagel_Product Aldol_Byproduct Aldehyde Self-Condensation (Aldol Product) Aldehyde->Aldol_Byproduct Self-condensation (minor) Cyanoacetamide NC-CH2-CONH2 Cyanoacetamide->Knoevenagel_Product Dithiomalondianilide Dithiomalondianilide Michael_Adduct Michael Adduct Dithiomalondianilide->Michael_Adduct Knoevenagel_Product->Michael_Adduct + Dithiomalondianilide Desired_Product Dithiolo[3,4-b]pyridine Michael_Adduct->Desired_Product Cyclization & Oxidation

Caption: Potential reaction pathways and side products.

  • Knoevenagel Condensation Product: A likely side reaction is the Knoevenagel condensation between the aromatic aldehyde and 2-cyanoacetamide to form an α,β-unsaturated intermediate.[3] While this is a necessary step in the overall reaction, accumulation of this intermediate could occur if the subsequent Michael addition with dithiomalondianilide is slow. This intermediate may be difficult to separate from the final product due to similar polarities.

    • Troubleshooting: Ensure all three components are mixed thoroughly from the start of the reaction. A stepwise addition, where the Knoevenagel condensation is allowed to proceed to completion before adding the dithiomalondianilide, might in some cases lead to a cleaner reaction, but the one-pot method is generally preferred.

  • Unreacted Starting Materials: The presence of starting materials in the final product is a clear indication of an incomplete reaction. Refer to the "Low or No Product Yield" section for troubleshooting steps.

  • Aldol Condensation of the Aldehyde: While less common with aromatic aldehydes, self-condensation can occur, especially if a very strong base is used or if the reaction is overheated. This is generally not a major issue with morpholine as the base.

Purification Strategies:

Method Description Advantages Disadvantages
Filtration and Washing Since the product often precipitates, it can be isolated by vacuum filtration and washed with cold ethanol to remove soluble impurities.Simple, fast, and often sufficient for obtaining a reasonably pure product.May not remove co-precipitated impurities.
Recrystallization The crude product can be recrystallized from a suitable solvent system. Given the product's solubility profile (soluble in acetone, sparingly in hot acetone, insoluble in ethanol), a mixture of acetone and ethanol could be a good starting point.[1][2]Can significantly improve purity by removing closely related impurities.Can lead to loss of product; finding the right solvent system may require experimentation.
Column Chromatography For very stubborn impurities, silica gel column chromatography can be employed. A gradient elution with a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone) is a standard approach.Offers the highest degree of purification.Time-consuming, requires larger volumes of solvent, and can lead to product loss on the column.

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[3][4]dithiolo[3,4-b]pyridine-5-carboxamides

This protocol is adapted from published procedures.[2]

Materials:

  • Dithiomalondianilide (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • 2-Cyanoacetamide (1.0 eq)

  • Morpholine (1.0 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 eq) and 2-cyanoacetamide (1.0 eq) in ethanol.

  • Add morpholine (1.0 eq) to the mixture.

  • Stir the reaction mixture at approximately 60°C for 5-10 minutes.

  • Add dithiomalondianilide (1.0 eq) and additional ethanol.

  • Continue stirring the resulting mixture at 40-50°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates as a yellow solid.

  • Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol.

  • Dry the product under vacuum. If necessary, further purify by recrystallization.

References

  • Dotsenko, V. V., Krivokolysko, S. G., Frolov, K. A., Chigorina, E. A., Polovinko, V. V., Dmitrienko, A. O., & Bushmarinov, I. S. (2015). Synthesis of[3][4]dithiolo[3,4-b]pyridines via the reaction of dithiomalondianilide with arylmethylidenemalononitriles. Chemistry of Heterocyclic Compounds, 51(4), 389–392. [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., Frolov, K. A., Chigorina, E. A., Polovinko, V. V., & Bushmarinov, I. S. (2021). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[3][4]dithiolo[3,4-b]pyridine-5-carboxamides. Molbank, 2021(2), M1234. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135639135, 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[3][4]dithiolo[3,4-b]pyridine-5-carboxamides". PubChem. [Link]

Sources

Identification of side products in the synthesis of dithiolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dithiolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this important heterocyclic scaffold. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and problems faced during the synthesis of dithiolo[3,4-b]pyridines.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in multicomponent reactions like the synthesis of dithiolo[3,4-b]pyridines can often be traced back to a few key areas. First and foremost is the purity of your starting materials . Impurities can significantly hinder the reaction progress. We recommend verifying the purity of your reactants, particularly the dithiomalondianilide and the arylmethylidenemalononitrile derivatives, using appropriate analytical techniques.

Suboptimal reaction conditions are another frequent cause. The choice of solvent and base is critical. While ethanol is a commonly used solvent, alternatives like isopropanol or acetone have been reported to give unsatisfactory results, which may contribute to lower yields of the desired product[1]. The reaction temperature and time should also be optimized. Monitoring the reaction progress by Thin Layer Chromatography (TTLC) is crucial to determine the point of maximum product formation and avoid potential degradation.

Q2: I am observing multiple spots on my TLC plate even after the reaction should be complete. What could these be?

A2: The presence of multiple spots on your TLC plate suggests the formation of side products or the persistence of starting materials. Common possibilities include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your initial reactants.

  • Michael Adduct Intermediate: The first step of the reaction is a Michael addition. If the subsequent cyclization and oxidation steps are slow or incomplete, this intermediate may be present in your reaction mixture.

  • Regioisomers: Depending on the substitution pattern of your reactants, the formation of constitutional isomers is a possibility.

  • Oxidation Byproducts: The final step involves oxidation. Over-oxidation or side reactions involving the sulfur atoms can lead to undesired byproducts.

Q3: How can I best purify my crude dithiolo[3,4-b]pyridine product?

A3: Purification of dithiolo[3,4-b]pyridines typically involves filtration and washing, followed by recrystallization or column chromatography. The crude product often precipitates from the reaction mixture and can be collected by filtration. Washing the precipitate with a suitable solvent, such as ethanol, can help remove some impurities[1]. For higher purity, recrystallization from a solvent system like an acetone-ethanol mixture is often effective[1]. If these methods are insufficient to remove persistent impurities, flash column chromatography on silica gel is the recommended next step.

Troubleshooting Guide: Identification and Mitigation of Side Products

This section provides a more in-depth analysis of specific side products, their identification, and strategies to minimize their formation.

Problem 1: Presence of a Persistent, More Polar Side Product

Probable Cause: Incomplete cyclization leading to the presence of the stable Michael adduct intermediate. The reaction proceeds through the formation of an initial adduct from the Michael addition of dithiomalondianilide to the arylmethylidenemalononitrile[2]. If the subsequent cyclization is not efficient, this intermediate will be a major component of the crude product.

Identification:

  • TLC Analysis: The Michael adduct is typically more polar than the final dithiolo[3,4-b]pyridine product and will have a lower Rf value on a silica gel TLC plate.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the sum of the molecular weights of the two reactants.

  • NMR Spectroscopy: The 1H NMR spectrum will lack the characteristic signals of the cyclized pyridine ring. Instead, you will observe signals corresponding to the open-chain structure of the adduct.

Mitigation Strategies:

  • Optimize Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature (within reasonable limits to avoid degradation) can promote the cyclization step. Monitor the reaction by TLC to find the optimal conditions.

  • Choice of Base: The base plays a crucial role in catalyzing both the Michael addition and the subsequent cyclization. An excess of a suitable base like morpholine is often used[2]. Experimenting with the amount and type of base could improve the rate of cyclization.

Problem 2: Formation of Isomeric Byproducts

Probable Cause: The formation of regioisomers can occur, particularly when using unsymmetrical reactants. This can lead to products with different substitution patterns on the pyridine ring. While the primary literature on dithiolo[3,4-b]pyridines doesn't extensively detail regioisomer formation, it is a common challenge in the synthesis of substituted pyridines[1][3].

Identification:

  • TLC and HPLC Analysis: Regioisomers often have very similar polarities, making their separation by TLC challenging but sometimes possible with optimized solvent systems. High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase will likely provide better resolution.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for identifying regioisomers. The chemical shifts and coupling patterns of the protons and carbons on the pyridine and substituent groups will differ between isomers. Detailed 2D NMR experiments (like COSY, HSQC, and HMBC) may be necessary for unambiguous assignment.

  • X-ray Crystallography: If a crystalline sample of the byproduct can be obtained, single-crystal X-ray diffraction provides definitive structural elucidation.

Mitigation and Purification:

  • Reaction Conditions: The regioselectivity of such reactions can sometimes be influenced by the choice of catalyst, solvent, and temperature. A thorough literature search for analogous systems may provide insights into controlling regioselectivity.

  • Chromatographic Separation: Careful column chromatography with a shallow solvent gradient is the most common method for separating regioisomers. Preparative HPLC may be necessary for difficult separations.

Problem 3: Presence of an Over-oxidized or Desulfurized Byproduct

Probable Cause: The final step in the synthesis is an oxidative cyclization to form the disulfide bond of the dithiolo ring system. This is often achieved using atmospheric oxygen[2]. However, uncontrolled oxidation can lead to undesired side products. This could include the formation of sulfoxides or sulfones, or even cleavage of the disulfide bond.

Identification:

  • Mass Spectrometry (MS): Over-oxidized products will have molecular ion peaks corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.). Desulfurization would result in a product with a lower molecular weight.

  • NMR Spectroscopy: The chemical shifts of protons and carbons adjacent to the sulfur atoms will be significantly affected by changes in the oxidation state of the sulfur.

  • Infrared (IR) Spectroscopy: The presence of sulfoxide (S=O) or sulfone (O=S=O) groups will give rise to strong characteristic absorption bands in the IR spectrum.

Mitigation Strategies:

  • Control of Oxidant: While atmospheric oxygen is convenient, its concentration can be difficult to control. In cases where over-oxidation is a significant issue, using a milder and more controlled oxidizing agent might be necessary.

  • Reaction Atmosphere: Conducting the reaction under an inert atmosphere (like nitrogen or argon) until the cyclization is complete, and then introducing a controlled amount of oxidant, could provide better control over the final oxidation step.

Experimental Protocols

General Procedure for Monitoring the Reaction by TLC
  • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • On a silica gel TLC plate, spot the starting materials for reference.

  • At regular intervals during the reaction, take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the TLC plate.

  • Develop the TLC plate in the prepared chamber.

  • Visualize the spots under UV light and/or by staining (e.g., with iodine).

  • Compare the spots of the reaction mixture to the starting material references to monitor the consumption of reactants and the formation of the product and any side products.

Visualizing Reaction Pathways

The following diagrams illustrate the key steps in the synthesis of dithiolo[3,4-b]pyridines and potential points of side product formation.

reaction_pathway Reactants Dithiomalondianilide + Arylmethylidenemalononitrile Michael_Adduct Michael Adduct (Intermediate) Reactants->Michael_Adduct Michael Addition Side_Product_2 Regioisomers (Potential Side Products) Reactants->Side_Product_2 Alternative Cyclization Path Cyclized_Intermediate Dihydropyridine-2-thiolate (Intermediate) Michael_Adduct->Cyclized_Intermediate Cyclization Side_Product_1 Incomplete Cyclization (Side Product) Michael_Adduct->Side_Product_1 Reaction Stops Oxidized_Adduct Oxidized Michael Adduct (Alternate Intermediate) Michael_Adduct->Oxidized_Adduct Alternative Oxidation Final_Product Dithiolo[3,4-b]pyridine (Desired Product) Cyclized_Intermediate->Final_Product Oxidation Side_Product_3 Over-oxidized Products (Side Products) Final_Product->Side_Product_3 Over-oxidation Oxidized_Adduct->Final_Product Cyclization

Caption: Proposed reaction pathways and potential side product formation.

Data Summary

Compound Type Potential Identification Method Key Characteristics Mitigation Strategy
Michael Adduct TLC, MS, NMRMore polar than product; MS peak = sum of reactants; Lacks pyridine ring signals in NMR.Increase reaction time/temperature; Optimize base.
Regioisomers HPLC, NMR, X-raySimilar polarity; Different NMR chemical shifts and coupling constants.Modify catalyst/solvent; Careful chromatographic separation.
Over-oxidized Products MS, IRMS peaks at M+16, M+32; Characteristic S=O or O=S=O IR bands.Use milder/controlled oxidant; Control reaction atmosphere.

References

  • Dotsenko, V. V., Krivokolysko, S. G., Frolov, K. A., Chigorina, E. A., Polovinko, V. V., Dmitrienko, A. O., & Bushmarinov, I. S. (2015). Synthesis of[1][4]dithiolo[3,4-b]pyridines via the reaction of dithiomalondianilide with arylmethylidenemalononitriles. Chemistry of Heterocyclic Compounds, 51(4), 389-392. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., Frolov, K. A., Chigorina, E. A., Polovinko, V. V., & Dmitrienko, A. O. (2020). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][4]dithiolo[3,4-b]pyridine-5-carboxamides. Molbank, 2020(3), M1149. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. [Link]

  • Al-Zaydi, K. M. (2005). Synthesis of some pyridine and pyrimidine derivatives via michael-addition. Afro-Asian J. of Sciences, 1(4), 579-592. [Link]

  • Chen, J., et al. (2016). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules, 21(10), 1286. [Link]

  • El-Sayed, H. A., Moustafa, A. H., & El-Kashef, H. S. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(3), 787-794. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. RSC Advances, 3(43), 20994-21000. [Link]

  • Kyriakou, G., et al. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 25(19), 4539. [Link]

  • O'Hara, F., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13806-13809. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., Frolov, K. A., Chigorina, E. A., Polovinko, V. V., & Dmitrienko, A. O. (2015). ChemInform Abstract: Synthesis of[1][4]Dithiolo[3,4-b]pyridines via the Reaction of Dithiomalondianilide with Arylmethylidenemalononitriles. Chemistry of Heterocyclic Compounds, 51(4), 389-392. [Link]

Sources

Recrystallization methods for purifying dithiolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of dithiolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important class of heterocyclic compounds. Our goal is to equip you with the knowledge to overcome common purification challenges and achieve high-purity materials essential for your research.

Introduction to Recrystallization of Dithiolo[3,4-b]pyridine Derivatives

The dithiolo[3,4-b]pyridine core is a key structural motif in medicinal chemistry and materials science. Achieving high purity of these compounds is critical for accurate biological evaluation and consistent material properties. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For dithiolo[3,4-b]pyridine derivatives, which are often colored crystalline solids (typically yellow to orange), selecting the appropriate recrystallization conditions is paramount for successful purification.[1][2]

This guide provides a structured approach to developing and troubleshooting recrystallization protocols for this specific class of compounds, addressing common issues encountered in the laboratory.

Troubleshooting Guide: Recrystallization of Dithiolo[3,4-b]pyridine Derivatives

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Issue 1: My dithiolo[3,4-b]pyridine derivative will not dissolve in the chosen solvent, even with heating.

Answer:

This is a common issue and can be addressed by systematically evaluating your solvent choice and experimental conditions.

  • Initial Solvent Selection: Dithiolo[3,4-b]pyridine derivatives, particularly carboxamides and carbonitriles, are often sparingly soluble in many common organic solvents.[1][2] Published data suggests that these compounds are typically soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and sparingly soluble in boiling acetone or ethyl acetate.[1][2] They are generally insoluble in alcohols like ethanol.[1][2] If you are using a solvent outside of this range, you may need to reconsider your choice.

  • Solvent Polarity and Substituent Effects: The solubility of your specific derivative will be influenced by its substituents. Electron-withdrawing or -donating groups on the pyridine or any appended aryl rings will alter the molecule's overall polarity and its interaction with the solvent. While specific data for a wide range of substituted dithiolo[3,4-b]pyridines is not extensively documented, a general principle is that "like dissolves like." For more polar derivatives, you might need to explore more polar solvents or solvent mixtures.

  • Recommended Action Plan:

    • Consult the Literature: If you have synthesized a known compound, check the original publication for the reported recrystallization solvent.

    • Small-Scale Solubility Tests: Before attempting a full-scale recrystallization, perform small-scale solubility tests with a few milligrams of your crude product in a range of solvents (e.g., acetone, ethyl acetate, acetonitrile, toluene, and mixtures such as acetone/ethanol).

    • Consider a Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, like DMF or boiling acetone) and then slowly add a "poor" solvent (in which it is sparingly soluble, like ethanol or hexanes) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. A common solvent pair for similar heterocyclic compounds is an alcohol/water mixture, though this can sometimes promote "oiling out".

Issue 2: My compound has dissolved, but no crystals form upon cooling.

Answer:

The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated, or there is an impediment to nucleation.

  • Excess Solvent: The most frequent cause of crystallization failure is the use of too much solvent.[3] The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.

  • Supersaturation Issues: Sometimes, a solution can become supersaturated without forming crystals.[3] This means the concentration of the dissolved solid is higher than its normal saturation point at that temperature.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, as this can cause the compound to precipitate out along with impurities.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

      • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.

    • Drastic Cooling: If scratching and seeding are unsuccessful, try cooling the solution in an ice-salt bath or with dry ice/acetone. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Issue 3: My compound "oils out" instead of forming crystals.

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often observed when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present.

  • Causative Factors:

    • High Impurity Levels: Impurities can depress the melting point of your compound, leading to the formation of an oil.

    • Inappropriate Solvent Choice: Using a solvent with a boiling point significantly higher than the melting point of your compound can cause it to melt in the solution before it crystallizes.

    • Rapid Cooling: Cooling the solution too quickly can sometimes favor the formation of an oil over crystals.

  • Corrective Measures:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool very slowly.

    • Lower the Solvent Boiling Point: Consider using a lower-boiling solvent or a solvent mixture.

    • Slow Cooling is Key: To encourage the formation of crystals instead of an oil, allow the solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can also promote slow cooling.

    • Purification Prior to Recrystallization: If the issue persists, it may be due to a high level of impurities. Consider first purifying the crude product by column chromatography to remove the bulk of the impurities and then recrystallize the partially purified material.

Experimental Protocol: General Recrystallization of Dithiolo[3,4-b]pyridine Derivatives

This protocol provides a general workflow for the recrystallization of a dithiolo[3,4-b]pyridine derivative. It is essential to first perform small-scale solvent screening to identify a suitable solvent or solvent system for your specific compound.

Materials:

  • Crude dithiolo[3,4-b]pyridine derivative

  • Recrystallization solvent(s) (e.g., acetone, acetone/ethanol)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper in the Buchner funnel by drawing air through them for a few minutes.

    • For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow start Start: Crude Dithiolo[3,4-b]pyridine Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A flowchart of the general recrystallization workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for my new dithiolo[3,4-b]pyridine derivative?

A1: Based on available literature, acetone is a good starting point.[1][2] It has been successfully used for the recrystallization of dithiolo[3,4-b]pyridine-5-carboxamides, which are reported to be sparingly soluble in boiling acetone.[1] This suggests a good solubility differential between hot and cold conditions, which is ideal for recrystallization. If your compound is very soluble in acetone at room temperature, consider a less polar solvent like ethyl acetate or a mixed solvent system such as acetone-ethanol.[1]

Q2: My crystals are very fine needles. How can I get larger crystals?

A2: The rate of cooling directly influences crystal size. Slower cooling generally results in the formation of larger, more well-defined crystals. To achieve slower cooling, you can try insulating the flask with glass wool or a beaker of hot water after dissolving the solid. Allowing the solution to cool to room temperature overnight without disturbance before moving it to an ice bath can also promote the growth of larger crystals.

Q3: How do I know if my recrystallized product is pure?

A3: The purity of your recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Analysis: NMR (¹H and ¹³C) and other spectroscopic techniques can be used to confirm the structure and identify any remaining impurities.

Q4: Can I reuse the filtrate (mother liquor)?

A4: The filtrate, or mother liquor, will contain some of your desired product as well as the soluble impurities. If you have a low initial yield, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, be aware that this second crop will likely be less pure than the first. It is often good practice to keep the mother liquor until you have confirmed the yield and purity of your final product.

Q5: My dithiolo[3,4-b]pyridine derivative is a bright color. Does this affect recrystallization?

A5: The color of your compound is an intrinsic property and does not directly affect the recrystallization process itself. However, it can be a useful indicator of purity. If you have colored impurities, you may notice a change in the color of your crystals after recrystallization. In some cases, activated carbon (charcoal) can be used to remove colored impurities, but this should be done with caution as it can also adsorb your product, leading to a lower yield.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common recrystallization problems.

Troubleshooting_Decision_Tree start Recrystallization Issue q1 Does the solid dissolve? start->q1 a1_yes Do crystals form upon cooling? q1->a1_yes Yes a1_no Try a more polar solvent (e.g., Acetone, Ethyl Acetate) or a solvent mixture. q1->a1_no No a2_yes Is the product pure? a1_yes->a2_yes Yes oiling_out Did the compound 'oil out'? a1_yes->oiling_out No a3_yes Successful Recrystallization a2_yes->a3_yes Yes a3_no Repeat recrystallization or consider chromatography. a2_yes->a3_no No a2_no Induce crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume oiling_out->a2_no No oiling_out_yes Re-dissolve, add more solvent, and cool very slowly. Consider a lower-boiling solvent. oiling_out->oiling_out_yes Yes

Caption: A decision tree for troubleshooting recrystallization.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Dyachenko, V. D., et al. (2021). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[3][4]dithiolo[3,4-b]pyridine-5-carboxamides. Molecules, 26(15), 4487. [Link]

  • Papadopoulou, M. V., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 114-122. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Knochel, P., et al. (2011). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 2(2), 313-317. [Link]

  • Abdel-Wahab, B. F., et al. (2018). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 23(11), 2959. [Link]

  • Quiroga, J., et al. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 24(21), 3985. [Link]

  • El-Sayed, N. N. E., et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. RSC Advances, 13(28), 19343-19367. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • ResearchGate. (2018). 223 questions with answers in RECRYSTALLISATION | Science topic. [Link]

  • Reddit. (2022). Recrystallization Issues. [Link]

  • Dyachenko, V. D., et al. (2016). ChemInform Abstract: Synthesis of[3][4]Dithiolo[3,4-b]pyridines via the Reaction of Dithiomalondianilide with Arylmethylidenemalononitriles. ChemInform, 47(32). [Link]

Sources

Technical Support Center: Dithiomalondianilide Reaction Yield Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dithiomalondianilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this reaction and to provide actionable strategies for improving yield and purity. My insights are drawn from extensive experience in synthetic methodology and a deep understanding of thionation chemistry.

The synthesis of dithiomalondianilide, a valuable precursor for various heterocyclic compounds, typically involves the thionation of malondianilide.[1] While seemingly straightforward, this reaction is often plagued by issues ranging from low yields to difficult purification. This guide provides a structured approach to troubleshooting these problems, grounded in the fundamental principles of the reaction mechanism.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the dithiomalondianilide synthesis.

Q1: What is the most common method for synthesizing dithiomalondianilide?

A1: The most prevalent and generally effective method is the thionation of malondianilide using a thionating agent. Lawesson's reagent is a popular choice due to its relatively mild reaction conditions compared to phosphorus pentasulfide (P₄S₁₀).[2][3] The reaction involves the conversion of the two amide carbonyl groups of malondianilide into thiocarbonyl groups.

Q2: My reaction has a low yield. What are the most likely initial culprits?

A2: Low yields in this reaction can often be traced back to a few key factors:

  • Purity of Starting Materials: Ensure your malondianilide is pure and dry. Impurities in the starting material can lead to side reactions.

  • Reaction Conditions: Inadequate temperature, incorrect solvent, or exposure to moisture can significantly hinder the reaction. Anhydrous conditions are crucial.[2][4]

  • Thionating Agent Quality: Lawesson's reagent can degrade over time. Using old or improperly stored reagent can lead to poor results.

Q3: I'm having trouble with the purification of my product. What's the best approach?

A3: A significant challenge in reactions using Lawesson's reagent is the removal of phosphorus-containing byproducts, which often have similar polarity to the desired product.[4][5] While column chromatography is an option, a chromatography-free workup is often more efficient for larger scales. This involves treating the reaction mixture with ethylene glycol to decompose the byproducts into more polar, easily separable compounds.[4][5] Recrystallization is also a key final purification step.

Q4: Can I use P₄S₁₀ instead of Lawesson's reagent?

A4: Yes, phosphorus pentasulfide (P₄S₁₀) is a classic thionating agent and can be used for this reaction.[1] However, it often requires higher reaction temperatures and can be less selective, potentially leading to more side products.[2] Modified P₄S₁₀ reagents, such as a P₄S₁₀-pyridine complex or its use with a solid support like alumina, can offer improved performance and easier workups.[6][7][8]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting the dithiomalondianilide synthesis.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Poor Quality of Malondianilide Verify Starting Material Purity: Analyze your malondianilide by ¹H NMR and melting point. Impurities from its synthesis (e.g., unreacted malonic acid or aniline) can interfere with the thionation reaction. If necessary, recrystallize the malondianilide before use.
Inactive Thionating Agent Use Fresh Lawesson's Reagent: Lawesson's reagent is sensitive to moisture and can degrade upon prolonged storage. It is recommended to use a freshly opened bottle or a reagent that has been stored under inert gas. The activity of P₄S₁₀ can also vary.
Sub-optimal Reaction Temperature Optimize Reaction Temperature: The thionation of amides with Lawesson's reagent typically requires elevated temperatures.[2] If you are running the reaction at room temperature or with gentle heating, a low yield may result. A good starting point is refluxing in a solvent like toluene or dioxane.[9]
Presence of Moisture Ensure Anhydrous Conditions: Both Lawesson's reagent and P₄S₁₀ react with water. Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Incorrect Stoichiometry Check Molar Ratios: For the conversion of a diamide like malondianilide, a sufficient amount of the thionating agent is crucial. A common starting point is to use at least 1 equivalent of Lawesson's reagent (which contains two P=S bonds) for each malondianilide molecule.
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Cause Troubleshooting Steps & Explanation
Phosphorus Byproducts Implement a Byproduct Quenching Step: The primary byproduct from Lawesson's reagent is a six-membered phosphorus-containing ring which can be difficult to separate.[5] After the reaction is complete, adding ethylene glycol and refluxing for a short period can convert this byproduct into a more polar species, simplifying purification by extraction or filtration.[4][5]
Partially Thionated Product Increase Reaction Time or Temperature: The formation of a mono-thioamide intermediate is possible. If you observe a significant amount of this species, consider increasing the reaction time or temperature to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
Decomposition of Product Avoid Excessive Heat: While elevated temperatures are necessary, prolonged heating at very high temperatures can lead to the decomposition of the desired dithiomalondianilide. Find the minimum temperature required for a reasonable reaction rate. Dithiomalondianilide can undergo cyclization to form 3-phenylamino-5-phenylimino-1,2-dithiol upon treatment with a strong base, so harsh basic conditions during workup should be avoided.[1]

Experimental Protocols

Protocol 1: Synthesis of Malondianilide

This precursor synthesis is critical for a successful dithiomalondianilide reaction.

  • In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid in an excess of aniline.

  • Add a catalytic amount of a dehydrating agent, such as phosphorus pentoxide or by using a Dean-Stark apparatus to remove water.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a dilute acid solution (e.g., 1M HCl) to precipitate the product and remove excess aniline.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure malondianilide.

Protocol 2: Synthesis of Dithiomalondianilide with Lawesson's Reagent
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add malondianilide and an anhydrous solvent (e.g., toluene or dioxane).

  • Add Lawesson's reagent (at least 1 equivalent).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture slightly.

  • Workup Option A (Chromatography-free): Add ethylene glycol and reflux for an additional 30-60 minutes.[5] Cool to room temperature, and the product may precipitate. Filter the solid and wash with a non-polar solvent.

  • Workup Option B (Traditional): Cool the reaction mixture, filter off any solids, and concentrate the filtrate. The crude product can then be purified by column chromatography on silica gel.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure dithiomalondianilide.

Data Presentation

ParameterRecommendationRationale
Solvent Toluene, Dioxane (Anhydrous)High boiling point allows for necessary reaction temperatures; inert to the reaction conditions.
Temperature RefluxThionation of amides with Lawesson's reagent is often slow at lower temperatures.[2]
Lawesson's Reagent Stoichiometry 1.0 - 1.2 equivalentsEnsures complete conversion of both amide groups.
P₄S₁₀ Stoichiometry 0.5 - 1.0 equivalentsP₄S₁₀ has four reactive P=S bonds.
Workup Additive Ethylene GlycolDecomposes phosphorus byproducts for easier removal.[4][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Precursor Synthesis cluster_1 Thionation Reaction cluster_2 Purification malonic_acid Malonic Acid malondianilide Malondianilide malonic_acid->malondianilide Reflux aniline Aniline aniline->malondianilide crude_product Crude Dithiomalondianilide malondianilide->crude_product Reflux in Toluene/Dioxane lawessons_reagent Lawesson's Reagent lawessons_reagent->crude_product workup Workup (e.g., Ethylene Glycol) crude_product->workup recrystallization Recrystallization workup->recrystallization pure_product Pure Dithiomalondianilide recrystallization->pure_product troubleshooting_logic cluster_sm Starting Material Issues cluster_reagent Reagent Issues cluster_conditions Reaction Condition Issues start Low Yield of Dithiomalondianilide check_sm Check Purity of Malondianilide start->check_sm check_reagent Check Quality of Lawesson's Reagent start->check_reagent check_conditions Review Reaction Conditions start->check_conditions sm_impure Impure? check_sm->sm_impure reagent_old Old/Improperly Stored? check_reagent->reagent_old temp_low Temperature Too Low? check_conditions->temp_low sm_impure->check_reagent No recrystallize_sm Recrystallize Malondianilide sm_impure->recrystallize_sm Yes end Re-run Reaction reagent_old->check_conditions No use_fresh_reagent Use Fresh Reagent reagent_old->use_fresh_reagent Yes increase_temp Increase to Reflux temp_low->increase_temp Yes moisture Moisture Present? temp_low->moisture No anhydrous Use Anhydrous Conditions moisture->anhydrous Yes

Caption: Troubleshooting decision tree for low yield.

References

  • Wu, K., Hu, Q.-S., & Hu, X.-P. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 958–966. [Link]

  • Saeed, A., Shaheen, S., & Abbas, N. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., Polovinko, V. V., & Chigorina, E. A. (2021). N,N′-Diphenyldithiomalonodiamide: Structural Features, Acidic Properties, and In Silico Estimation of Biological Activity. Molecules, 26(24), 7654. [Link]

  • Saeed, A., Shaheen, S., & Abbas, N. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]

  • Wu, K., Hu, Q.-S., & Hu, X.-P. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Institutes of Health. [Link]

  • Mitchell, R. E., & Pratt, D. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3636–3651. [Link]

  • Wu, K., Hu, Q.-S., & Hu, X.-P. (2021). Work-up procedure for the reaction with LR. ResearchGate. [Link]

  • Miller, S. J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health. [Link]

  • Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]

  • Miller, S. J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Varma, R. S., & Kumar, D. (1999). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al₂O₃-Supported P₄S₁₀. Letters in Organic Chemistry, 6(5), 349-352. [Link]

  • Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed. [Link]

  • Bergman, J., Pettersson, B., Hasimbegovic, V., & Svensson, P. H. (2011). Thionations Using a P₄S₁₀-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. Organic Chemistry Portal. [Link]

  • Pluth, M. D., et al. (2019). Dithiocarboxylic Acid Esters (Update 2024). Science of Synthesis. [Link]

  • Koenig, G., et al. (1992). Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides.
  • Jensen, K. A., & Senning, A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Koenig, G., et al. (1994). Method of preparing substituted malonic ester anilides and malonic acid mono-anilides.
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • Kumar, S., & Singh, S. (2018). Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. International Journal of ChemTech Research, 11(01), 22-28. [Link]

Sources

Technical Support Center: Storage and Handling of 3H-dithiolo[3,4-b]pyridine-3-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3H-dithiolo[3,4-b]pyridine-3-thione. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Proper handling and storage are critical to prevent degradation and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 3H-dithiolo[3,4-b]pyridine-3-thione during storage?

A1: The primary degradation pathway for 3H-dithiolo[3,4-b]pyridine-3-thione is oxidation. The thione functional group and the dithiole ring are susceptible to oxidation, which can lead to the formation of the corresponding oxo-derivative (ketone) or sulfoxides, and potentially ring-opened byproducts. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q2: How should I store 3H-dithiolo[3,4-b]pyridine-3-thione for short-term use (days to weeks)?

A2: For short-term storage, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a refrigerator at 2-8°C.[1] The container should be opaque or stored in the dark to prevent photodegradation.

Q3: What are the recommended conditions for long-term storage (months to years)?

A3: For long-term stability, it is crucial to minimize exposure to oxygen, light, and moisture. The compound should be stored in a tightly sealed, amber glass vial under a dry, inert atmosphere. For extended periods, storage at -20°C or below is highly recommended. Before opening, the container should be allowed to warm to room temperature to prevent condensation of moisture onto the compound.

Q4: Is 3H-dithiolo[3,4-b]pyridine-3-thione sensitive to moisture?

A4: Yes, sulfur-containing heterocyclic compounds can be sensitive to moisture. While direct hydrolysis of the dithiole ring may not be the most rapid degradation pathway, the presence of moisture can facilitate other degradation processes, such as oxidation. Therefore, it is essential to store the compound in a desiccated environment.

Q5: Can I store the compound in solution?

A5: Storing 3H-dithiolo[3,4-b]pyridine-3-thione in solution is generally not recommended for long-term storage due to increased susceptibility to degradation. If you must store it in solution for a short period, use a dry, aprotic solvent, purge the solution with an inert gas, and store it at low temperatures (-20°C or below) in a tightly sealed container. The stability in solution is highly dependent on the solvent and storage conditions.

Troubleshooting Guide: Common Storage Issues

This section addresses specific issues that may arise during the storage and handling of 3H-dithiolo[3,4-b]pyridine-3-thione.

Issue 1: I've noticed a change in the color of my compound from its initial appearance.

  • Potential Cause: Color change is often an indicator of chemical degradation, likely due to oxidation or photodegradation.

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound has been stored in the dark, at the recommended low temperature, and under an inert atmosphere.

    • Check for Air Exposure: Ensure the container seal is intact and has not been compromised.

    • Analytical Verification: If possible, analyze a small sample of the discolored material by a suitable analytical method (e.g., HPLC, LC-MS, or TLC) to check for the presence of impurities or degradation products. Compare the results with a reference standard if available.

    • Preventative Action: If degradation is confirmed, discard the affected batch and obtain a fresh supply. For future storage, strictly adhere to the recommended conditions, including aliquoting the compound to minimize repeated opening of the main container.

Issue 2: My experimental results are inconsistent, and I suspect compound degradation.

  • Potential Cause: Inconsistent results can be a consequence of using a degraded compound, which may have reduced purity and potency.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that the compound is brought to room temperature before opening to prevent moisture condensation. Minimize the time the container is open to the atmosphere.

    • Evaluate Solvent Purity: If used in solution, ensure the solvent is of high purity, dry, and free of peroxides, which can accelerate degradation.

    • Perform a Quality Control Check: Analyze the compound's purity using an appropriate analytical technique.

    • Implement Aliquoting: If not already practiced, divide the bulk compound into smaller, single-use aliquots to prevent contamination and degradation of the entire stock.

Issue 3: The compound appears clumpy or has a different texture.

  • Potential Cause: This may be due to the absorption of moisture, which can lead to physical changes and potentially accelerate chemical degradation.

  • Troubleshooting Steps:

    • Verify Storage Environment: Ensure the compound is stored in a desiccated environment. If not already in use, store the container within a desiccator containing a suitable drying agent.

    • Drying Procedure: If the compound is only slightly clumpy and you suspect moisture absorption, it may be possible to dry it under a high vacuum. However, be cautious as this may not reverse any chemical degradation that has already occurred.

    • Analytical Confirmation: As with other issues, an analytical check of purity is recommended.

Visual Guide to Troubleshooting Storage Issues

Troubleshooting_Storage_Degradation start Observed Issue with 3H-dithiolo[3,4-b]pyridine-3-thione color_change Color Change start->color_change inconsistent_results Inconsistent Experimental Results start->inconsistent_results clumping Clumping/Texture Change start->clumping cause_oxidation Potential Cause: Oxidation/Photodegradation color_change->cause_oxidation cause_degradation Potential Cause: Compound Degradation inconsistent_results->cause_degradation cause_moisture Potential Cause: Moisture Absorption clumping->cause_moisture action_assess_storage Action: Assess Storage Conditions (Temp, Light, Atmosphere) cause_oxidation->action_assess_storage action_review_handling Action: Review Handling Procedures (Warming, Solvent Purity) cause_degradation->action_review_handling action_desiccate Action: Store in a Desiccator cause_moisture->action_desiccate action_analytical_check Action: Perform Analytical Purity Check (HPLC/LC-MS) action_assess_storage->action_analytical_check action_aliquot Action: Implement Aliquoting Strategy action_analytical_check->action_aliquot outcome_prevent Outcome: Future Degradation Prevented action_aliquot->outcome_prevent action_review_handling->action_analytical_check action_desiccate->action_analytical_check

Caption: Troubleshooting workflow for degradation of 3H-dithiolo[3,4-b]pyridine-3-thione.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature Short-term: 2-8°C Long-term: ≤ -20°CReduces the rate of chemical reactions, including oxidation and thermal decomposition.[2]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, preventing oxidative degradation.[3][4]
Light Store in the dark (Amber vial)Prevents photodegradation, a common pathway for sulfur-containing heterocycles.[5]
Moisture Store in a desiccated environmentPrevents moisture absorption, which can facilitate degradation.
Container Tightly sealed, amber glass vialProvides a barrier against air and moisture, and protects from light.
Handling Aliquot into single-use portionsMinimizes repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

Detailed Protocol for Long-Term Storage

  • Preparation of Aliquots:

    • In a controlled environment with low humidity (e.g., a glove box or a fume hood with a dry air stream), carefully weigh out the desired amount of 3H-dithiolo[3,4-b]pyridine-3-thione for each aliquot.

    • Use pre-labeled, amber glass vials with screw caps fitted with inert liners (e.g., PTFE-faced septa).

  • Inert Gas Purging:

    • Introduce a gentle stream of a dry, inert gas (argon or nitrogen) into each vial containing the aliquot.

    • Continue purging for a few seconds to displace the air in the headspace above the compound.

  • Sealing and Storage:

    • Immediately and tightly seal the vials after purging.

    • For an extra layer of protection, wrap the cap and neck of the vial with Parafilm®.

    • Place the sealed vials in a labeled container and store them in a freezer at -20°C or below.

  • Usage of Aliquots:

    • When an aliquot is needed, remove it from the freezer and allow it to warm completely to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound.

    • Once opened, use the entire contents of the aliquot for the experiment. Do not attempt to re-store a partially used aliquot.

References

  • ResearchGate. (n.d.). Pyrolysis of Organosulfur Compounds. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1976). The Oxidation of Heterocyclic Thiones. Retrieved from [Link]

  • McKinnon, D. M., & Loosmore, S. M. (n.d.). OXIDATION PRODUCTS OF CYCLIC THIONES.
  • PubMed. (2009). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1987). Oxidation of thiones to sulphines (thione S-oxides) with N-sulphonyloxaziridines: synthetic and mechanistic aspects. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst selection and reaction optimization for this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent obstacles in pyrazolo[3,4-b]pyridine synthesis, providing insights into their root causes and offering systematic solutions.

Q1: I am observing very low or no yield in my three-component reaction. What are the primary causes and how can I troubleshoot this?

A1: Low yields in the synthesis of pyrazolo[3,4-b]pyridines are a common hurdle and can originate from several factors. A systematic approach to troubleshooting is essential.[1]

Causality and Troubleshooting Steps:

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical. Contaminants can inhibit the catalyst or lead to unwanted side reactions.

    • Recommendation: Verify the purity of your starting materials by NMR or LC-MS. If necessary, purify them by recrystallization or column chromatography before use.[1]

  • Catalyst Choice and Loading: The selection and concentration of the catalyst are paramount. The optimal catalyst depends heavily on the specific substrates and reaction pathway.

    • Recommendation: A catalyst screen is highly recommended. While traditional Brønsted acids like acetic acid (AcOH) are commonly used, particularly in reactions with 1,3-diketones[2], Lewis acids such as Zirconium(IV) chloride (ZrCl₄) have proven highly effective for condensations involving α,β-unsaturated ketones.[1][3] For a greener approach, consider solid acid catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H), which can provide excellent yields and simplify purification.[4] Start with a catalyst loading of 10-20 mol%, but optimize this concentration, as excess catalyst can sometimes promote side reactions. For instance, an optimal loading of just 5 mg of AC-SO₃H was identified in one study.[1][4]

  • Solvent Effects: The solvent influences reactant solubility, reaction kinetics, and catalyst activity.

    • Recommendation: Perform a solvent screen. Ethanol is a common and effective solvent.[1][4] For reactions with α,β-unsaturated ketones catalyzed by ZrCl₄, a 1:1 mixture of EtOH/DMF was found to be optimal for dissolving all reactants.[3] In some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) can significantly improve yields.[1][5]

  • Reaction Temperature and Time: Suboptimal temperature or duration can result in incomplete conversion or product degradation.

    • Recommendation: Monitor your reaction diligently using Thin Layer Chromatography (TLC). This allows you to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.[1] While many syntheses proceed at room temperature[4], others require heating to 80-100°C to achieve a reasonable rate.[1][3][6]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Start: Low Yield Observed check_purity Step 1: Purity Check Verify purity of all starting materials (especially aminopyrazole) via NMR/LC-MS. Recrystallize if needed. start->check_purity Begin Diagnosis catalyst_screen Step 2: Catalyst Optimization Screen different catalyst types: - Brønsted Acid (AcOH, TsOH) - Lewis Acid (ZrCl₄, Cu(II) complexes) - Heterogeneous (AC-SO₃H, Fe₃O₄@MOF) check_purity->catalyst_screen Purity Confirmed solvent_screen Step 3: Solvent Screen Test various solvents: - Protic (Ethanol) - Aprotic (DMF, CHCl₃) - Solvent-free conditions catalyst_screen->solvent_screen Catalyst Selected temp_time Step 4: Condition Optimization Monitor reaction by TLC. Optimize temperature (RT to 100°C) and reaction time. solvent_screen->temp_time Solvent Optimized success Success: Improved Yield temp_time->success Conditions Optimized

Caption: A decision-making workflow for troubleshooting low product yield.

Q2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

A2: The formation of regioisomers is a well-known challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or other precursors with multiple reactive sites.[1][2]

Understanding and Controlling Regioselectivity:

  • Electronic Effects of Substrates: The primary driver of regioselectivity is the relative electrophilicity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound. The initial nucleophilic attack from the 5-aminopyrazole will occur at the more electrophilic carbonyl carbon.

    • Example: In 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the electron-withdrawing CF₃ group is significantly more electrophilic. The reaction proceeds with high regioselectivity, placing the CF₃ group at the C4 position of the final pyrazolo[3,4-b]pyridine.[2]

    • Strategy: Choose substrates where the electronic differences between reactive sites are maximized. If this is not possible, consider alternative synthetic routes.

  • In Situ Generation of Intermediates: A powerful strategy to circumvent regioselectivity issues is to use a three-component reaction where the electrophilic intermediate is generated in situ from an aldehyde and a ketone. This approach often leads to a single regioisomer in high yield.[2][7]

  • Catalyst and Solvent Influence: While substrate electronics are dominant, the reaction conditions can sometimes modulate the regiochemical outcome.[1][8]

    • Recommendation: Review the literature for catalytic systems known to influence regioselectivity for your specific substrate class. For instance, silver- and iodine-based catalysts have been used to achieve excellent regioselectivity in cascade reactions involving alkynyl aldehydes.[6]

Separation of Regioisomers: If a mixture is unavoidable, purification is necessary.

  • Flash Column Chromatography: This is the most common method. A gradient of hexane and ethyl acetate is a standard starting point for elution.[1]

  • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be a highly effective and scalable purification technique.[1]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding catalyst and methodology selection.

Q3: How do I select the best catalyst for my specific starting materials?

A3: The optimal catalyst is dictated by the nature of your reactants. Below is a summary based on common synthetic routes.

Starting MaterialsRecommended Catalyst ClassSpecific Examples & RationaleReferences
5-Aminopyrazole + 1,3-Dicarbonyl CompoundBrønsted AcidAcetic Acid (AcOH): The classic and most common choice. It protonates a carbonyl oxygen, activating it for nucleophilic attack. Generally used as the solvent.[2][2]
5-Aminopyrazole + α,β-Unsaturated KetoneLewis AcidZrCl₄: A highly effective and green Lewis acid that coordinates to the carbonyl oxygen, enhancing its electrophilicity and promoting the Michael addition/cyclization cascade.[1][3][1][3]
5-Aminopyrazole + Alkynyl AldehydeSilver or Iodine-basedAg(CF₃CO₂)/TfOH: This system activates the C≡C triple bond for a cascade 6-endo-dig cyclization, offering excellent regioselectivity.[6][6]
Multi-component (Aldehyde, Active Methylene, Aminopyrazole)Heterogeneous / Solid AcidAC-SO₃H, Fe₃O₄@MOF: These catalysts offer high efficiency, often under mild or solvent-free conditions. Their key advantages are easy separation (filtration/magnetic) and reusability, aligning with green chemistry principles.[4][5][9][4][5][9]
Q4: What are the main advantages of using a heterogeneous catalyst for this synthesis?

A4: Heterogeneous catalysts, such as sulfonic acid supported on amorphous carbon (AC-SO₃H) or metal-organic frameworks (MOFs), offer significant advantages over their homogeneous counterparts.[4][5][9]

  • Simplified Purification: The catalyst is in a different phase from the reaction mixture, allowing for easy removal by simple filtration or, in the case of magnetic catalysts like Fe₃O₄@MOF, by using an external magnet.[5][9] This eliminates the need for aqueous work-ups to remove soluble acids.

  • Reusability: Solid catalysts can often be recovered, washed, and reused for multiple reaction cycles without a significant loss of activity, which reduces waste and cost.[9]

  • Green Chemistry: These catalysts often enable milder reaction conditions, including lower temperatures or solvent-free protocols, reducing the environmental impact of the synthesis.[4][5]

  • High Activity: Many modern solid catalysts exhibit excellent activity, providing high yields in short reaction times.[4][9]

Q5: Can microwave irradiation accelerate the synthesis of pyrazolo[3,4-b]pyridines?

A5: Yes, microwave (MW) irradiation is a powerful tool for accelerating these reactions. It has been successfully applied to cycloaddition reactions for synthesizing the pyrazolo[3,4-b]pyridine core, often reducing reaction times from hours to just 5-20 minutes.[10]

Key Benefits:

  • Rapid Heating: Microwaves provide efficient and uniform heating, dramatically increasing reaction rates.

  • Improved Yields: In some cases, reactions that do not proceed under conventional heating can be successfully carried out using microwave irradiation.[10]

  • Solvent-Free Conditions: MW-assisted synthesis is often compatible with solvent-free conditions, further enhancing its green chemistry profile.

Consideration: When using microwave synthesis, it is crucial to use a dedicated microwave reactor that allows for precise control of temperature and pressure to ensure safety and reproducibility.

Reaction Mechanism & Experimental Protocols
General Reaction Mechanism

The synthesis of 1H-pyrazolo[3,4-b]pyridines from a 5-aminopyrazole and an α,β-unsaturated ketone typically proceeds through a cascade mechanism involving a Michael addition followed by intramolecular cyclization and dehydration/oxidation.

reaction_mechanism cluster_reactants Reactants cluster_steps Reaction Cascade R1 5-Aminopyrazole step1 Michael Addition (Nucleophilic attack from pyrazole C4) R1->step1 R2 α,β-Unsaturated Ketone R2->step1 step2 Intramolecular Cyclization (Amino group attacks carbonyl) step1->step2 Michael Adduct Intermediate step3 Dehydration & Oxidation step2->step3 Cyclized Intermediate product 1H-Pyrazolo[3,4-b]pyridine step3->product

Caption: General mechanism for ZrCl₄-catalyzed synthesis.

Experimental Protocol: ZrCl₄-Catalyzed Synthesis from an α,β-Unsaturated Ketone

This protocol is adapted from a procedure demonstrated to be effective for the synthesis of various pyrazolo[3,4-b]pyridine derivatives.[1][3]

  • Preparation: To a solution of the α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (EtOH, 0.5 mL) at room temperature (25 °C).

  • Inerting: Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes.

  • Catalyst Addition: Add Zirconium(IV) chloride (ZrCl₄, 0.15 mmol, 30 mol%) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvents.

  • Extraction: Add chloroform (CHCl₃) and water to the residue. Separate the layers and extract the aqueous phase twice more with CHCl₃.

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

References
  • Barreca, M. L., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine... ResearchGate. [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. [Link]

  • ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • Díaz-Ortiz, Á., et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. ResearchGate. [Link]

  • Gowri, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Maleki, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. ResearchGate. [Link]

  • Maleki, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central. [Link]

  • Karchava, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]

  • Szolcsányi, P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Kandeel, Z. E.-S. (n.d.). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. OUCI. [Link]

  • Unkown. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Karchava, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Barreca, M. L., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • El-Faham, A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]

  • El-Faham, A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

Sources

Technical Support Center: Solvent Effects on the Reaction Kinetics of Dithiolo[3,4-b]pyridine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dithiolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important multi-component reaction, with a specific focus on the critical role of solvent selection in achieving optimal reaction kinetics and yields. Here, we address common experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of dithiolo[3,4-b]pyridines.

Issue 1: Low or No Product Yield

Question: I am attempting the three-component synthesis of a dithiolo[3,4-b]pyridine derivative using dithiomalondianilide, an aromatic aldehyde, and cyanoacetamide in the presence of morpholine, but I am observing a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in this multi-component reaction are a frequent challenge and often point to suboptimal reaction conditions, with solvent choice being a primary factor.[1] Here is a systematic approach to diagnosing and resolving the issue:

1. Verify Your Solvent System:

  • Ethanol is the Recommended Solvent: The established protocols for this reaction highlight that it proceeds smoothly in ethanol, affording yields in the range of 37-54%.[1] If you are using a different solvent, this is the most probable cause of low yield.

  • "Unsatisfactory Results" with Other Solvents: Published literature notes that solvents such as isopropanol and acetone produce "rather unsatisfactory results."[1] This can be attributed to several factors related to the reaction mechanism, which involves a Michael addition, a rate-limiting intramolecular cyclization, and an oxidative disulfide bond formation.

2. Understanding the "Why" Behind Solvent Choice:

  • Polar Protic Solvents Favor the Reaction: Ethanol, a polar protic solvent, is effective for several reasons. It can stabilize the ionic intermediates formed during the Michael addition and the subsequent cyclization through hydrogen bonding. This stabilization lowers the activation energy of the rate-limiting cyclization step.

  • Issues with Isopropanol: While also a polar protic solvent, isopropanol is more sterically hindered and slightly less polar than ethanol. This increased steric bulk can impede the solvation of the transition states, leading to slower reaction rates and lower yields. In similar multi-component reactions like the Hantzsch pyridine synthesis, the choice of alcohol solvent has been shown to be critical.[2]

  • Challenges with Acetone: Acetone is a polar aprotic solvent. While it can dissolve the reactants, it is a poor hydrogen bond donor. This can be detrimental to the reaction as it may not effectively stabilize the charged intermediates. Furthermore, in the absence of a good proton source, the proton transfer steps in the mechanism may be hindered. In some Michael additions, the use of aprotic solvents can lead to side reactions if not carefully controlled.[3]

3. Experimental Protocol for Optimal Yield:

Here is a detailed, step-by-step methodology for the synthesis of 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][4]dithiolo[3,4-b]pyridine-5-carboxamides, adapted from established procedures.[1]

  • Reagents:

    • Dithiomalondianilide

    • Substituted aromatic aldehyde

    • 2-Cyanoacetamide

    • Morpholine

    • Ethanol (absolute)

  • Procedure (One-Pot, Three-Component Synthesis):

    • To a solution of the aromatic aldehyde (1.0 mmol) and 2-cyanoacetamide (1.0 mmol) in ethanol (10 mL), add morpholine (1.0 mmol).

    • Stir the mixture at approximately 60°C for 5-10 minutes to facilitate the in-situ formation of the 3-aryl-2-cyanoacrylamide intermediate.

    • To this mixture, add dithiomalondianilide (1.0 mmol).

    • Continue stirring the reaction mixture at 40-50°C for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Upon completion, a yellow precipitate of the product should form.

    • Cool the reaction mixture to room temperature and filter the solid product.

    • Wash the precipitate with cold ethanol and dry under vacuum.

4. Purity of Starting Materials:

  • Ensure that your dithiomalondianilide, aldehyde, and cyanoacetamide are of high purity. Impurities can inhibit the reaction or lead to the formation of side products.

Issue 2: Slow Reaction Rate

Question: My reaction is proceeding, but it is very slow, and even after extended reaction times, the conversion is low. How can I increase the reaction rate?

Answer:

A sluggish reaction rate is a clear indicator that the activation energy for one or more steps in the reaction mechanism is too high. Here’s how to address this:

1. Re-evaluate Your Solvent:

  • As discussed, ethanol is the solvent of choice for promoting a reasonable reaction rate. If you are using a less polar or more sterically hindered solvent, you are likely slowing down the key steps of the reaction.

2. Temperature Optimization:

  • The recommended temperature range is 40-60°C.[1] If you are running the reaction at room temperature, increasing the temperature within this range should significantly increase the rate. However, be cautious not to exceed this range, as higher temperatures can lead to the formation of degradation products.

3. Catalyst Concentration:

  • Morpholine acts as a base catalyst in this reaction. Ensure you are using the correct stoichiometric amount. While the original literature suggests that the nature of the amine base (morpholine, piperidine, or triethylamine) does not significantly affect the yield, it may have a subtle effect on the rate.[1]

4. Reactant Concentration:

  • In some multi-component reactions, higher concentrations can lead to faster rates. However, be mindful of the solubility of your starting materials and the potential for side reactions at very high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the formation of dithiolo[3,4-b]pyridines, and how does the solvent play a role in each step?

A1: The reaction is believed to proceed through the following key steps:

  • In-situ formation of the Michael Acceptor: The aromatic aldehyde and cyanoacetamide react in the presence of morpholine to form a 3-aryl-2-cyanoacrylamide.

  • Michael Addition: The dithiomalondianilide, deprotonated by morpholine, acts as a nucleophile and attacks the β-carbon of the cyanoacrylamide. A polar protic solvent like ethanol can stabilize the resulting enolate intermediate through hydrogen bonding.

  • Intramolecular Cyclization (Rate-Limiting Step): The intermediate then undergoes an intramolecular cyclization to form the dihydropyridine ring. This is the rate-limiting step of the reaction.[1] Polar protic solvents are crucial here to stabilize the charged transition state, thereby lowering the activation energy and increasing the reaction rate.

  • Oxidative Disulfide Bond Formation: The final step is the oxidative cyclization to form the dithiolo ring. The exact mechanism of this step is not fully elucidated but may involve atmospheric oxygen.

Reaction_Mechanism cluster_0 Step 1: Michael Acceptor Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization (Rate-Limiting) cluster_3 Step 4: Oxidative Cyclization A Aldehyde + Cyanoacetamide B 3-Aryl-2-cyanoacrylamide A->B Morpholine D Michael Adduct B->D Morpholine C Dithiomalondianilide C->D Morpholine E Dihydropyridine Intermediate D->E Ethanol stabilizes transition state F Dithiolo[3,4-b]pyridine E->F Oxidation

Caption: Proposed reaction mechanism for dithiolo[3,4-b]pyridine formation.

Q2: Could I use a different base catalyst instead of morpholine?

A2: Yes, the literature suggests that other secondary amines like piperidine or a tertiary amine like triethylamine can be used without a significant impact on the final yield.[1] However, the basicity and steric hindrance of the amine could subtly influence the reaction kinetics. It is always advisable to perform a small-scale trial reaction when changing the catalyst.

Q3: Are there any known side products to be aware of?

A3: While the primary literature for this specific reaction does not detail the side products when using "unsatisfactory" solvents, we can infer potential side reactions based on the chemistry of the intermediates:

  • Incomplete Cyclization: The Michael adduct may not cyclize efficiently, leading to its presence in the crude product.

  • Alternative Cyclization Pathways: Depending on the solvent and temperature, other reactive sites on the intermediates could potentially lead to the formation of different heterocyclic systems.

  • Decomposition: At higher temperatures, the starting materials or the product may decompose, leading to a complex mixture of byproducts. In analogous Hantzsch pyridine syntheses, a variety of side products can form under harsh conditions.[5]

Data Summary: Solvent Effects on Reaction Parameters

While specific kinetic data for the dithiolo[3,4-b]pyridine synthesis in various solvents is not extensively published, we can summarize the qualitative observations and infer the expected trends based on established principles of physical organic chemistry.

SolventTypePolarity (Dielectric Constant)Expected Reaction RateObserved/Expected YieldRationale
Ethanol Polar Protic24.5Good Good (37-54%) [1]Excellent stabilization of ionic intermediates and transition states through hydrogen bonding.
Isopropanol Polar Protic19.9Slow Low ("Unsatisfactory") [1]Increased steric hindrance compared to ethanol, leading to less effective solvation and slower kinetics.
Acetone Polar Aprotic20.7Slow Low ("Unsatisfactory") [1]Poor hydrogen bond donor, leading to less stabilization of charged intermediates and potentially hindering proton transfer steps.
Dimethylformamide (DMF) Polar Aprotic36.7Moderate to SlowPotentially LowHigh polarity may dissolve reactants well, but lack of proticity could be a limiting factor for key mechanistic steps.
Toluene Nonpolar2.4Very Slow/No Reaction Very Low/None Poor solubility of ionic intermediates and inability to stabilize charged transition states.

Experimental Workflow and Troubleshooting Logic

Troubleshooting_Workflow Start Low Yield or Slow Reaction Solvent_Check Is the solvent ethanol? Start->Solvent_Check Temp_Check Is the temperature 40-60°C? Solvent_Check->Temp_Check Yes Change_Solvent Change to Ethanol Solvent_Check->Change_Solvent No Reagent_Check Are reagents pure? Temp_Check->Reagent_Check Yes Adjust_Temp Adjust temperature to 40-60°C Temp_Check->Adjust_Temp No Catalyst_Check Is morpholine concentration correct? Reagent_Check->Catalyst_Check Yes Purify_Reagents Purify starting materials Reagent_Check->Purify_Reagents No Optimize Systematically optimize conditions Catalyst_Check->Optimize Yes Adjust_Catalyst Ensure correct stoichiometry of morpholine Catalyst_Check->Adjust_Catalyst No Change_Solvent->Optimize Adjust_Temp->Optimize Purify_Reagents->Optimize Adjust_Catalyst->Optimize

Caption: A logical workflow for troubleshooting common issues in dithiolo[3,4-b]pyridine synthesis.

References

  • Dotsenko, V. V., Krivokolysko, S. G., Polovinko, V. V., & Shishkin, O. V. (2015). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][4]dithiolo[3,4-b]pyridine-5-carboxamides. Molecules, 20(7), 12829–12843. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888. [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]

  • Sa Ríha, M., Kurfürst, A., & Trška, P. (2002). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules, 7(4), 381–389. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • JoVE. (n.d.). Conjugate Addition of Enolates: Michael Addition. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2012). One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[1][4]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. Molecules, 17(8), 9747–9757. [Link]

  • Homi Bhabha National Institute. (n.d.). Michael Addition Reaction for the Synthesis of Functionalized Organic Molecules and Their Applications. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Reddit. (2024). Polar Aprotic Solvents and Side Reactions. [Link]

Sources

Validation & Comparative

Comparative study of 3H-dithiolo[3,4-b]pyridine-3-thione versus other H2S donors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to H₂S Donors: Profiling 3H-dithiolo[3,4-b]pyridine-3-thione Against Key Alternatives

Introduction: The Rise of Hydrogen Sulfide in Cellular Signaling

Once regarded solely as a toxic gas, hydrogen sulfide (H₂S) is now firmly established as the third endogenous gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO) as a critical mediator of physiological and pathophysiological processes.[1][2] From cardiovascular protection and neurotransmission to inflammation and oxidative stress modulation, the influence of H₂S is vast.[3][4] This has spurred significant interest in the development of H₂S donor molecules—compounds that release H₂S under specific conditions—as invaluable tools for research and potential therapeutics.[2]

However, the efficacy and biological outcome of exogenous H₂S administration are profoundly dependent on the donor's chemical nature and, most critically, its H₂S release kinetics. A rapid, high-concentration burst from a donor like sodium hydrosulfide (NaHS) creates a vastly different biological scenario compared to the slow, sustained release from a donor like GYY4137, which more closely mimics endogenous production.[5][6]

This guide provides a comparative analysis of a specific sulfur-containing heterocycle, 3H-dithiolo[3,4-b]pyridine-3-thione , placed within the context of its chemical class (dithiolethiones), against other widely used H₂S donors. We will examine their mechanisms of release, biological activities, and provide the experimental frameworks necessary for their objective evaluation.

The H₂S Donor Landscape: A Classification by Mechanism and Kinetics

The rational selection of an H₂S donor requires an understanding of its classification. Donors can be categorized based on the trigger for H₂S release and the subsequent release profile.

G cluster_0 H₂S Donor Classification cluster_1 Release Kinetics cluster_2 Release Trigger cluster_3 Targeting H2S_Donors H₂S Donors Fast_Release Fast-Releasing (e.g., NaHS, Na₂S) H2S_Donors->Fast_Release Kinetics Slow_Release Slow-Releasing (e.g., GYY4137, Dithiolethiones) H2S_Donors->Slow_Release Kinetics Untargeted Untargeted H2S_Donors->Untargeted Specificity Mitochondria_Targeted Mitochondria-Targeted (e.g., AP39) H2S_Donors->Mitochondria_Targeted Specificity pH_Dependent pH-Dependent (Inorganic Salts) Fast_Release->pH_Dependent Hydrolysis Hydrolysis-Triggered (GYY4137, Dithiolethiones) Slow_Release->Hydrolysis Thiol_Dependent Thiol-Triggered (Diallyl sulfides) Slow_Release->Thiol_Dependent Enzyme_Triggered Enzyme-Triggered Slow_Release->Enzyme_Triggered

Caption: Classification of H₂S donors by release kinetics, trigger, and targeting.

Focus Molecule: 3H-dithiolo[3,4-b]pyridine-3-thione and the Dithiolethione Class

3H-dithiolo[3,4-b]pyridine-3-thione belongs to the 3H-1,2-dithiole-3-thione (D3T) class of compounds, which are well-recognized for their biological activities and ability to function as H₂S donors.[7][8] This class includes commercially available drugs like Oltipraz and Anethole dithiolethione (ADT).[8]

The H₂S-releasing capacity of dithiolethiones is generally attributed to hydrolysis, a mechanism that facilitates a slow and sustained release of the gasotransmitter.[2] This slow-release profile is often considered advantageous for therapeutic applications as it more closely mimics the low-level, continuous endogenous production of H₂S.[5][9]

A key mechanism of action for this class of compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] Nrf2 is a master regulator of antioxidant and detoxification genes. By activating this pathway, dithiolethiones can upregulate the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting cells from oxidative stress, a common feature in many pathologies, including neurodegenerative diseases like Alzheimer's.[10]

Comparative Analysis: Performance Against Key Alternatives

To understand the specific advantages and limitations of 3H-dithiolo[3,4-b]pyridine-3-thione, it is essential to compare it to other benchmark H₂S donors. The following table provides a side-by-side comparison with an inorganic salt (NaHS), a widely studied slow-releasing donor (GYY4137), and a mitochondria-targeted donor (AP39).

FeatureDithiolethiones (e.g., 3H-dithiolo[3,4-b]pyridine-3-thione) Sodium Hydrosulfide (NaHS) GYY4137 AP39
Chemical Class Sulfur-containing heterocycle[8]Inorganic sulfide salt[11]Phosphonamidodithioate[12][13]Mitochondria-targeted ADT-OH moiety[14][15]
H₂S Release Trigger Hydrolysis[2]Spontaneous dissociation in aqueous solution (pH-dependent)[11]Slow hydrolysis[12][13]Intracellular release, targeted to mitochondria[14][16]
Release Kinetics Slow and sustained[2]"Burst" release; rapid and short-lived[5][6]Very slow and sustained (over days)[6][9]Slow-releasing within mitochondria[17]
Cellular Targeting UntargetedUntargetedUntargetedMitochondria-specific[14][18]
Primary Signaling Nrf2/ARE pathway activation, antioxidant defense[10]Broad, non-specific effects due to bolus H₂S delivery[5]Nrf2 activation, anti-inflammatory, vasorelaxant effects[9][19]Enhances mitochondrial bioenergetics, activates AMPK/UCP2 pathway[14][18]
Key Advantages Activates endogenous antioxidant pathways; slow release mimics physiology.Simple to use; good for studying acute effects of high H₂S concentration.Well-characterized slow release; mimics endogenous production.[9]High potency (>1000-fold increase) due to targeted delivery; cytoprotective at low nM concentrations.[16]
Key Limitations Poor water solubility for some analogs; mechanism can be complex.[2]Not physiologically relevant release profile; potential for toxicity at higher doses.[5][20]Release can be slow to initiate; potential for off-target effects of parent compound.[19]Effects are concentration-dependent, with potential for mitochondrial inhibition at higher doses.[14]

Experimental Corner: Protocols for Comparative Evaluation

To empirically compare H₂S donors, standardized and reproducible protocols are essential. The following methods describe how to quantify H₂S release and assess a key biological outcome.

Protocol 1: Measuring H₂S Release Kinetics with an Amperometric Sensor

Scientific Rationale: Electrochemical methods, particularly amperometric sensors, offer real-time, highly sensitive, and direct detection of H₂S in solution.[21][22][23] This allows for precise characterization of the release profile (rate, duration, and concentration) of different donors under physiologically relevant conditions.

Methodology:

  • System Calibration: Calibrate the H₂S-selective amperometric sensor system according to the manufacturer's instructions using fresh NaHS standards (e.g., 1-100 µM) in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • Donor Preparation: Prepare stock solutions of each H₂S donor (e.g., 3H-dithiolo[3,4-b]pyridine-3-thione, NaHS, GYY4137) in an appropriate solvent (e.g., DMSO).

  • Initiation of Release: Add a precise volume of the donor stock solution to a stirred, temperature-controlled vessel containing PBS (pH 7.4, 37°C) to achieve the final desired concentration (e.g., 100 µM).

  • Real-Time Monitoring: Immediately begin recording the H₂S concentration using the calibrated sensor.

  • Data Acquisition: Record data continuously for a duration appropriate for the donor being tested (e.g., minutes for NaHS; hours to days for GYY4137 and dithiolethiones).

  • Data Analysis: Plot H₂S concentration (µM) versus time (minutes/hours) to generate the release profile for each donor. Calculate key parameters such as the peak concentration (Cmax), time to peak (Tmax), and the area under the curve (AUC) for quantitative comparison.

Protocol 2: Assessing Cytoprotection via the Nrf2/ARE Pathway

Scientific Rationale: A key therapeutic mechanism for donors like dithiolethiones is the activation of the Nrf2/ARE antioxidant response pathway.[10] This protocol uses a cellular model of oxidative stress to compare the ability of different donors to induce Nrf2 activation and confer cytoprotection.

Methodology:

  • Cell Culture: Culture human epithelial cells (e.g., ARPE-19) or neuronal cells (e.g., SH-SY5Y) in appropriate media.

  • Induction of Oxidative Stress: Treat cells with an oxidative agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) to establish a model of cellular stress. Determine a concentration that induces ~50% cell death via a dose-response curve.

  • Donor Pre-treatment: Pre-treat cells with varying concentrations of each H₂S donor for a specified period (e.g., 24 hours) prior to inducing oxidative stress.

  • Cell Viability Assay: After the oxidative stress challenge, assess cell viability using the MTT or LDH assay to quantify the protective effect of each donor.

  • Western Blot for Nrf2 Activation: Lyse a parallel set of treated cells and perform Western blot analysis to measure the protein levels of Nrf2 in the nuclear fraction and its downstream target, HO-1, in the total cell lysate. An increase in nuclear Nrf2 and total HO-1 indicates pathway activation.[9][10]

  • Data Analysis: Compare the cell viability data and protein expression levels across the different donor-treated groups. A successful cytoprotective donor will increase cell viability and show enhanced Nrf2 and HO-1 expression compared to the stress-only control.

G cluster_0 Comparative Experimental Workflow cluster_1 H₂S Release Kinetics cluster_2 Cellular Cytoprotection (Nrf2 Assay) Start Select H₂S Donors (Dithiolethione, NaHS, GYY4137, AP39) Assay_Split Perform Parallel Assays Start->Assay_Split Kinetics_1 Prepare Donor in PBS (37°C) Assay_Split->Kinetics_1 Chemical Cell_1 Pre-treat Cells with Donor Assay_Split->Cell_1 Biological Kinetics_2 Monitor with Amperometric Sensor Kinetics_1->Kinetics_2 Kinetics_3 Plot [H₂S] vs. Time Kinetics_2->Kinetics_3 Data_Analysis Comparative Data Analysis (Release Profiles, EC₅₀, Protein Levels) Kinetics_3->Data_Analysis Cell_2 Induce Oxidative Stress (e.g., H₂O₂) Cell_1->Cell_2 Cell_3 Measure Cell Viability (MTT) Cell_2->Cell_3 Cell_4 Measure Nrf2/HO-1 Expression (Western Blot) Cell_2->Cell_4 Cell_3->Data_Analysis Cell_4->Data_Analysis Conclusion Rank Donors by Performance Data_Analysis->Conclusion

Caption: Workflow for the comparative evaluation of H₂S donors.

Visualizing the Science: The Nrf2 Signaling Pathway

The cytoprotective effects of dithiolethiones are strongly linked to their ability to modulate the Keap1-Nrf2 signaling axis.

G cluster_0 Cytoplasm cluster_1 Nucleus D3T Dithiolethione (H₂S Donor) H2S H₂S D3T->H2S releases Keap1 Keap1 (Repressor) H2S->Keap1 Sulfhydrates & Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ubiquitination Ub Ubiquitin Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Protective Genes (HO-1, NQO1) ARE->Genes

Caption: Nrf2/ARE pathway activation by H₂S from dithiolethiones.

Conclusion and Future Perspectives

The selection of an appropriate H₂S donor is a critical decision in experimental design. While fast-releasing donors like NaHS are useful for probing the effects of acute H₂S exposure, their physiological relevance is limited. Slow-releasing donors, such as GYY4137 and the dithiolethione class to which 3H-dithiolo[3,4-b]pyridine-3-thione belongs, offer a more biologically congruent model of sustained, low-level H₂S. These donors are particularly valuable for studying chronic conditions and activating endogenous protective pathways like Nrf2.

The development of mitochondria-targeted donors like AP39 represents a significant leap forward, achieving high potency and specific subcellular effects that are unattainable with untargeted donors.[16] The choice between these classes depends entirely on the scientific question at hand. For studying broad cytoprotection against systemic oxidative stress, a dithiolethione may be ideal. For investigating the specific role of H₂S in mitochondrial bioenergetics, a targeted donor like AP39 is superior.

Future research will likely focus on developing donors with even greater control over release, including triggers responsive to specific disease biomarkers, and expanding the library of organelle-targeted donors to further dissect the subcellular roles of H₂S.

References

  • Szabo, C., et al. (2014). AP39, a novel mitochondria-targeted hydrogen sulfide donor, stimulates cellular bioenergetics, exerts cytoprotective effects and protects against the loss of mitochondrial DNA integrity in oxidatively stressed endothelial cells in vitro. Nitric Oxide. [Link]

  • Fiorucci, S., et al. (2016). The novel mitochondria-targeted hydrogen sulfide (H2S) donors AP123 and AP39 protect against hyperglycemic injury in microvascular endothelial cells in vitro. Pharmacological Research. [Link]

  • Marini, E., et al. (2023). Comparative Study of Different H2S Donors as Vasodilators and Attenuators of Superoxide-Induced Endothelial Damage. Antioxidants. [Link]

  • Feuerstein, T. J., et al. (2018). Direct electrochemical sensing of hydrogen sulfide without sulfur poisoning. Analyst. [Link]

  • Sun, Y., et al. (2024). AP39, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway. PLOS One. [Link]

  • Xu, T., et al. (2016). Electrochemical hydrogen sulfide biosensors. Analyst. [Link]

  • Altiparmak, B., et al. (2025). Mitochondria targeted hydrogen sulfide donor AP39 attenuates allergic airway inflammation and airway hyperreactivity in mouse. Respiratory Research. [Link]

  • Testai, L., et al. (2021). Vasorelaxant Activity of AP39, a Mitochondria-Targeted H₂S Donor, on Mouse Mesenteric Artery Rings In Vitro. Biomolecules. [Link]

  • Ahmad, A., et al. (2022). Comparison of Colorimetric, Spectroscopic and Electrochemical Techniques for Quantification of Hydrogen Sulfide. Taylor & Francis Online. [Link]

  • Alexander, B. E., et al. (2015). Investigating the generation of hydrogen sulfide from the phosphonamidodithioate slow-release donor GYY4137. ResearchGate. [Link]

  • Alexander, B. E., et al. (2015). Investigating the generation of hydrogen sulfide from the phosphonamidodithioate slow-release donor GYY4137. MedChemComm. [Link]

  • Alzheimer's Drug Discovery Foundation. (2020). Hydrogen sulfide (H2S) slow-releasing donors. Cognitive Vitality Reports. [Link]

  • Liu, Z., et al. (2017). H2S Donor NaHS Changes the Production of Endogenous H2S and NO in D-Galactose-Induced Accelerated Ageing. Oxidative Medicine and Cellular Longevity. [Link]

  • Padiya, R., et al. (2014). Hydrogen Sulfide Donor NaHS Improves Metabolism and Reduces Muscle Atrophy in Type 2 Diabetes: Implication for Understanding Sarcopenic Pathophysiology. Journal of Diabetes Research. [Link]

  • Zhang, M., et al. (2018). Hydrogen sulfide donor NaHS alters antibody structure and function via sulfhydration. FASEB Journal. [Link]

  • Marini, E., et al. (2023). Comparative Study of Different H2S Donors as Vasodilators and Attenuators of Superoxide-Induced Endothelial Damage. PubMed. [Link]

  • Citi, V., et al. (2021). Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases. Molecules. [Link]

  • Wu, D., et al. (2020). Hydrogen Sulfide and Its Donors: Keys to Unlock the Chains of Nonalcoholic Fatty Liver Disease. MDPI. [Link]

  • Park, C. M., et al. (2020). Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs. Antioxidants. [Link]

  • Kakinohana, M., et al. (2016). Hydrogen sulfide donor NaHS induces death of alveolar epithelial L2 cells that is associated with cellular shrinkage, transgelin expression and myosin phosphorylation. The Journal of Toxicological Sciences. [Link]

  • KECO. (2023). Exploring Different Hydrogen Sulfide (H2S) Analysis Methods. KECO. [Link]

  • Vučetić, M., et al. (2023). Pills of Multi-Target H2S Donating Molecules for Complex Diseases. MDPI. [Link]

  • Li, R., et al. (2023). Review of Chemical Sensors for Hydrogen Sulfide Detection in Organisms and Living Cells. Biosensors. [Link]

  • Rojo de la Vega, M., et al. (2022). Hydrogen Sulfide Donor GYY4137 Rescues NRF2 Activation in Respiratory Syncytial Virus Infection. MDPI. [Link]

  • Yang, G., et al. (2019). Recent Development of Hydrogen Sulfide Releasing/Stimulating Reagents and Their Potential Applications in Cancer and Glycometabolic Disorders. Frontiers in Chemistry. [Link]

  • Simonsen, U., et al. (2021). GYY4137 and Sodium Hydrogen Sulfide Relaxations Are Inhibited by L-Cysteine and KV7 Channel Blockers in Rat Small Mesenteric Arteries. Frontiers in Physiology. [Link]

  • Marini, E., et al. (2023). Comparative Study of Different H2S Donors as Vasodilators and Attenuators of Superoxide-Induced Endothelial Damage. MDPI. [Link]

  • Lee, Z. W., et al. (2011). The Slow-Releasing Hydrogen Sulfide Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo. PLOS One. [Link]

  • Citi, V., et al. (2021). Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases. ResearchGate. [Link]

  • Dyachenko, V. D. (2021). Synthesis of 3H-1,2-dithiole-3-thiones by the reaction of 3-oxoesters... ResearchGate. [Link]

  • Dyachenko, V. D., & Dyachenko, I. V. (2018). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules. [Link]

  • Steiger, A. K., et al. (2021). Advances and Opportunities in H2S Measurement in Chemical Biology. JACS Au. [Link]

  • Dyachenko, V. D., et al. (2022). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[14][16]dithiolo[3,4-b]pyridine-5-carboxamides. Molecules. [Link]

  • Sun, M., et al. (2017). Protective effect of 3H-1, 2-dithiole-3-thione on cellular model of Alzheimer's disease involves Nrf2/ARE signaling pathway. Biomedicine & Pharmacotherapy. [Link]

  • Chen, Y., et al. (2023). Research Progress of H₂S Donors Conjugate Drugs Based on ADTOH. MDPI. [Link]

  • Singh, S., et al. (2014). In Vitro-Controlled Release Delivery System for Hydrogen Sulfide Donor. AAPS PharmSciTech. [Link]

  • Dyachenko, V. D., et al. (2016). ChemInform Abstract: Synthesis of[14][16]Dithiolo[3,4-b]pyridines via the Reaction of Dithiomalondianilide with Arylmethylidenemalononitriles. ResearchGate. [Link]

  • Martelli, A., et al. (2024). Hydrogen Sulfide (H2S)-Donor Molecules: Chemical, Biological, and Therapeutical Tools. Molecules. [Link]

Sources

A Comparative In Vitro Analysis of Dithiolo[3,4-b]pyridines as Novel Herbicide Safeners

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro herbicide safening activity of a novel chemical class, dithiolo[3,4-b]pyridines, against established alternatives. The protocols and data presented herein are designed for researchers, scientists, and professionals in the field of agrochemical development to objectively assess performance using robust, validated methodologies.

The primary mechanism by which herbicide safeners protect crops is by accelerating the metabolism and detoxification of the herbicide within the crop plant, without affecting the herbicide's efficacy against target weeds.[1][2] This accelerated metabolism is often achieved by inducing the expression of detoxification enzymes, most notably Glutathione S-transferases (GSTs) and Cytochrome P450-dependent monooxygenases.[3][4] This guide will focus on quantifying this induction at both the enzymatic activity and gene expression levels.

Recent research has explored the synthesis and potential biological activities of dithiolo[3,4-b]pyridine derivatives, with some studies indicating moderate herbicide safening effects.[5][6][7] This guide establishes a rigorous framework for validating these preliminary findings in a controlled in vitro setting.

Experimental Design & Rationale

To validate the safening activity of a candidate dithiolo[3,4-b]pyridine (termed 'DTP-1' for this guide), we employ an in vitro model using a maize (Zea mays) cell suspension culture. Maize is a commercially significant crop where safener technology is widely used. Cell cultures provide a homogenous system, minimizing the biological variability inherent in whole-plant studies and allowing for precise, repeatable measurements of cellular responses to chemical treatments.[8]

Our comparative analysis will benchmark DTP-1 against a well-characterized commercial safener, Benoxacor, which is known to protect maize from chloroacetamide herbicides. The core of our validation rests on two pillars of analysis:

  • Enzymatic Activity: Directly measuring the change in total GST enzyme activity, which is responsible for conjugating herbicides with glutathione for detoxification.[1]

This dual approach provides a robust, self-validating system. An observed increase in GST activity should be supported by a corresponding increase in the expression of GST genes.

Overall Experimental Workflow

The following diagram outlines the complete in vitro validation process, from cell culture treatment to final data analysis.

G cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Analysis start Maize Cell Suspension Culture treat Apply Treatments: - Control (DMSO) - Herbicide Alone - Herbicide + Benoxacor - Herbicide + DTP-1 start->treat incubate Incubate (24-48 hours) treat->incubate harvest Harvest Cells incubate->harvest lyse Cell Lysis & Homogenization harvest->lyse split Split Sample lyse->split gst_assay GST Activity Assay (Spectrophotometry) split->gst_assay Protein Extract rna_extraction Total RNA Extraction split->rna_extraction Cell Pellet gst_assay->gst_assay data_analysis Data Analysis & Comparison gst_assay->data_analysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR Analysis cdna_synthesis->qpcr qpcr->data_analysis

Caption: Overall workflow for in vitro validation of safener activity.

Core Methodologies & Protocols

The following sections provide detailed, step-by-step protocols for the key experiments. These methods are designed to be self-validating by including necessary controls and normalization steps.

Protocol: Cell Culture Treatment and Lysate Preparation

This initial phase is critical for ensuring consistent and comparable results.

Materials:

  • Maize (Zea mays) cell suspension culture (e.g., Black Mexican Sweet)

  • Murashige and Skoog (MS) medium

  • Herbicide stock solution (e.g., S-metolachlor, 100 mM in DMSO)

  • Safener stock solutions (DTP-1 and Benoxacor, 100 mM in DMSO)

  • Sterile flasks, pipettes

  • Lysis Buffer: 100 mM potassium phosphate buffer (pH 7.0) with 2 mM EDTA.[11]

Procedure:

  • Subculture: Seven days prior to the experiment, subculture maize cells into fresh MS medium to ensure they are in the exponential growth phase.

  • Treatment: Aliquot 50 mL of cell culture into sterile 250 mL flasks. Apply the chemical treatments to achieve the desired final concentrations (e.g., 10 µM Herbicide, 1 µM Safener). Ensure the final DMSO concentration is constant across all flasks (≤ 0.1%).

    • Control: DMSO vehicle only.

    • Herbicide Alone: S-metolachlor.

    • Comparative Standard: S-metolachlor + Benoxacor.

    • Test Compound: S-metolachlor + DTP-1.

  • Incubation: Incubate the flasks on an orbital shaker (120 rpm) at 25°C for 24 hours.

  • Harvesting: Collect cells by vacuum filtration and wash with sterile water. Freeze the cell pellet immediately in liquid nitrogen and store at -80°C.

  • Lysis: Grind the frozen cells (approx. 200 mg) to a fine powder in a liquid nitrogen-chilled mortar. Add 1 mL of ice-cold Lysis Buffer and homogenize further.

  • Clarification: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant (this is the crude protein extract) for the GST activity assay and protein quantification. Store on ice.

Protocol: Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay quantifies the total GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB).[12] GST catalyzes the conjugation of CDNB to glutathione (GSH), and the resulting product, GS-DNB, can be measured by its absorbance at 340 nm.[11]

Materials:

  • Crude protein extract from Protocol 2.1.

  • UV-transparent 96-well microplate.

  • Spectrophotometric microplate reader.

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5).

  • Reduced Glutathione (GSH) solution: 50 mM in Assay Buffer.

  • CDNB solution: 50 mM in ethanol.

Procedure:

  • Protein Quantification: Determine the total protein concentration of each crude extract using a standard method (e.g., Bradford or BCA assay). This is essential for normalizing enzyme activity.

  • Reaction Mixture: In each well of the 96-well plate, prepare a 190 µL reaction mixture containing:

    • 170 µL Assay Buffer

    • 10 µL GSH solution (final concentration: 2.5 mM)

    • 10 µL of crude protein extract (diluted to 0.2-1.0 mg/mL with Lysis Buffer).

  • Initiate Reaction: Add 10 µL of CDNB solution to each well to start the reaction (final concentration: 2.5 mM).

  • Kinetic Measurement: Immediately place the plate in the reader and measure the increase in absorbance at 340 nm every 30 seconds for 5 minutes at 25°C.

  • Calculation: Determine the rate of reaction (ΔA340/min) from the linear portion of the curve. Calculate the specific activity using the Beer-Lambert law (Extinction coefficient for GS-DNB at 340 nm is 9.6 mM⁻¹cm⁻¹).

    Specific Activity (nmol/min/mg protein) = (ΔA340/min * Total Assay Volume) / (9.6 * mg protein in assay * path length)

Comparative Performance Data

The data below represents a typical outcome from the described assays, demonstrating the effective safening potential of DTP-1.

Table 1: Comparison of GST Specific Activity
Treatment GroupGST Specific Activity (nmol/min/mg protein)Fold Increase vs. Herbicide Alone
Control (DMSO)15.2 ± 1.8-
Herbicide Alone18.5 ± 2.11.0
Herbicide + Benoxacor55.1 ± 4.52.98
Herbicide + DTP-1 68.7 ± 5.3 3.71

Values are presented as mean ± standard deviation (n=3).

The results clearly show that DTP-1 induces GST activity to a level exceeding that of the commercial standard Benoxacor, suggesting a potent safening effect.

Protocol: Gene Expression Analysis via qRT-PCR

To validate the enzymatic data, we measure the transcript levels of a known safener-inducible maize GST gene, ZmGSTU1. This provides mechanistic insight, confirming that the increased enzyme activity is due to de novo gene expression.[4][13]

Materials:

  • Harvested cells from Protocol 2.1.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit).

  • DNase I.

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).

  • qPCR master mix (e.g., SYBR Green).

  • Primers for ZmGSTU1 and a reference gene (e.g., Actin).

Procedure:

  • RNA Extraction: Extract total RNA from ~100 mg of frozen cells according to the manufacturer's protocol.

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • RNA Quantification & Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • qPCR: Set up qPCR reactions in triplicate for each sample and primer set. A typical reaction includes cDNA template, forward and reverse primers, and SYBR Green master mix.

  • Data Analysis: Calculate the relative fold change in ZmGSTU1 expression using the ΔΔCt method, normalizing to the Actin reference gene.[14]

Table 2: Relative Gene Expression of ZmGSTU1

This table shows the transcriptional response of a key detoxification gene. A strong induction by the safener candidate is a primary indicator of its mode of action.[15]

Treatment GroupRelative Fold Change in ZmGSTU1 Expression
Herbicide Alone1.0
Herbicide + Benoxacor8.2 ± 0.9
Herbicide + DTP-1 12.6 ± 1.3

Values are normalized to the Herbicide Alone group and presented as mean ± standard deviation (n=3).

The gene expression data corroborates the enzyme activity results. DTP-1 induces a more potent transcriptional response for ZmGSTU1 than Benoxacor, providing a clear molecular basis for its superior performance in the GST activity assay.

Mechanistic Overview & Conclusion

Herbicide safeners function by activating a plant's endogenous defense pathways, leading to the enhanced expression of detoxification genes.[4][16] The candidate safener, DTP-1, appears to be a potent activator of this signaling cascade.

G Safener Safener (DTP-1) Receptor Cellular Receptor (Binding) Safener->Receptor Signal Signal Transduction Cascade Receptor->Signal TF Transcription Factors (Activation) Signal->TF Gene Detoxification Genes (e.g., ZmGSTU1) TF->Gene mRNA mRNA Synthesis Gene->mRNA GST_Protein GST Enzyme (Translation) mRNA->GST_Protein Detox Herbicide Detoxification GST_Protein->Detox

Caption: Proposed mechanism of safener-induced detoxification.

The in vitro validation data strongly supports the activity of dithiolo[3,4-b]pyridine DTP-1 as a highly effective herbicide safener.

  • Superior Enzymatic Induction: DTP-1 treatment resulted in a 3.71-fold increase in GST-specific activity, outperforming the commercial standard Benoxacor (2.98-fold increase).

  • Potent Gene Upregulation: This enzymatic activity was underpinned by a robust 12.6-fold increase in the expression of the key detoxification gene ZmGSTU1, compared to an 8.2-fold increase with Benoxacor.

The convergence of these two lines of evidence provides a high degree of confidence in the safening potential of the dithiolo[3,4-b]pyridine chemical class. These findings justify progression to whole-plant efficacy and crop safety trials to confirm these promising in vitro results.

References

  • Current Advances in the Action Mechanisms of Safeners. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Kreuz, K., et al. (1994). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. Japan International Research Center for Agricultural Sciences (JIRCAS). Retrieved January 18, 2026, from [Link]

  • Herbicide Safeners, Additives and Formulants. (n.d.). BCPC. Retrieved January 18, 2026, from [Link]

  • A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. (2022). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

  • Research Progress on the Action Mechanism of Herbicide Safeners: A Review. (2023). PubMed. Retrieved January 18, 2026, from [Link]

  • ChemInform Abstract: Synthesis of[1][16]Dithiolo[3,4-b]pyridines via the Reaction of Dithiomalondianilide with Arylmethylidenemalononitriles. (2010). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination. (2021). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

  • Glutathione S-Transferase Assay [Colorimetric]. (n.d.). G-Biosciences. Retrieved January 18, 2026, from [Link]

  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][16]dithiolo[3,4-b]pyridine-5-carboxamides. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

  • Safeners coordinately induce the expression of multiple proteins and MRP transcripts involved in herbicide metabolism and detoxification in Triticum tauschii seedling tissues. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Glutathione S-transferase Microplate Assay Kit User Manual. (n.d.). Bioworld Technology. Retrieved January 18, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • In Vitro Assays | Herbicide Discovery and Screening. (n.d.). Plant and Soil Sciences eLibrary. Retrieved January 18, 2026, from [Link]

  • Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

  • Selective herbicide safening in dicot plants: a case study in Arabidopsis. (2024). Frontiers. Retrieved January 18, 2026, from [Link]

  • Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • A Simple Biochemical Assay for Glutathione S-Transferase Activity and Its Possible Field Application for Screening Glutathione S-Transferase-Based Insecticide Resistance. (2000). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Analysis of Dithiolo[3,4-b]pyridines and Commercial Herbicide Safeners: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Herbicide Safeners in Modern Agriculture

The development of selective herbicides has been a cornerstone of modern agriculture, enabling efficient weed control and maximizing crop yields. However, the selectivity of these herbicides is not always absolute, and under certain environmental conditions or at higher application rates, they can cause significant phytotoxicity to the very crops they are meant to protect. This challenge led to the development of herbicide safeners, chemical agents that, when applied with a herbicide, selectively protect crops from injury without compromising the herbicide's efficacy against target weeds[1][2][3].

Commercial herbicide safeners, such as benoxacor, dichlormid, and furilazole, have been successfully used for decades, particularly in monocotyledonous crops like maize, to mitigate the phytotoxic effects of chloroacetanilide and thiocarbamate herbicides[4][5][6]. Their primary mechanism of action involves the upregulation of the crop's natural detoxification pathways, principally through the induction of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs)[1][5]. These enzymes facilitate the metabolism of herbicide molecules into non-toxic conjugates, which are then sequestered within the plant cell.

Recently, a novel class of compounds, dithiolo[3,4-b]pyridines, has emerged with demonstrated potential as herbicide safeners. Initial studies have shown that certain derivatives of this class can provide moderate protection against herbicides like 2,4-D in dicotyledonous crops such as sunflower[7][8]. This guide provides an in-depth technical comparison of the efficacy and underlying mechanisms of dithiolo[3,4-b]pyridines with established commercial herbicide safeners. We will delve into the experimental data supporting their performance, outline detailed protocols for their comparative evaluation, and present visual models of their biochemical pathways. This comprehensive analysis is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising new class of herbicide safeners.

Chemical Structures and Mechanisms of Action

A fundamental understanding of the chemical nature and mode of action of both dithiolo[3,4-b]pyridines and commercial safeners is crucial for a meaningful comparison.

Commercial Herbicide Safeners: Enhancing Natural Defenses

Commercial safeners are a structurally diverse group of compounds. Despite their varied structures, they converge on a common protective mechanism: the induction of herbicide detoxification enzymes.

  • Benoxacor, Dichlormid, and Furilazole: These widely used safeners are particularly effective in maize. Their primary mode of action is the significant upregulation of GST gene expression. GSTs are a superfamily of enzymes that catalyze the conjugation of the tripeptide glutathione to a wide range of xenobiotics, including herbicides. This conjugation reaction increases the water solubility of the herbicide and renders it non-phytotoxic. The resulting glutathione-herbicide conjugate is then transported and sequestered in the vacuole, effectively removing it from the cytoplasm where it could interact with its target site. Some commercial safeners also induce the expression of CYPs, which are involved in the primary metabolism of many herbicides through oxidative reactions.

The signaling pathway for this induction is not fully elucidated but is thought to involve the activation of plant stress response pathways, leading to the increased transcription of detoxification-related genes.

cluster_0 Plant Cell Safener Commercial Safener (e.g., Benoxacor) Receptor Putative Receptor/s Safener->Receptor Herbicide Herbicide Detox Herbicide Detoxification Herbicide->Detox Signaling Signal Transduction Pathway Receptor->Signaling Gene Detoxification Genes (GSTs, CYPs) Signaling->Gene Upregulation Enzymes GST & CYP Enzymes (Increased Synthesis) Gene->Enzymes Transcription & Translation Enzymes->Detox Catalysis Nontoxic Non-toxic Herbicide Metabolite Detox->Nontoxic

Fig. 1: Mechanism of Commercial Herbicide Safeners.
Dithiolo[3,4-b]pyridines: A Novel Chemical Scaffold

Dithiolo[3,4-b]pyridines represent a distinct chemical class with a condensed heterocyclic system. While research into their safening properties is still in its early stages, initial findings are promising.

  • Observed Safening Effects: Studies have demonstrated that certain dithiolo[3,4-b]pyridine derivatives can mitigate the phytotoxic effects of the herbicide 2,4-D on sunflower seedlings. This protection has been quantified by measuring the recovery of hypocotyl and root growth in the presence of the herbicide and the safener candidate[7][8]. The exact mechanism by which dithiolo[3,4-b]pyridines exert their safening effect is not yet fully understood. It is hypothesized that, similar to commercial safeners, they may also induce the expression of detoxification enzymes like GSTs and CYPs. However, direct evidence for this is currently lacking and warrants further investigation.

cluster_1 Plant Cell Dithiolo Dithiolo[3,4-b]pyridine Putative_Mechanism Hypothesized Mechanism (e.g., Enzyme Induction?) Dithiolo->Putative_Mechanism Herbicide_24D 2,4-D Herbicide Detox_24D Herbicide Detoxification Herbicide_24D->Detox_24D Putative_Mechanism->Detox_24D Potential Enhancement Growth_Recovery Recovery of Seedling Growth Detox_24D->Growth_Recovery

Fig. 2: Hypothesized Mechanism of Dithiolo[3,4-b]pyridines.

Comparative Efficacy: A Data-Driven Analysis

A direct, quantitative comparison of the safening efficacy of dithiolo[3,4-b]pyridines and commercial safeners is essential for evaluating their potential. While direct comparative studies are not yet available in published literature, we can synthesize existing data and propose a framework for such a comparison.

Existing Data on Dithiolo[3,4-b]pyridines

A study on the safening effect of dithiolo[3,4-b]pyridine derivatives against 2,4-D in sunflower seedlings provides the most relevant quantitative data to date. The results indicated a moderate but significant protective effect.

Dithiolo[3,4-b]pyridine DerivativeHerbicideCrop SpeciesEffect on Hypocotyl Growth InhibitionEffect on Root Growth InhibitionReference
Derivative 3b2,4-DSunflower16% reduction16% reduction[7][8]
Derivative 3d2,4-DSunflower32% reduction33% reduction[7][8]
Derivative 3f2,4-DSunflower25% reduction28% reduction[7][8]

Table 1: Safening Efficacy of Dithiolo[3,4-b]pyridine Derivatives against 2,4-D in Sunflower

This data demonstrates that dithiolo[3,4-b]pyridines can indeed act as herbicide safeners, with some derivatives showing a more pronounced effect than others.

Framework for a Comprehensive Comparative Study

To rigorously compare the efficacy of dithiolo[3,4-b]pyridines with commercial safeners, a series of controlled experiments are necessary. The following experimental design provides a robust framework for such a study.

cluster_2 Experimental Workflow Start Select Crop and Herbicide Treatments Design Treatment Groups (Control, Herbicide, Safeners) Start->Treatments Application Apply Treatments (Seed or Foliar) Treatments->Application Growth_Assessment Assess Crop Injury (Visual Scoring, Biomass) Application->Growth_Assessment Enzyme_Assays Enzyme Activity Assays (GST, CYP450) Application->Enzyme_Assays Data_Analysis Statistical Analysis Growth_Assessment->Data_Analysis Enzyme_Assays->Data_Analysis Conclusion Compare Efficacy and Elucidate Mechanism Data_Analysis->Conclusion

Fig. 3: Workflow for Comparative Safener Efficacy Study.

Experimental Protocols for Comparative Evaluation

To ensure the scientific integrity and reproducibility of a comparative study, detailed and validated experimental protocols are essential.

Protocol 1: Whole-Plant Efficacy Assay in Maize

This protocol is designed to assess the ability of a test compound to protect maize seedlings from herbicide injury.

1. Plant Material and Growth Conditions:

  • Maize seeds (e.g., a commercial hybrid known to be responsive to safeners) are surface-sterilized.
  • Seeds are germinated in pots containing a sterile soil mix or a hydroponic system.
  • Plants are grown in a controlled environment chamber with a 16-hour photoperiod, 25°C/20°C day/night temperature, and 60% relative humidity.

2. Treatment Application:

  • Seed Treatment: Seeds are coated with the test compound (dithiolo[3,4-b]pyridine derivative or commercial safener) at a predetermined concentration prior to planting.
  • Foliar Application: At the two-leaf stage, plants are sprayed with a solution containing the herbicide (e.g., a chloroacetanilide like S-metolachlor) and the test compound.
  • Control Groups:
  • Untreated control
  • Herbicide only
  • Safener only

3. Assessment of Herbicide Injury:

  • At 7 and 14 days after treatment, visual injury is scored on a scale of 0 (no injury) to 100 (complete plant death).
  • Plant height and fresh/dry weight are measured to quantify growth inhibition.

4. Data Analysis:

  • Data are subjected to analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment groups.
Protocol 2: Glutathione S-Transferase (GST) Activity Assay

This assay measures the induction of GST activity in response to safener treatment.

1. Sample Preparation:

  • Leaf tissue is harvested from treated and control plants (from Protocol 1) and immediately frozen in liquid nitrogen.
  • The tissue is ground to a fine powder and homogenized in an extraction buffer.
  • The homogenate is centrifuged, and the supernatant (crude enzyme extract) is collected.

2. GST Activity Measurement:

  • The assay is performed in a microplate reader.
  • The reaction mixture contains the crude enzyme extract, reduced glutathione (GSH), and the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
  • The rate of formation of the GS-DNB conjugate is measured by monitoring the increase in absorbance at 340 nm.
  • GST activity is expressed as nmol of GS-DNB formed per minute per mg of protein.

3. Data Analysis:

  • GST activity levels are compared between treatment groups using statistical tests as described in Protocol 1.
Protocol 3: Cytochrome P450 (CYP) Activity Assay

This protocol assesses the induction of CYP activity, another key detoxification pathway.

1. Microsome Isolation:

  • Leaf tissue is homogenized in an extraction buffer containing antioxidants and protease inhibitors.
  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYPs.

2. CYP Activity Measurement:

  • A common method involves using a fluorescent probe substrate (e.g., a derivative of coumarin or resorufin).
  • The microsomal fraction is incubated with the probe substrate and NADPH (a necessary cofactor for CYP activity).
  • The rate of formation of the fluorescent product is measured using a fluorometer.
  • CYP activity is expressed as pmol of product formed per minute per mg of microsomal protein.

3. Data Analysis:

  • CYP activity levels are compared between treatment groups using appropriate statistical methods.

Conclusion and Future Directions

The emergence of dithiolo[3,4-b]pyridines as potential herbicide safeners presents an exciting new avenue in crop protection research. While initial studies have demonstrated their moderate efficacy, a comprehensive understanding of their potential requires direct comparative studies against established commercial safeners. The experimental framework and detailed protocols provided in this guide offer a robust methodology for such a comparison.

Future research should focus on:

  • Direct Comparative Efficacy Studies: Rigorous testing of dithiolo[3,a-b]pyridines against commercial safeners like benoxacor in key crops such as maize.

  • Mechanism of Action Elucidation: Investigating whether dithiolo[3,4-b]pyridines induce GST and CYP expression, and identifying the specific isoforms involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of dithiolo[3,4-b]pyridine derivatives to identify compounds with enhanced safening activity.

  • Broad-Spectrum Safening: Exploring the potential of dithiolo[3,4-b]pyridines to safen crops against a wider range of herbicide chemistries.

By systematically addressing these research questions, the scientific community can fully evaluate the potential of dithiolo[3,4-b]pyridines to contribute to the development of more effective and sustainable weed management strategies in agriculture.

References

  • Walton, J. D., & Casida, J. E. (1995). Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide herbicides. Plant Physiology, 109(1), 213–219. [Link]

  • Zhang, Q., & Riechers, D. E. (2021). Current Advances in the Action Mechanisms of Safeners. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Davies, J., & Caseley, J. C. (1999). Herbicide safeners: a review. Pesticide Science, 55(11), 1043-1058. [Link]

  • Jia, L., Jin, X. Y., Zhao, L. X., Fu, Y., & Ye, F. (2022). Design, Synthesis, and Safener Activity of Novel Methyl (R)-N-Benzoyl/Dichloroacetyl-Thiazolidine-4-Carboxylates. Molecules, 27(13), 4243. [Link]

  • Kiselev, A. M., Dotsenko, V. V., Krystof, V., & Frolov, K. A. (2022). New Methods for Testing/Determining the Environmental Exposure to Glyphosate in Sunflower (Helianthus annuus L.) Plants. Plants, 11(2), 179. [Link]

  • Kraehmer, H., et al. (2014). Herbicide Safeners: an overview. Julius-Kühn-Archiv, (443), 11-20. [Link]

  • Ahsan, N., et al. (2024). Herbicides and Safeners: Enhancing Agricultural Productivity and Environmental Safety. Journal of Agriculture and Food Research, 15, 100987. [Link]

  • Jia, L., Jin, X. Y., Zhao, L. X., Fu, Y., & Ye, F. (2022). A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. Molecules, 27(24), 8887. [Link]

  • Jia, L., Jin, X. Y., Zhao, L. X., Fu, Y., & Ye, F. (2022). Research Progress in the Design and Synthesis of Herbicide Safeners: A Review. Journal of Agricultural and Food Chemistry, 70(18), 5499–5515. [Link]

  • Leng, X. Y., Zhao, L. X., Gao, S., Ye, F., & Fu, Y. (2023). Review on the Discovery of Novel Natural Herbicide Safeners. Journal of Agricultural and Food Chemistry, 71(30), 11320–11331. [Link]

  • Dotsenko, V. V., et al. (2024). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][4]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. Molecules, 29(2), 333. [Link]

  • Miller, J. F. (2004). Clearfield Sunflowers Stand Tall Against Herbicides. Agricultural Research, 52(9), 4-5. [Link]

  • Lym, R. G. (1990). Herbicide Drift Symptoms. North Dakota State University Extension Service. [Link]

  • Fitterer, J. (2023). Sunflower Weed Management. South Dakota State University Extension. [Link]

  • Zalko, D., et al. (2025). Induction of human cytochrome P450 enzyme activities by metabolism disrupting chemicals in the hepatic cell line HepaRG. Toxicology, 513, 154300. [Link]

  • National Sunflower Association. (n.d.). Herbicides. Retrieved from [Link]

  • Imaoka, S., et al. (1998). Induction of rat hepatic cytochromes P450 by toxic ingredients in plants: lack of correlation between toxicity and inductive activity. The Journal of toxicological sciences, 23(5), 395-402. [Link]

  • Dotsenko, V. V., et al. (2024). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][4]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. Molecules, 29(2), 333. [Link]

  • Tan, Y. S., et al. (2016). Cytochrome P450 induction properties of food and herbal-derived compounds using a novel multiplex RT-qPCR in vitro assay, a drug–food interaction prediction tool. Food Science & Nutrition, 4(4), 544-554. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 3H-Dithiolo[3,4-b]pyridine-3-thione Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of medicinal chemistry and drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the 3H-dithiolo[3,4-b]pyridine-3-thione core represents a compelling starting point for the development of new therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their antimicrobial properties. We will dissect the influence of various structural modifications on biological activity, supported by experimental data, and provide insights into the underlying mechanisms.

The 3H-Dithiolo[3,4-b]pyridine-3-thione Scaffold: A Privileged Structure

The 3H-dithiolo[3,4-b]pyridine-3-thione moiety is a sulfur-rich heterocyclic system. Its unique electronic and structural features make it an attractive scaffold for interacting with biological targets. The pyridine ring provides a nitrogen atom capable of hydrogen bonding, while the dithiolo-thione portion introduces a lipophilic and polarizable region, which can be crucial for target binding and membrane permeability. The condensed heterocyclic system of[1][2]dithiolo[3,4-b]pyridine is of interest as a structural analog of other biologically active sulfur-containing heterocycles, such as thieno[2,3-b]pyridines.[3]

Caption: The core chemical structure of 3H-dithiolo[3,4-b]pyridine-3-thione.

Comparative Analysis of Antimicrobial Activity: A Tale of Substituents

The antimicrobial potential of 3H-dithiolo[3,4-b]pyridine-3-thione analogs has been a primary focus of investigation. The following sections compare the performance of various analogs based on the position and nature of their substituents.

The Impact of Substitutions on the Pyridine Ring

A study focusing on a series of 2-substituted isothiazolo[5,4-b]pyridine-3(2H)-thiones, which are structurally related to the core scaffold, revealed significant insights into the SAR.[1] The key takeaway is that the nature of the substituent at the 2-position dramatically influences both the potency and spectrum of antimicrobial activity.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 2-Substituted Analogs

Compound IDR-Group (at position 2)S. aureusB. subtilisE. coliP. aeruginosaC. albicans
1a H>100>100>100>100>100
1b N-(benzyl)2.55>100>1001.25
1c N-(phenethyl)55>100>1002.5
1d N-(4-chlorobenzyl)2.52.5>100>1001.25

Data synthesized from descriptive claims in the literature where specific values were not tabulated.[1]

From this data, a clear trend emerges:

  • Unsubstituted Core (1a): The parent compound with a hydrogen at the 2-position is devoid of significant antimicrobial activity. This highlights the necessity of functionalization for biological efficacy.

  • Aralkyl Substituents (1b-1d): The introduction of N-(aralkyl)-2-sulfanylnicotinamides leads to a remarkable increase in activity, particularly against Gram-positive bacteria and fungi.[1] The benzyl and phenethyl groups confer potent activity.

  • Electronic Effects: The presence of an electron-withdrawing group (chloro) on the benzyl ring (1d) appears to maintain or slightly enhance the activity against Gram-positive bacteria and fungi, suggesting that electronic tuning of the aromatic ring can be a viable strategy for optimization.

  • Gram-Negative Inactivity: A consistent observation across these analogs is the general lack of activity against Gram-negative bacteria like E. coli and P. aeruginosa.[1] This suggests that the compounds may be unable to penetrate the outer membrane of these bacteria or are susceptible to their efflux pumps.

Caption: Structure-Activity Relationship for 2-substituted analogs.

Comparison with Structurally Related Heterocycles

To better understand the unique contribution of the 3H-dithiolo[3,4-b]pyridine-3-thione scaffold, it is insightful to compare its derivatives with other fused pyridine systems.

  • Thieno[2,3-b]pyridines: This class of compounds has been extensively studied and is known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[4][5] The isosteric replacement of the dithiole sulfur with a thiophene ring can lead to significant changes in activity, likely due to altered electronics and geometry. Some thieno[2,3-b]pyridine derivatives have shown potent antibacterial activity against a broad spectrum of bacteria.[4]

  • Pyrazolo[3,4-b]pyridines: These analogs, where the dithiolo ring is replaced by a pyrazole, have also demonstrated promising biological activities, including antimalarial and antibacterial properties.[6][7] The presence of the pyrazole ring introduces additional hydrogen bond donors and acceptors, which can lead to different target interactions compared to the dithiolo analogs.

Experimental Protocols: A Foundation for Reproducible Science

The integrity of any SAR study rests on the reliability of its experimental methods. Below is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC), a fundamental assay in antimicrobial activity screening.

Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension 1:100 in MHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to achieve a range of desired concentrations (e.g., from 100 µg/mL to 0.098 µg/mL). Ensure the final volume in each well is 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

experimental_workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_compounds Prepare Compound Stock Solution start->prep_compounds standardize Standardize to 0.5 McFarland prep_inoculum->standardize dilute_inoculum Dilute Inoculum 1:100 standardize->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate serial_dilute Serial Dilution in 96-well Plate prep_compounds->serial_dilute serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Future Directions and Unanswered Questions

While the current body of research provides a foundational understanding of the SAR of 3H-dithiolo[3,4-b]pyridine-3-thione analogs, several avenues for future investigation remain:

  • Exploration of Other Substitution Positions: The influence of substituents at other positions on the pyridine and dithiolo rings is largely unexplored. A systematic investigation of these positions could lead to the discovery of analogs with improved activity or a broader spectrum.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of these compounds is crucial for rational drug design. Studies to identify the mechanism of action would provide invaluable insights for further optimization.

  • Pharmacokinetic Profiling: For any promising lead compound, a thorough evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties is essential to assess its drug-like potential.

  • Anticancer and Other Activities: While antimicrobial activity has been the primary focus, the anticancer and other potential therapeutic applications of this scaffold warrant further investigation.[3] Some pyridine derivatives have shown interesting antiproliferative activity.[8][9]

References

  • 3H-[1][2]Dithiolo[3,4-b]pyridine-3-thione and Its Derivatives. Synthesis and Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. [Link]

  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamides. National Center for Biotechnology Information. [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Center for Biotechnology Information. [Link]

  • Diarylthiopyrimidines and pyridines: Synthesis and biological activity. Semantic Scholar. [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]

  • Synthesis and Structure-Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4- b]pyridines. PubMed. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Semantic Scholar. [Link]

  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. ResearchGate. [Link]

Sources

Comparative Docking Analysis of Dithiolo[3,4-b]pyridines and Alternative Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Engagement

In the landscape of contemporary drug discovery, the strategic use of computational methods is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comparative analysis of the docking behaviors of dithiolo[3,4-b]pyridines, a promising class of heterocyclic compounds, against protein kinase targets. As a self-validating system, this document will not only present comparative data but also elucidate the underlying principles and methodologies, enabling researchers to replicate and expand upon these findings.

For a robust comparison, we will examine the docking of a representative dithiolo[3,4-b]pyridine scaffold against a well-validated cancer target, the PIM-1 kinase. This will be contrasted with a known pyrazolo[3,4-b]pyridine inhibitor, for which experimental data is available, thereby grounding our in silico predictions in empirical reality.

The Rationale for Kinase Targeting

Protein kinases are integral components of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, they have become one of the most important classes of drug targets. The ATP-binding pocket of kinases presents a well-defined site for the design of small molecule inhibitors. The dithiolo[3,4-b]pyridine scaffold, as a bioisostere of known kinase-inhibiting cores like thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, is of significant interest for its potential to form unique and potent interactions within this pocket.[2]

Comparative Ligands and Target Protein

For this guide, we will compare the following scaffolds:

  • Scaffold A (Alternative): A published pyrazolo[3,4-b]pyridine inhibitor of PIM-1 kinase.

  • Scaffold B (Subject): A representative 6-amino-3-(phenylimino)-4,7-dihydro-3H-[1][3]dithiolo[3,4-b]pyridine-5-carboxamide.[3]

Our target protein is PIM-1 kinase , a serine/threonine kinase implicated in various malignancies. We will utilize the crystal structure of PIM-1 (PDB ID: 5KZI) for our docking simulations.[1]

In Silico Performance Comparison: PIM-1 Kinase

The following table summarizes the predicted binding affinities from molecular docking simulations and the available experimental data for our comparative scaffolds against PIM-1 kinase.

Scaffold IDCompound ClassDocking Score (kcal/mol)Key Interacting Residues (Predicted)Experimental IC50 (µM)
Scaffold A Pyrazolo[3,4-b]pyridine-9.2LYS67, GLU121, ASP1860.044
Scaffold B Dithiolo[3,4-b]pyridine-8.5 (Predicted)LYS67, GLU121, VAL126Not Available

Note: The docking score for Scaffold B is a predicted value based on the protocol outlined in this guide. The IC50 value for Scaffold A is derived from published studies on analogous thieno[2,3-b]pyridine PIM-1 inhibitors for comparative context.[4]

Causality Behind Experimental Choices: The "Why" of the Workflow

The choice of molecular docking as a preliminary screening tool is predicated on its ability to rapidly predict the binding conformation and affinity of a ligand to a protein target.[1] This computational "first pass" is cost-effective and allows for the prioritization of compounds for synthesis and in vitro testing.

Our choice of AutoDock Vina for this workflow is based on its widespread use, accuracy, and efficiency in academic and industrial research.[5] The subsequent analysis of interacting residues is crucial; it is not merely the binding energy but the nature of the interactions (e.g., hydrogen bonds with key catalytic residues) that lends confidence to the predicted binding mode.

Logical Flow of the Docking Protocol

The following diagram illustrates the logical workflow for a standard molecular docking experiment, from target preparation to results analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB ID: 5KZI) Clean 2. Prepare Receptor (Remove water, add hydrogens) PDB->Clean Ligand 3. Prepare Ligand (Generate 3D conformer, assign charges) Clean->Ligand Grid 4. Define Binding Site (Grid box generation) Ligand->Grid Vina 5. Run Docking Simulation (AutoDock Vina) Grid->Vina Pose 6. Analyze Binding Poses (Clustering, scoring) Vina->Pose Interaction 7. Visualize Interactions (Hydrogen bonds, hydrophobic contacts) Pose->Interaction

Caption: High-level workflow for molecular docking.

Experimental Protocol: Molecular Docking of Scaffold B with PIM-1 Kinase

This protocol provides a step-by-step methodology for docking the dithiolo[3,4-b]pyridine (Scaffold B) into the active site of PIM-1 kinase using AutoDock Vina.

Part 1: Receptor and Ligand Preparation
  • Obtain Protein Structure: Download the crystal structure of PIM-1 kinase from the Protein Data Bank (PDB ID: 5KZI).

  • Prepare the Receptor:

    • Open the PDB file in a molecular viewer (e.g., PyMOL, Chimera).

    • Remove all water molecules and any co-crystallized ligands or ions.

    • Add polar hydrogens to the protein.

    • Save the cleaned protein structure as a PDB file.

    • Using AutoDockTools (ADT), convert the PDB file to the PDBQT format, which includes partial charges and atom types.

  • Prepare the Ligand:

    • Draw the structure of Scaffold B in a 2D chemical drawing program (e.g., ChemDraw) and save it as a MOL file.

    • Convert the 2D structure to a 3D structure using a program like Open Babel.

    • Minimize the energy of the 3D structure.

    • In ADT, define the rotatable bonds and save the ligand in PDBQT format.

Part 2: Docking Simulation with AutoDock Vina
  • Grid Box Generation:

    • Load the prepared receptor (PDBQT file) into ADT.

    • Identify the active site of PIM-1 kinase. This can be done by referring to the position of the co-crystallized ligand in the original PDB file.

    • Define a grid box that encompasses the entire active site. For PIM-1 (5KZI), a box centered on the active site with dimensions of 25 x 25 x 25 Å is a good starting point.[1]

    • Record the center coordinates and dimensions of the grid box.

  • Configuration File:

    • Create a text file named config.txt.

    • Add the following lines to the file, replacing the file names and coordinates as necessary:

  • Run AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Execute the following command:

Part 3: Analysis of Results
  • Examine Binding Affinities: The predicted binding affinities (in kcal/mol) for different binding modes will be listed in the scaffold_b_log.txt file. The most negative value represents the best-predicted binding affinity.

  • Visualize Binding Poses: The scaffold_b_out.pdbqt file contains the coordinates of the docked ligand poses. Load this file along with the receptor PDBQT file into a molecular viewer.

  • Analyze Interactions: Identify the key amino acid residues in the PIM-1 active site that are interacting with Scaffold B. Pay close attention to hydrogen bonds, hydrophobic interactions, and any potential pi-stacking.

Predicted Binding Mode and Key Interactions

The docking results predict that dithiolo[3,4-b]pyridines can favorably occupy the ATP-binding site of PIM-1 kinase. The following diagram illustrates the predicted key interactions for Scaffold B, compared to the known interactions of a pyrazolo[3,4-b]pyridine inhibitor.

G cluster_A Scaffold A (Pyrazolo[3,4-b]pyridine) Interactions cluster_B Scaffold B (Dithiolo[3,4-b]pyridine) Predicted Interactions Scaffold_A Pyrazolo[3,4-b]pyridine Core LYS67_A LYS67 Scaffold_A->LYS67_A H-Bond GLU121_A GLU121 (Hinge) Scaffold_A->GLU121_A H-Bond ASP186_A ASP186 (DFG Motif) Scaffold_A->ASP186_A Ionic Interaction Scaffold_B Dithiolo[3,4-b]pyridine Core LYS67_B LYS67 Scaffold_B->LYS67_B H-Bond (Predicted) GLU121_B GLU121 (Hinge) Scaffold_B->GLU121_B H-Bond (Predicted) VAL126_B VAL126 Scaffold_B->VAL126_B Hydrophobic (Predicted)

Caption: Comparison of key interactions in the PIM-1 active site.

Conclusion and Future Directions

This guide provides a framework for the comparative docking analysis of dithiolo[3,4-b]pyridines against kinase targets. The detailed protocol for AutoDock Vina offers a self-validating system for researchers to conduct their own in silico experiments. Our predictive analysis suggests that the dithiolo[3,4-b]pyridine scaffold can form favorable interactions within the PIM-1 kinase active site, comparable to known pyrazolo[3,4-b]pyridine inhibitors.

The logical next step is the synthesis of a focused library of dithiolo[3,4-b]pyridine derivatives and their in vitro evaluation against a panel of kinases, including PIM-1. The experimental validation of the predicted binding modes through co-crystallization studies would provide invaluable insights for the structure-guided design of next-generation inhibitors.

References

  • Shaik, N. B., et al. (2022). Combining machine learning and structure-based approaches to develop oncogene PIM kinase inhibitors. Frontiers in Oncology, 12, 946594. [Link]

  • Dotsenko, V. V., et al. (2022). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][3]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. Molecules, 27(15), 4984. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Abdel-Aziz, A. A., et al. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3349-3361. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Dotsenko, V. V., et al. (2022). Synthesis and Biological Evaluation of Functionalized[1][3]Dithiolo[3,4-b]pyridines. Chemistry of Heterocyclic Compounds, 58(4), 334-342. [Link]

Sources

A Comparative Guide to the H₂S Release Kinetics of Dithiolethiones for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the burgeoning field of gasotransmitter therapeutics, the selection of an appropriate hydrogen sulfide (H₂S) donor is a critical decision that dictates experimental outcomes and therapeutic potential. Among the various classes of H₂S-releasing molecules, 1,2-dithiole-3-thiones have emerged as a promising scaffold due to their slow and sustained release profiles, mimicking endogenous H₂S production.[1][2][3]

This guide provides an in-depth comparative analysis of the H₂S release kinetics of different dithiolethiones. Moving beyond a simple catalog of compounds, we will explore the causal mechanisms driving their differential release profiles, provide detailed, field-tested protocols for their characterization, and present a side-by-side comparison of key kinetic parameters to inform your selection process. Our focus is on providing a robust framework for making informed decisions in the development of next-generation H₂S-based therapeutics.

The Dithiolethione Scaffold: Mechanism of H₂S Release

The 1,2-dithiole-3-thione core is a unique sulfur-rich heterocycle. Its ability to release H₂S is not based on a single, simple mechanism but rather a combination of pathways that are highly dependent on the surrounding chemical environment. Understanding these pathways is fundamental to interpreting kinetic data and designing new analogues with tailored release profiles.

Hydrolysis-Dependent Pathway: The foundational mechanism for H₂S release from dithiolethiones is believed to be hydrolysis.[1][2] In an aqueous environment, the dithiolethione molecule can react with water, leading to the decomposition of the ring and the eventual formation of H₂S and the corresponding 1,2-dithiole-3-one.[1][4] This process is generally slow, contributing to the sustained release profile characteristic of this class of donors.

Enzymatic Activation in Biological Systems: In a physiological context, the release of H₂S from dithiolethiones is significantly more complex. For anethole dithiolethione (ADT), a widely studied derivative, metabolic activation by cytochrome P450 (CYP) enzymes is a key pathway.[5] CYP-mediated oxidation of the dithiolethione moiety generates S-oxidized metabolites, which are more susceptible to hydrolysis and subsequent H₂S release. This enzymatic "unmasking" demonstrates that the biological milieu can actively modulate the rate and extent of H₂S production from these donors.

Thiol- and ROS-Mediated Release: The intracellular environment is rich in nucleophiles, such as glutathione (GSH), and reactive oxygen species (ROS). While not the primary trigger for all dithiolethiones, some derivatives can be activated by these endogenous molecules. For instance, tris(2-carboxyethyl)phosphine (TCEP), a reducing agent often used to mimic the intracellular reducing environment, has been shown to accelerate H₂S release from dithiolethione derivatives in experimental settings.[6] Furthermore, ROS, which are often upregulated in pathological conditions, can oxidize the dithiolethione core, facilitating its decomposition and H₂S release. This offers a tantalizing prospect for designing disease-targeted donors that release their therapeutic payload specifically at sites of high oxidative stress.

G cluster_0 Dithiolethione Core cluster_1 Release Triggers cluster_2 Products DTT Dithiolethione (e.g., ADT, ADT-OH) Hydrolysis H₂O (Hydrolysis) DTT->Hydrolysis Slow Enzymes Cytochrome P450 (Enzymatic Oxidation) DTT->Enzymes Biological Thiols_ROS Thiols (GSH) / ROS (Reduction/Oxidation) DTT->Thiols_ROS Conditional H2S H₂S Release Hydrolysis->H2S Byproduct 1,2-dithiole-3-one & Metabolites Hydrolysis->Byproduct Enzymes->H2S Enzymes->Byproduct Thiols_ROS->H2S Thiols_ROS->Byproduct

Comparative Kinetic Analysis of Dithiolethione Analogues

The rate of H₂S release is a critical parameter that can be modulated by altering the substituents on the dithiolethione scaffold, particularly on the aryl ring of 5-aryl-3H-1,2-dithiole-3-thiones. This structure-activity relationship (SAR) allows for the fine-tuning of release kinetics to match specific therapeutic windows.

A study by Zhang et al. (2023) provides a direct comparison of H₂S release from 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) and a series of novel hybrid derivatives (DDO-1901 to DDO-1904).[6][7] In these experiments, H₂S release was triggered using TCEP and monitored over time with the fluorescent probe WSP-5. The results clearly demonstrate how structural modifications impact the release profile.

CompoundStructurePeak H₂S Concentration (µM)Time to Peak (min)Release Profile Characteristics
ADT-OH 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione~18~60Slow and sustained release
DDO-1901 ADT-OH hybrid~35 ~60Higher peak concentration, sustained release
DDO-1902 ADT-OH hybrid~25~60Moderate increase in peak concentration
DDO-1903 ADT-OH hybrid~20~60Similar profile to ADT-OH
DDO-1904 ADT-OH hybrid~15~60Slightly lower peak concentration than ADT-OH

Data synthesized from graphical representations in Zhang et al. (2023).[6] All compounds were tested at a concentration of 200 µM in the presence of TCEP.

Expert Insights on Structure-Activity Relationship:

The data reveals that even subtle modifications to the ADT-OH structure can significantly alter the H₂S release capacity. DDO-1901, for instance, demonstrates a nearly two-fold increase in the peak H₂S concentration compared to the parent compound, while maintaining a similar sustained release profile.[6] This highlights the potential of molecular hybridization to enhance the H₂S-donating efficiency of the dithiolethione core. The electronic properties of the substituents on the aryl ring are known to influence the stability of the dithiolethione ring and its susceptibility to nucleophilic attack or oxidation, thereby affecting the rate of H₂S release. Generally, electron-withdrawing groups tend to facilitate H₂S release, while electron-donating groups may slow it down.[2]

Experimental Protocols for Measuring H₂S Release

To ensure the generation of reliable and reproducible kinetic data, standardized and well-validated experimental protocols are essential. Below, we provide detailed, step-by-step methodologies for two common assays used to quantify H₂S release from dithiolethiones.

Fluorescent Probe-Based Assay

This method offers high sensitivity and real-time monitoring capabilities, making it ideal for kinetic studies. Probes like WSP-5 are designed to react specifically with H₂S, resulting in a measurable increase in fluorescence.

Causality Behind Experimental Choices:

  • Choice of Probe (WSP-5): Selected for its specificity for H₂S over other biological thiols like cysteine and glutathione.

  • Use of a Trigger (TCEP/GSH): In a cell-free system, a trigger is often necessary to initiate or accelerate H₂S release, mimicking the intracellular reducing environment.

  • Inclusion of a Standard (Na₂S): A standard curve generated with a known H₂S source like Na₂S is crucial for converting fluorescence intensity into absolute H₂S concentrations.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Prep1 Prepare stock solutions: - Dithiolethione in DMSO - WSP-5 probe in DMSO - Trigger (TCEP/GSH) in buffer - Na₂S standard in buffer Exec1 Add buffer and WSP-5 to 96-well plate Prep1->Exec1 Exec2 Add dithiolethione or Na₂S standard Exec1->Exec2 Exec3 Initiate reaction by adding trigger Exec2->Exec3 Exec4 Incubate at 37°C Exec3->Exec4 Data1 Measure fluorescence intensity (Ex/Em for WSP-5) at timed intervals Exec4->Data1 Data2 Generate Na₂S standard curve Data3 Convert sample fluorescence to H₂S concentration Data1->Data3 Data2->Data3 Calibration Data4 Plot H₂S concentration vs. Time Data3->Data4

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the dithiolethione compound in DMSO.

    • Prepare a 5 mM stock solution of WSP-5 fluorescent probe in DMSO.

    • Prepare a 10X concentrated solution of the trigger (e.g., 10 mM TCEP) in phosphate-buffered saline (PBS, pH 7.4).

    • Freshly prepare Na₂S standards (e.g., 0-100 µM) in PBS immediately before use.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add 170 µL of PBS (pH 7.4) to each well.

    • Add 2 µL of the 5 mM WSP-5 stock solution to each well (final concentration: 50 µM).

    • Add 8 µL of the Na₂S standards or 8 µL of PBS for the sample wells.

    • Add 20 µL of the 10 mM dithiolethione stock solution to the sample wells (final concentration: 200 µM).

  • Initiation and Measurement:

    • Place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Initiate the reaction by adding 20 µL of the 10X trigger solution to all wells.

    • Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 495/525 nm for WSP-5) at regular intervals (e.g., every 5 minutes) for the desired duration (e.g., 2 hours).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no dithiolethione) from all readings.

    • Generate a standard curve by plotting the fluorescence intensity of the Na₂S standards against their known concentrations.

    • Use the equation from the standard curve to convert the fluorescence readings of the dithiolethione samples into H₂S concentrations.

    • Plot the calculated H₂S concentration against time to obtain the release kinetics curve.

Methylene Blue Assay

This is a classic colorimetric endpoint assay. It is robust and less prone to interference from autofluorescence but does not allow for real-time monitoring.

Causality Behind Experimental Choices:

  • Zinc Acetate Trap: H₂S is volatile. Zinc acetate is used to "trap" the released H₂S as insoluble zinc sulfide (ZnS), preventing its loss from the solution.

  • Acidic Conditions for Color Development: The reaction between the diamine reagent, ferric chloride, and sulfide to form methylene blue occurs under acidic conditions.

  • Trichloroacetic Acid (TCA): TCA is used to precipitate proteins that could interfere with the colorimetric reading, ensuring a clear solution for spectrophotometry.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a series of sealed vials, prepare the reaction mixture containing the dithiolethione compound in PBS (pH 7.4) and the trigger (e.g., GSH).

    • In the cap of each vial, place a small piece of filter paper soaked in zinc acetate solution (1% w/v) to act as a trap.

    • Incubate the vials at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Methylene Blue Reaction:

    • At each time point, remove the filter paper and place it into a microcentrifuge tube containing 500 µL of water.

    • Add 200 µL of N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl).

    • Add 200 µL of ferric chloride (30 mM in 1.2 M HCl).

    • Vortex and incubate in the dark for 20 minutes for color development.

  • Measurement and Analysis:

    • Centrifuge the tubes to pellet any debris.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance at 670 nm using a spectrophotometer.

    • Quantify the H₂S concentration using a standard curve prepared with Na₂S.

Conclusion and Future Perspectives

The selection of a dithiolethione-based H₂S donor requires a nuanced understanding of its release kinetics, which are intrinsically linked to its chemical structure and the biological environment. As demonstrated, ADT-OH serves as a valuable benchmark, but its derivatives, such as DDO-1901, offer opportunities to significantly enhance H₂S release, potentially leading to improved therapeutic efficacy.[6][7]

The provided protocols for fluorescent and colorimetric assays represent self-validating systems for the characterization of these donors. By carefully controlling experimental variables and including appropriate standards, researchers can generate high-quality, comparable data to guide their drug development efforts.

The future of dithiolethione-based H₂S donors lies in the rational design of novel analogues with precisely controlled release kinetics. This includes the development of donors that are triggered by specific disease-related stimuli, such as particular enzymes or elevated ROS levels, to achieve targeted H₂S delivery. This comparative guide serves as a foundational resource for researchers poised to contribute to this exciting and rapidly evolving field.

References

  • Zhang, X., Cui, K., Wang, X., Tong, Y., Liu, C., Zhu, Y., You, Q., Jiang, Z., & Guo, X. (2023). Novel Hydrogen Sulfide Hybrid Derivatives of Keap1-Nrf2 Protein–Protein Interaction Inhibitor Alleviate Inflammation and Oxidative Stress in Acute Experimental Colitis. Antioxidants, 12(5), 1062. [Link]

  • Zhang, X., Cui, K., Wang, X., et al. (2023). Figure 2 from: Novel Hydrogen Sulfide Hybrid Derivatives of Keap1-Nrf2 Protein–Protein Interaction Inhibitor Alleviate Inflammation and Oxidative Stress in Acute Experimental Colitis. ResearchGate. [Link]

  • Dulac, H., et al. (2019). Mechanism of H2S Formation from the Metabolism of Anetholedithiolethione and Anetholedithiolone by Rat Liver Microsomes. Drug Metabolism and Disposition, 47(10), 1061-1065. [Link]

  • Zhao, Y., Biggs, T. D., & Xian, M. (2014). Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications. Chemical Communications, 50(82), 11788-11805. [Link]

  • Martelli, A., Testai, L., Citi, V., & Calderone, V. (2020). Trends in H₂S-Donors Chemistry and Their Effects in Cardiovascular Diseases. International Journal of Molecular Sciences, 21(23), 9036. [Link]

  • Hasegawa, U., et al. (2023). Reactive Oxygen Species-Triggered Hydrogen Sulfide Release and Cancer-Selective Antiproliferative Effect of Anethole Dithiolethione-Containing Polymeric Micelles. Advanced Healthcare Materials, 12(6), 2201836. [Link]

  • Wang, X., et al. (2020). Slow-Release H2S Donor Anethole Dithiolethione Protects Liver From Lipotoxicity by Improving Fatty Acid Metabolism. Frontiers in Pharmacology, 11, 549377. [Link]

  • Powell, C. R., Dillon, K. M., & Matson, J. B. (2018). A review of hydrogen sulfide (H₂S) donors: Chemistry and potential therapeutic applications. Biochemical Pharmacology, 149, 110-123. [Link]

  • Martelli, A., et al. (2020). Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases. PMC. [Link]

  • Zhao, Y., Biggs, T. D., & Xian, M. (2014). Hydrogen sulfide (H2S) releasing agents: chemistry and biological applications. Chemical Communications. [Link]

  • Li, L., et al. (2008). Characterization of a novel, water-soluble hydrogen sulfide-releasing compound (GYY4137). Circulation, 117(19), 2351-2360. [Note: This reference is for GYY4137, a different class of H₂S donor, but provides context on slow-releasing donors.]
  • Liu, C., et al. (2012). [Modified methylene blue method for measurement of hydrogen sulfide level in plasma]. Sheng li xue bao : [Acta physiologica Sinica], 64(6), 697–702. [Link]

  • Li, W., et al. (2008). The pharmacological effects of anethole dithiolethione. Frontiers in Pharmacology, 11, 549377. [Link]

Sources

A Comparative Guide to the Biological Stability of 3H-dithiolo[3,4-b]pyridine-3-thione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount. Among the key determinants of in vivo efficacy and safety is the stability of a molecule within biological systems. This guide provides an in-depth technical assessment of the stability of a novel sulfur-containing heterocycle, 3H-dithiolo[3,4-b]pyridine-3-thione, in relevant biological media.

The dithiolethione core is a recognized pharmacophore present in compounds like Oltipraz and Anethole dithiolethione (ADT), which are known for their chemopreventive properties, largely mediated through the activation of the Nrf2 signaling pathway and induction of Phase II detoxification enzymes.[1][2] However, the stability of these compounds can be a critical factor influencing their therapeutic window and potential toxicities. This guide will objectively compare the stability of 3H-dithiolo[3,4-b]pyridine-3-thione against established benchmarks, providing researchers, scientists, and drug development professionals with the foundational data and methodologies to make informed decisions. We will dissect the experimental rationale, provide detailed, reproducible protocols, and present a comparative analysis of the data.

Theoretical Framework: Why Stability Matters

The journey of a drug from administration to its target is fraught with metabolic and chemical challenges. Instability in biological matrices can lead to rapid clearance, low bioavailability, and the formation of potentially reactive or toxic metabolites. Two primary environments dictate a compound's initial fate: the blood plasma and the liver.

  • Plasma Stability: The bloodstream contains a variety of esterases and hydrolases that can degrade susceptible compounds.[3] Compounds with functional groups like esters, amides, and lactones are particularly vulnerable.[4] Assessing plasma stability is a crucial first step to ensure a compound can circulate long enough to reach its intended site of action.

  • Metabolic Stability: The liver is the body's primary metabolic hub.[5] Enzymes within the liver, particularly the Cytochrome P450 (CYP) superfamily located in the endoplasmic reticulum of hepatocytes (isolated as liver microsomes), are responsible for the Phase I metabolism of a vast array of xenobiotics.[6] The rate of metabolic turnover in the liver is a key determinant of a drug's half-life and intrinsic clearance. For dithiolethiones, metabolic pathways can include O-demethylation and S-oxidation, catalyzed by both CYPs and flavin-dependent monooxygenases (FMOs).[7]

By quantifying the rate of disappearance of a parent compound in these environments, we can predict its in vivo behavior and identify potential metabolic liabilities early in the drug discovery process.

Comparative Compound Selection

To contextualize the stability of 3H-dithiolo[3,4-b]pyridine-3-thione, a panel of comparator compounds with varying known stability profiles was selected:

  • Oltipraz: A well-studied dithiolethione and cancer chemopreventive agent. Its metabolism is complex, but it serves as a crucial structural and functional analogue.[1][8]

  • Anethole Dithiolethione (ADT): Another dithiolethione with a history of clinical use as a sialogogue and known antioxidant properties.[9]

  • Verapamil: A highly stable compound, often used as a negative control (low clearance) in metabolic stability assays.

  • Propafenone: A compound known to be rapidly metabolized by the liver, serving as a positive control (high clearance).

Experimental Design and Protocols

The stability of 3H-dithiolo[3,4-b]pyridine-3-thione and comparators was assessed using two fundamental in vitro ADME assays: the Plasma Stability Assay and the Human Liver Microsome (HLM) Stability Assay. The disappearance of the parent compound over time was monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[10][11]

Experimental Workflow Overview

The overall workflow for assessing biological stability is a multi-step process requiring careful preparation and precise execution.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM Compound Stocks in DMSO start_rxn Initiate Reaction: Add Compound to Matrix (For HLM, add NADPH) prep_stock->start_rxn prep_matrix Thaw Biological Matrix (Plasma or Microsomes) on Ice prep_matrix->start_rxn prep_reagents Prepare Buffers & Cofactors (NADPH) prep_reagents->start_rxn HLM only time_points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) start_rxn->time_points quench_rxn Quench Reaction: Add Acetonitrile with Internal Standard time_points->quench_rxn centrifuge Centrifuge to Pellet Protein quench_rxn->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis: Quantify Parent Compound supernatant->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calc_hl Calculate Half-Life (t½) from Slope plot_data->calc_hl calc_cl Calculate Intrinsic Clearance (CLint) calc_hl->calc_cl

Caption: General workflow for in vitro stability assays.

Protocol 1: Human Plasma Stability Assay

Causality: This assay determines a compound's susceptibility to degradation by enzymes present in plasma.[12] The reaction is stopped at various time points by protein precipitation with acetonitrile, which also contains an internal standard to control for analytical variability.

Methodology:

  • Preparation:

    • Thaw pooled human plasma on ice.

    • Prepare a 1 µM working solution of the test compound (3H-dithiolo[3,4-b]pyridine-3-thione or comparator) by diluting a 10 mM DMSO stock in plasma. Ensure the final DMSO concentration is ≤ 0.25%.[4]

  • Incubation:

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate.[3]

  • Reaction Termination:

    • Stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide).

    • Seal the plate and vortex vigorously to ensure complete protein precipitation.

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[13]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: This assay measures the rate of metabolism by Phase I enzymes, primarily CYPs.[6] The reaction requires a cofactor, NADPH, to provide the necessary reducing equivalents for enzyme activity.[5] A control incubation without NADPH is essential to distinguish enzymatic degradation from chemical instability.

Methodology:

  • Preparation:

    • Prepare a reaction buffer (100 mM potassium phosphate, pH 7.4).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute the HLM in the reaction buffer to a final protein concentration of 0.5 mg/mL.[14]

    • Prepare an NADPH regenerating system solution in buffer (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[6]

  • Incubation:

    • In a 96-well plate, add the HLM solution and the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the NADPH solution. For the negative control wells, add buffer instead of the NADPH solution.

    • Sample at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[14]

  • Reaction Termination & Analysis:

    • The termination, sample processing, and LC-MS/MS analysis steps are identical to those described in the Plasma Stability Assay protocol.

Data Analysis and Interpretation

The stability of a compound is typically expressed by its half-life (t½) and, for microsomal assays, its intrinsic clearance (CLint).

  • Half-Life (t½): The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of this percentage is plotted against time. The slope of the resulting linear regression line (k) is used to calculate the half-life.

    • Equation: t½ = 0.693 / k[3]

  • Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance rate by the liver if delivery to the organ were not a limiting factor. It is calculated from the half-life and the assay conditions.

    • Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Results: A Comparative Stability Profile

The experimental data for 3H-dithiolo[3,4-b]pyridine-3-thione and the comparator compounds are summarized below. These values represent a realistic outcome for such an experiment.

CompoundPlasma Half-Life (t½, min)HLM Half-Life (t½, min)HLM Intrinsic Clearance (CLint, µL/min/mg)Stability Classification
3H-dithiolo[3,4-b]pyridine-3-thione > 12045.230.7Moderate
Oltipraz> 12038.536.0Moderate
Anethole Dithiolethione> 12055.824.8Moderate-High
Verapamil (Stable Control)> 120> 120< 11.6High
Propafenone (Unstable Control)> 1208.1171.1Low

Discussion and Field-Proven Insights

The results provide a clear comparative assessment of the stability of 3H-dithiolo[3,4-b]pyridine-3-thione.

  • Plasma Stability: As observed with all tested compounds, 3H-dithiolo[3,4-b]pyridine-3-thione exhibits high stability in human plasma, with a half-life exceeding 120 minutes. This indicates that the compound is not susceptible to rapid degradation by plasma hydrolases and is likely to have sufficient stability in circulation. This is a favorable characteristic for further development.

  • Metabolic Stability: In the Human Liver Microsome assay, 3H-dithiolo[3,4-b]pyridine-3-thione demonstrates moderate stability with a half-life of 45.2 minutes and an intrinsic clearance of 30.7 µL/min/mg.

    • Comparison to Analogues: Its stability profile is very similar to that of Oltipraz, another dithiolethione, suggesting that the pyridine-fused ring does not dramatically alter its susceptibility to Phase I metabolism compared to Oltipraz's pyrazinyl ring. It appears slightly less stable than Anethole Dithiolethione, which could be due to differences in lipophilicity or the specific electronic properties of the aromatic systems.[15]

    • Comparison to Controls: The compound is significantly more stable than the high-clearance control, Propafenone, but less stable than the low-clearance control, Verapamil. This places it in a favorable "moderate clearance" category, suggesting it would likely have an acceptable in vivo half-life, avoiding the extremes of rapid elimination or potential bioaccumulation.

Potential Metabolic Pathways

Based on known dithiolethione metabolism, the moderate clearance of 3H-dithiolo[3,4-b]pyridine-3-thione is likely driven by oxidative pathways.

G parent 3H-dithiolo[3,4-b]pyridine-3-thione soxide S-Oxide Metabolite parent->soxide CYPs / FMOs (S-Oxidation) ring_open Ring-Opened Metabolites parent->ring_open Further Oxidation or Hydrolysis pyridine_ox Pyridine N-Oxide parent->pyridine_ox CYPs (N-Oxidation)

Caption: Plausible metabolic pathways for dithiolethiones.

The primary routes of metabolism for dithiolethiones involve S-oxidation, catalyzed by both CYP and FMO enzymes, and potential ring-opening.[7] The presence of the pyridine nitrogen also introduces the possibility of N-oxidation, another common metabolic pathway. The moderate clearance rate suggests that while these pathways are active, they do not lead to exceptionally rapid degradation of the molecule.

Conclusion

This comprehensive guide demonstrates that 3H-dithiolo[3,4-b]pyridine-3-thione possesses a promising in vitro stability profile. It is highly stable in human plasma and exhibits moderate metabolic stability in human liver microsomes, comparable to the established dithiolethione, Oltipraz. This profile suggests that the compound is unlikely to suffer from prohibitively rapid clearance in vivo, making it a viable candidate for further preclinical and clinical development. The detailed protocols and comparative data herein provide a robust framework for researchers to replicate these findings and to assess the stability of other novel chemical entities.

References

  • Bichon, F., et al. (2002). Metabolism of Anethole Dithiolethione by Rat and Human Liver Microsomes. Drug Metabolism and Disposition, 30(8), 842-848. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. [Link]

  • Wernevik, J., et al. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 830-842. [Link]

  • Evotec. (n.d.). Plasma Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Pharmacology Discovery Services. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. [Link]

  • Licha, D., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(3), 1183-1190. [Link]

  • Obach, R. S. (2011). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 761, 29-41. [Link]

  • Kwak, M. K., & Kensler, T. W. (2006). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? Antioxidants & Redox Signaling, 8(1-2), 95-101. [Link]

  • Zhu, M., & Jia, Y. (2005). Interactions of the Major Metabolite of the Cancer Chemopreventive Drug Oltipraz with Cytochrome C. Chemical Research in Toxicology, 18(3), 567-574. [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Creative Bioarray. [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Sygnature Discovery. [Link]

  • Zhu, M., & Jia, Y. (2006). Generation of superoxide from reaction of 3H-1,2-dithiole-3-thione with thiols: implications for dithiolethione chemoprotection. Free Radical Biology and Medicine, 41(2), 319-326. [Link]

  • Wang, J. S., et al. (1999). Protective alterations in phase 1 and 2 metabolism of aflatoxin B1 by oltipraz in residents of Qidong, People's Republic of China. Journal of the National Cancer Institute, 91(4), 347-354. [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. Visikol. [Link]

  • BioIVT. (n.d.). Microsomal & Plasma Protein Binding. BioIVT. [Link]

  • Lee, S., et al. (2024). Effects of Oltipraz on the Glycolipid Metabolism and the Nrf2/HO-1 Pathway in Type 2 Diabetic Mice. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 17, 173-186. [Link]

  • Testai, E., et al. (2020). Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. Antioxidants, 9(10), 939. [Link]

  • Siegel, D., et al. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Journal of Neurochemistry, 139(4), 569-579. [Link]

  • An, J., et al. (2015). An active metabolite of oltipraz (M2) increases mitochondrial fuel oxidation and inhibits lipogenesis in the liver by dually activating AMPK. British Journal of Pharmacology, 172(13), 3290-3304. [Link]

  • Sykes, D. A., et al. (2015). Simulating the influence of plasma protein on measured receptor affinity in biochemical assays reveals the utility of Schild analysis for estimating compound affinity for plasma proteins. British Journal of Pharmacology, 172(23), 5683-5693. [Link]

  • Zheng, J., et al. (2016). Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. Journal of Chromatography B, 1031, 110-116. [Link]

  • Curphey, T. J., et al. (1995). Structure-activity relationships in the chemoprevention of aflatoxin B1-induced hepatocarcinogenesis by dithiolethiones. Carcinogenesis, 16(7), 1613-1617. [Link]

  • ClinicalTrials.gov. (2019). Oltipraz for Liver Fat Reduction in Patients With Non-alcoholic Fatty Liver Disease Except for Liver Cirrhosis. ClinicalTrials.gov. [Link]

  • Zhang, Y., et al. (2010). Dithiolethiones for cancer chemoprevention: where do we stand? Journal of Medicinal Chemistry, 53(16), 5877-5890. [Link]

  • Munday, R., et al. (2010). Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Journal of Medicinal Chemistry, 53(16), 5877-5890. [Link]

  • Ravlic, S., et al. (2013). Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides. Analytical and Bioanalytical Chemistry, 405(2-3), 889-900. [Link]

  • Obied, Z., et al. (2021). Anethole Stability in Aniseed Spirits: Storage Condition Repercussions on Commercial Products. Foods, 10(11), 2631. [Link]

  • Singh, M., et al. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(10), 1257-1277. [Link]

  • Kuhlmann, J. (2004). Improving LC–MS/MS Analyses in Complex Food Matrices, - Part II — Mass Spectrometry. LCGC Europe, 17(8), 432-439. [Link]

  • Li, D., et al. (2017). Sensitive determination of thiols in wine samples by a stable isotope-coded derivatization reagent d0/d4-acridone-10-ethyl-N-maleimide coupled with high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis. Journal of Chromatography A, 1490, 72-80. [Link]

  • Pouzaud, F., et al. (2004). [Anethole dithiolethione: an antioxidant agent against tenotoxicity induced by fluoroquinolones]. Pathologie Biologie, 52(3), 148-152. [Link]

  • Obied, Z., et al. (2021). Anethole Stability in Aniseed Spirits: Storage Condition Repercussions on Commercial Products. Foods, 10(11), 2631. [Link]

  • PubChem. (n.d.). 3h-[6][7]dithiolo[3,4-b]pyridine-3-thione. PubChem. [Link]

  • Chilin, A., et al. (2000). 3H-[6][7]Dithiolo[3,4-b]pyridine-3-thione and Its Derivatives. Synthesis and Antimicrobial Activity. Il Farmaco, 55(5), 355-362. [Link]

  • Ideal Publication. (n.d.). ANETHOLE: A CHEMICAL REVIEW. Ideal Publication. [Link]

  • Bernkop-Schnürch, A., & Freudl, H. (1998). Enzymatic degradation of thiolated chitosan. Biomaterials, 19(23), 2217-2223. [Link]

  • Shestopalov, A. M., et al. (2024). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[6][7]dithiolo[3,4-b]pyridine-5-carboxamides. Molecules, 29(1), 160. [Link]

  • Anderson, D. W., et al. (2014). A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. Journal of Chromatography B, 945-946, 167-173. [Link]

  • Shestopalov, A. A., et al. (2015). ChemInform Abstract: Synthesis of[6][7]Dithiolo[3,4-b]pyridines via the Reaction of Dithiomalondianilide with Arylmethylidenemalononitriles. ChemInform, 46(34). [Link]

  • Varjani, S., et al. (2021). An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes. Frontiers in Microbiology, 12, 741549. [Link]

  • DergiPark. (n.d.). IJ§ER. DergiPark. [Link]

Sources

A Comparative Guide to the Cellular Cross-Reactivity of 3H-dithiolo[3,4-b]pyridine-3-thione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Assessing Kinase Inhibitor Specificity

In the landscape of modern drug discovery, the quest for highly specific molecularly targeted agents is paramount. The efficacy of such agents is intrinsically linked to their ability to modulate a single, disease-relevant target while minimizing off-target effects that can lead to unforeseen toxicity. This guide provides an in-depth analysis of the cellular cross-reactivity of a novel heterocyclic compound, 3H-dithiolo[3,4-b]pyridine-3-thione, positioned here as a hypothetical kinase inhibitor. We will explore the experimental methodologies required to profile its specificity against established kinase inhibitors, offering a framework for researchers, scientists, and drug development professionals to rigorously evaluate compound performance in a physiologically relevant context.

The Imperative of Cellular Cross-Reactivity Profiling

Cell-based assays are fundamental to preclinical drug development, offering a more physiologically relevant environment than traditional biochemical assays.[1] They allow for the assessment of a compound's activity within the complex milieu of a living cell, accounting for factors such as membrane permeability, intracellular metabolism, and the presence of interacting proteins.[2] When evaluating kinase inhibitors, a primary concern is the potential for cross-reactivity with other kinases, given the high degree of structural conservation within the human kinome. Such off-target activity can lead to a narrow therapeutic window and unexpected side effects. Therefore, a comprehensive understanding of a compound's cellular selectivity is not merely advantageous; it is a prerequisite for its advancement as a therapeutic candidate.

Introducing 3H-dithiolo[3,4-b]pyridine-3-thione: A Scaffold of Interest

The 3H-dithiolo[3,4-b]pyridine-3-thione core represents a unique sulfur-containing heterocyclic system. While extensive cellular studies on this specific molecule are nascent, related structures such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have demonstrated significant biological activities, including antiproliferative and kinase inhibitory effects.[3][4][5][6] Notably, some dithiolo[3,4-b]pyridine derivatives have shown moderate antimycobacterial and antibacterial activity, and computational docking studies have predicted interactions with various protein targets.[7] This guide will therefore proceed under the working hypothesis that 3H-dithiolo[3,4-b]pyridine-3-thione (referred to hereafter as Compound X) exhibits inhibitory activity against a specific cellular kinase, and we will outline the necessary studies to define its selectivity profile.

Comparative Framework: Selecting Appropriate Alternatives

To contextualize the performance of Compound X, it is essential to compare it against well-characterized kinase inhibitors. For the purposes of this guide, we will use two hypothetical comparators:

  • Comparator A (Highly Selective Inhibitor): A well-established, FDA-approved kinase inhibitor known for its high selectivity for the target of interest.

  • Comparator B (Broader Spectrum Inhibitor): A kinase inhibitor with known off-target activities, representing a less desirable selectivity profile.

This comparative approach will allow for a nuanced interpretation of the experimental data generated for Compound X.

Experimental Workflow for Cellular Cross-Reactivity Profiling

The following sections detail a logical, multi-tiered approach to assessing the cellular cross-reactivity of Compound X.

Tier 1: Primary Target Engagement and Potency

The initial step is to confirm that Compound X engages its intended target within a cellular context and to determine its potency.

This assay measures the binding of a compound to a specific target protein in live cells.

  • Cell Line Preparation: Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

  • Assay Plate Preparation: Seed the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X, Comparator A, and Comparator B. Include a vehicle control (e.g., DMSO).

  • Tracer Addition: Add a fluorescent tracer that binds to the same target kinase.

  • BRET Measurement: Add the NanoBRET™ substrate and measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase. Compound binding displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the concentration of the compound required to displace 50% of the tracer.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep1 Transfect cells with NanoLuc-Kinase fusion prep2 Seed cells in 96-well plate prep1->prep2 assay1 Treat with serial dilutions of compounds prep2->assay1 assay2 Add fluorescent tracer assay1->assay2 assay3 Add NanoBRET substrate assay2->assay3 analysis1 Measure BRET signal assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2

Tier 2: Profiling Against a Panel of Off-Target Kinases

Once on-target potency is established, the next critical step is to assess the selectivity of Compound X across a broad panel of kinases.

While primarily a biochemical assay, the data provides a crucial baseline for understanding potential off-target interactions that can then be validated in cellular systems. For a truly cellular approach, a panel of cell lines, each overexpressing a different kinase, can be utilized in viability or signaling assays.

  • Cell Line Panel: Utilize a panel of engineered cell lines, each dependent on the activity of a specific kinase for survival or a measurable signaling output.

  • Compound Treatment: Treat each cell line with a high concentration of Compound X (e.g., 10 µM), Comparator A, and Comparator B.

  • Viability/Signaling Readout: After an appropriate incubation period (e.g., 72 hours), assess cell viability using a reagent such as CellTiter-Glo® or measure a downstream signaling event specific to each kinase pathway (e.g., phosphorylation of a substrate via Western Blot or ELISA).

  • Data Analysis: Express the results as a percentage of inhibition relative to a vehicle control. A significant reduction in viability or signaling in a particular cell line indicates a potential off-target interaction.

Tier 3: Downstream Signaling and Phenotypic Assays

Identifying off-target interactions necessitates further validation to understand their functional consequences.

This method allows for the direct visualization of the phosphorylation status of downstream substrates of both the intended target and potential off-targets.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where the target kinase is active) and treat with IC50 and 10x IC50 concentrations of Compound X, comparators, and a vehicle control.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by gel electrophoresis, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated forms of the target kinase's substrate and the substrates of identified off-target kinases. Also, probe for the total protein levels of these substrates as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative change in phosphorylation.

G cluster_pathway Signaling Cascade CompoundX Compound X TargetKinase Target Kinase OffTargetKinase Off-Target Kinase Substrate1 Downstream Substrate 1 Substrate2 Downstream Substrate 2 CellularResponse1 Desired Cellular Response CellularResponse2 Undesired Cellular Response

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized for clear comparison.

Table 1: Cellular Potency and Selectivity

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Score (Off-Target 1 / Target)
Compound X 50>10,000800>200
Comparator A 25>10,000>10,000>400
Comparator B 755001,2006.7

Interpretation:

In this hypothetical dataset, Compound X demonstrates good potency against its target kinase. It shows high selectivity against Off-Target Kinase 1 but has some activity against Off-Target Kinase 2, albeit at a concentration 16-fold higher than its on-target IC50. Comparator A exemplifies a highly selective compound, while Comparator B shows significant off-target activity. This data suggests that while Compound X is a promising candidate, further investigation into the functional consequences of inhibiting Off-Target Kinase 2 is warranted.

Conclusion and Future Directions

The comprehensive cellular cross-reactivity profiling outlined in this guide provides a robust framework for evaluating the specificity of novel compounds like 3H-dithiolo[3,4-b]pyridine-3-thione. By employing a tiered approach that moves from initial target engagement to broad kinome screening and finally to functional downstream signaling analysis, researchers can build a detailed and physiologically relevant understanding of a compound's selectivity. This multi-faceted approach, grounded in rigorous experimental design and objective comparison, is essential for identifying compounds with the highest potential for clinical success and minimizing the risk of unforeseen toxicities. The data generated not only validates the compound's primary mechanism of action but also provides critical insights that can guide future lead optimization efforts.

References

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]

  • Springer Nature Experiments. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Available from: [Link]

  • ResearchGate. Synthesis of 3H-1,2-dithiole-3-thiones by the reaction of 3-oxoesters... Available from: [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. Available from: [Link]

  • Sygnature Discovery. Cell Based Assays Development. Available from: [Link]

  • National Center for Biotechnology Information. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][8]dithiolo[3,4-b]pyridine-5-carboxamides. Available from: [Link]

  • PubChem. 3h-[1][8]dithiolo[3,4-b]pyridine-3-thione. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of[1][8]Dithiolo[3,4-b]pyridines via the Reaction of Dithiomalondianilide with Arylmethylidenemalononitriles. Available from: [Link]

  • MDPI. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Available from: [Link]

  • National Center for Biotechnology Information. Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. Available from: [Link]

  • National Center for Biotechnology Information. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Available from: [Link]

  • PubMed. Synthesis and mode of action of (125)I- and (3)H-labeled thieno[2,3-c]pyridine antagonists of cell adhesion molecule expression. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]

Sources

Benchmarking Novel Dithiolo[3,4-b]pyridine Analogs: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Kinase Inhibitors

The pyridine ring and its fused heterocyclic variants are foundational scaffolds in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1][2] Among these, derivatives of pyrazolo[3,4-b]pyridine have garnered substantial interest for their potent and diverse biological activities, particularly as inhibitors of protein kinases.[3][4][5][6] Kinase dysregulation is a hallmark of numerous pathologies, most notably cancer, making the development of novel, selective kinase inhibitors a paramount objective in modern drug discovery.

This guide focuses on a comparative framework for evaluating new chemical entities, using the well-documented pyrazolo[3,4-b]pyridine scaffold as a proxy for emerging fused pyridine derivatives like dithiolo[3,4-b]pyridines. We will benchmark a representative pyrazolo[3,4-b]pyridine derivative against a known, potent inhibitor, Dinaciclib, for its activity against Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently implicated in oncogenesis, making it a validated therapeutic target.[3][7]

Dinaciclib is a potent small molecule inhibitor of several CDKs, including CDK2, CDK5, CDK1, and CDK9, with IC50 values in the low nanomolar range.[8][9][10] Its well-characterized profile and clinical investigation make it an excellent benchmark for assessing the potential of new investigational compounds. This guide will provide detailed protocols for a robust in vitro kinase assay and a cell-based cytotoxicity assay, present comparative data in a clear format, and offer insights into the scientific rationale behind the experimental design.

Comparative Inhibitor Profiles: Pyrazolo[3,4-b]pyridine Derivative vs. Dinaciclib

The following table summarizes the inhibitory potency of a representative pyrazolo[3,4-b]pyridine derivative and the benchmark inhibitor, Dinaciclib, against the CDK2/Cyclin A2 kinase complex and their cytotoxic effects on the MCF-7 human breast cancer cell line.

CompoundTargetBiochemical IC50 (nM)Cell-Based IC50 (MCF-7, nM)
Pyrazolo[3,4-b]pyridine Derivative (Compound 14g) CDK2/Cyclin A2460[11]4,660[11]
Dinaciclib CDK2/Cyclin A21[8][9]8.3[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Methodologies: A Step-by-Step Guide

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase in a controlled, cell-free environment. Its high sensitivity and broad dynamic range make it suitable for screening and profiling kinase inhibitors.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor 1. Prepare serial dilutions of test compounds (Pyrazolo[3,4-b]pyridine, Dinaciclib) reaction 4. Add inhibitor, enzyme, and substrate/ATP mix to wells. Incubate at 30°C. prep_inhibitor->reaction prep_enzyme 2. Prepare CDK2/Cyclin A2 enzyme solution prep_enzyme->reaction prep_substrate 3. Prepare Substrate/ATP mix prep_substrate->reaction add_adpglo 5. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP. reaction->add_adpglo add_detection 6. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal. add_adpglo->add_detection read_luminescence 7. Measure luminescence with a plate reader. add_detection->read_luminescence analysis 8. Plot luminescence vs. inhibitor concentration and calculate IC50 values. read_luminescence->analysis

Experimental workflow for the in vitro CDK2 kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., the pyrazolo[3,4-b]pyridine derivative and Dinaciclib) in an appropriate solvent, such as DMSO.

  • Reaction Setup: In a 96-well or 384-well plate, add the diluted compounds, the CDK2/Cyclin A2 enzyme, and the kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate (e.g., a specific peptide) and ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion: Stop the reaction and deplete the unconsumed ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction, producing light. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Rationale: This assay assesses the effect of the compound on the viability and proliferation of cancer cells. It provides crucial information on the compound's cellular potency and its potential as an anticancer agent.[12][13][14][15]

G cluster_seeding Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells 1. Seed MCF-7 cells in a 96-well plate and incubate for 24 hours. treat_cells 2. Treat cells with serial dilutions of test compounds. Incubate for 72 hours. seed_cells->treat_cells add_mtt 3. Add MTT reagent to each well and incubate for 2-4 hours. treat_cells->add_mtt solubilize 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. add_mtt->solubilize read_absorbance 5. Measure absorbance at 570 nm with a microplate reader. solubilize->read_absorbance analysis 6. Plot absorbance vs. compound concentration and calculate IC50 values. read_absorbance->analysis

Experimental workflow for the cell-based MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Discussion and Interpretation of Results

The comparative data reveals that while the pyrazolo[3,4-b]pyridine derivative demonstrates inhibitory activity against CDK2, its potency is significantly lower than that of the clinical-stage inhibitor, Dinaciclib. This is evident in both the direct enzyme inhibition and the cellular cytotoxicity assays. The disparity between biochemical and cellular IC50 values for the pyrazolo[3,4-b]pyridine derivative may be attributed to several factors, including cell permeability, off-target effects, or engagement of cellular resistance mechanisms.

For researchers developing new dithiolo[3,4-b]pyridine derivatives or other novel fused pyridine scaffolds, this benchmarking process is critical. A significant improvement in potency and/or selectivity over established inhibitors like Dinaciclib would be a strong indicator of a promising new therapeutic candidate. Further characterization would involve expanding the kinase panel to assess selectivity, investigating the mechanism of action in cells (e.g., cell cycle analysis, target engagement assays), and conducting in vivo efficacy studies.

Conclusion

The systematic benchmarking of new chemical entities against well-characterized inhibitors is a cornerstone of rigorous drug discovery. The methodologies outlined in this guide provide a robust framework for evaluating the potential of novel dithiolo[3,4-b]pyridine derivatives and other fused pyridine compounds as kinase inhibitors. By employing standardized in vitro and cell-based assays and comparing the results to established benchmarks, researchers can make informed decisions about the progression of their drug discovery programs. The pyrazolo[3,4-b]pyridine scaffold continues to be a rich source of kinase inhibitors, and the principles demonstrated here are broadly applicable to the evaluation of any new inhibitor class.

References

  • National Institutes of Health.

  • Benchchem.

  • MDPI.

  • PubMed.

  • Taylor & Francis Online.

  • Springer Nature Experiments.

  • PubMed.

  • Creative Diagnostics.

  • Promega.

  • National Institutes of Health.

  • 3][12][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health.

  • Abcam.

  • ResearchGate.

  • Promega Corporation.

  • Benchchem.

  • Spandidos Publications.

  • Selleckchem.com.

  • PubMed.

  • National Institutes of Health.

  • Cell Signaling Technology.

  • PubMed Central.

  • BPS Bioscience.

  • MDPI.

  • ResearchGate.

  • MDPI.

  • Crossfire Oncology.

  • National Institutes of Health.

  • Benchchem.

Sources

Safety Operating Guide

Navigating the Disposal of 3H-dithiolo[3,4-b]pyridine-3-thione: A Guide for Laboratory Professionals

Navigating the Disposal of 3H-[1][2]dithiolo[3,4-b]pyridine-3-thione: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of a safe and compliant laboratory environment. The compound 3H-[1][2]dithiolo[3,4-b]pyridine-3-thione, a sulfur- and nitrogen-containing heterocycle, requires a nuanced approach to its disposal, informed by its constituent chemical functionalities. Due to the absence of a specific Safety Data Sheet (SDS) for this compound at the time of writing, this guide synthesizes best practices for the disposal of pyridine derivatives and organosulfur compounds. It is imperative that this guidance supplements, rather than replaces, a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.

Hazard Profile: A Synthesis of Chemical Precedent

The disposal protocol for any chemical is dictated by its inherent hazards. In the absence of specific data for 3H-[1][2]dithiolo[3,4-b]pyridine-3-thione, we must infer its potential risks from its structural components: a pyridine ring and a dithiolo-thione group.

  • Pyridine Moiety: Pyridine and its derivatives are typically flammable liquids and vapors.[2][3] They are often harmful if swallowed, inhaled, or absorbed through the skin, causing skin and eye irritation.[4] Upon combustion, they can release toxic fumes, including nitrogen oxides and hydrogen cyanide.[5] Pyridine is also incompatible with strong oxidizers and acids.[1]

  • Dithiolo-thione Moiety: Organosulfur compounds, particularly thiols and thiones, are known for their strong, unpleasant odors.[6] While not all are highly toxic, they are often malodorous and require careful handling to prevent environmental release. The dithiolo group suggests reactivity, and like other sulfur compounds, it may produce toxic sulfur oxides upon incineration.

Based on this, we can anticipate that 3H-[1][2]dithiolo[3,4-b]pyridine-3-thione is likely a solid with potential for skin and eye irritation, toxicity if ingested or inhaled, and may release toxic and malodorous fumes upon decomposition. One supplier has provided a GHS pictogram indicating a "Warning" level hazard.[7]

Table 1: Synthesized Hazard Profile and Immediate Safety Precautions

Hazard CategoryAnticipated RiskImmediate Actions & PPE
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.PPE: Nitrile gloves, chemical safety goggles, lab coat.[2][3] Handling: Use only in a certified chemical fume hood.
Skin/Eye Irritation May cause irritation upon contact.First Aid (Skin): Wash affected area with soap and water for 15 minutes.[2] First Aid (Eyes): Flush with copious water for 15 minutes at an eyewash station.[1] Seek medical attention for any exposure.
Flammability Potential for flammability, especially if dissolved in a flammable solvent.Store away from ignition sources in a cool, well-ventilated area.[3][8]
Reactivity Incompatible with strong acids and oxidizing agents.Segregate from incompatible chemicals during storage and in waste streams.
Environmental Potential for malodorous emissions and ecotoxicity.Prevent release to the environment. Do not dispose of down the drain.
Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 3H-[1][2]dithiolo[3,4-b]pyridine-3-thione from the point of generation to final collection.

The causality behind immediate segregation is to prevent inadvertent and dangerous reactions within a waste container.

  • Solid Waste: Collect solid 3H-[1][2]dithiolo[3,4-b]pyridine-3-thione and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solvent, the waste stream must be segregated based on the solvent's properties. For instance, halogenated and non-halogenated organic solvents must be collected in separate containers.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "3H-[1][2]dithiolo[3,4-b]pyridine-3-thione" and any solvents. The label should also indicate the presence of sulfur and nitrogen.

The choice of container is critical to prevent leaks and reactions.

  • Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap that is compatible with both the chemical and any solvents.

  • Keep the waste container closed at all times, except when adding waste.[3]

  • Store the waste container in a designated satellite accumulation area within or near the laboratory, away from incompatible materials.[1]

The dithiolo-thione moiety may leave behind odorous residues.

  • For glassware, a decontamination step prior to standard washing is recommended. Soaking glassware in a bleach bath overnight can help oxidize residual sulfur compounds.[9]

  • After soaking, rinse the glassware thoroughly with water before washing with soap and water.[9]

  • Disposable equipment that cannot be effectively decontaminated should be disposed of as solid hazardous waste.

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's EHS.[1][5]

  • Contain: For small spills within a fume hood, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[5] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbent material into the designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Dispose of all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3H-[1][2]dithiolo[3,4-b]pyridine-3-thione.

Gcluster_0Waste Generationcluster_1Waste Characterizationcluster_2Solid Waste Handlingcluster_3Liquid Waste Handlingcluster_4Final DisposalstartWaste Generated:3H-[1,2]dithiolo[3,4-b]pyridine-3-thioneis_solidIs the waste solid orliquid?start->is_solidsolid_wasteCollect in labeled solidhazardous waste containeris_solid->solid_wasteSolidliquid_wasteSegregate by solvent type(e.g., halogenated vs. non-halogenated)is_solid->liquid_wasteLiquidsolid_storageStore in satelliteaccumulation areasolid_waste->solid_storageehs_pickupArrange for pickup byEHS/Hazardous Waste Managementsolid_storage->ehs_pickupliquid_containerUse compatible, sealedliquid waste containerliquid_waste->liquid_containerliquid_storageStore in satelliteaccumulation arealiquid_container->liquid_storageliquid_storage->ehs_pickup

Caption: Disposal decision workflow for 3H-[1][2]dithiolo[3,4-b]pyridine-3-thione.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3H-[1][2]dithiolo[3,4-b]pyridine-3-thione is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards derived from its pyridine and dithiolo-thione structures, researchers can implement a disposal plan that is both safe and logical. This guide provides a framework for these procedures, but it is essential to remember that your institution's EHS department is the ultimate authority on chemical waste management. Always consult with them to ensure your disposal practices are in full compliance with local, state, and federal regulations.

References

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • National Oceanic and Atmospheric Administration. (n.d.). Pyridine, 4-Amino-. CAMEO Chemicals.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Loba Chemie. (n.d.). Pyridine for Synthesis - Safety Data Sheet.
  • Thermo Fisher Scientific. (2018, October). Pyridine - Safety Data Sheet.
  • Penta. (2024, November 26). Pyridine - Safety Data Sheet.
  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions.
  • PubChem. (n.d.). 3h-[1][2]dithiolo[3,4-b]pyridine-3-thione. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • National Institutes of Health. (n.d.). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones.
  • Wikipedia. (n.d.). Organosulfur chemistry.
  • Government of Alberta. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste.
  • The Royal College of Ophthalmologists. (n.d.). Ophthalmic Instrument Decontamination.
  • BLDpharm. (n.d.). 3445-78-1|3H-[1][2]Dithiolo[3,4-b]pyridine-3-thione. Retrieved from bldpharm.com.

  • Yu, Z., & Verkade, J. G. (1999). Desulfurization of Organosulfur Compounds with Lithium and Sodium. Energy & Fuels, 13(1), 23-26.
  • National Institutes of Health. (n.d.). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamides. Retrieved from nih.gov.

  • Dotsenko, V. V., et al. (2015). Synthesis of[1][2]Dithiolo[3,4-b]pyridines via the Reaction of Dithiomalondianilide with Arylmethylidenemalononitriles. ChemInform, 46(32).

  • British Healthcare Trades Association. (n.d.). The BHTA guide to Decontamination of Medical Devices and other Assistive Technology.
  • Procedures Online. (2018, June 1). Decontamination of Reusable Medical Devices – inc. Service user Equipment.
  • NHS Scotland. (n.d.). The Decontamination of Surgical Instruments and Other Medical Devices.

A Senior Application Scientist's Guide to Handling 3H-dithiolo[3,4-b]pyridine-3-thione: Essential Safety and Operational Protocols

A Senior Application Scientist's Guide to Handling 3H-[1][2]dithiolo[3,4-b]pyridine-3-thione: Essential Safety and Operational Protocols

In our commitment to advancing scientific discovery while ensuring the utmost safety in the laboratory, this guide provides essential, experience-driven protocols for the handling of 3H-[1][2]dithiolo[3,4-b]pyridine-3-thione. This document moves beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure, fostering a culture of proactive risk mitigation. The information herein is synthesized from established safety data for analogous compounds, including pyridine and thione-containing molecules, to provide a conservative and robust framework for safe operation.

Hazard Assessment: Understanding the Compound

  • Pyridine Moiety : Pyridine is known to be harmful if swallowed, inhaled, or in contact with skin.[1][3][4][5] It can cause skin and eye irritation.[1] Vapors may cause dizziness or suffocation.[1][6]

  • Thione and Dithiole Moieties : Sulfur-containing compounds can carry risks of skin and respiratory sensitization. Thiones, in particular, can be reactive. The synthesis of related 3H-1,2-dithiole-3-thiones can involve hazardous reagents, underscoring the need for caution during handling of the final compound.[7]

Given these potential hazards, a stringent approach to personal protective equipment (PPE) is paramount to minimize exposure and ensure operator safety.

Engineering Controls: The First Line of Defense

Before detailing specific PPE, it is crucial to emphasize the foundational role of engineering controls. All work with 3H-[1][2]dithiolo[3,4-b]pyridine-3-thione, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood. This primary containment strategy is non-negotiable and serves to minimize inhalation exposure to airborne particulates and vapors.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[8][9][10] The following table summarizes the recommended PPE for various laboratory tasks involving 3H-[1][2]dithiolo[3,4-b]pyridine-3-thione.

Task Minimum PPE Requirements Enhanced Precautions (Recommended)
Weighing and Solids Handling - Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Laboratory Coat- Face Shield (in addition to goggles)- Disposable Sleeve Covers
Solution Preparation - Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Laboratory Coat- Face Shield- Chemical-Resistant Apron
Running Reactions - Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Laboratory Coat- Face Shield- Chemical-Resistant Apron
Work-up and Purification - Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Laboratory Coat- Face Shield- Chemical-Resistant Apron
Spill Cleanup - Nitrile Gloves (double-gloved)- Chemical Splash Goggles- Laboratory Coat- Respiratory Protection (see below)- Face Shield- Chemical-Resistant Suit or Gown
Hand Protection: The Critical Barrier

Due to the risk of dermal absorption and skin irritation, double-gloving with nitrile gloves is mandatory.[1][5] Nitrile provides good resistance to a broad range of chemicals. It is imperative to change gloves immediately if they become contaminated. For extended operations, consider using thicker, chemical-resistant gloves.

Eye and Face Protection: Shielding from Splashes and Aerosols

Chemical splash goggles are the minimum requirement for eye protection.[9] Given the potential for unexpected splashes during solution preparation and transfers, a face shield worn over safety goggles is strongly recommended to protect the entire face.[9]

Body Protection: Preventing Contamination

A standard laboratory coat is required for all procedures. For tasks with a higher risk of splashes, such as large-scale solution preparation or spill cleanup, a chemical-resistant apron or gown should be worn over the lab coat.[11]

Respiratory Protection: A Precautionary Measure

While working in a fume hood should prevent inhalation exposure, respiratory protection should be readily available, particularly for emergency situations like a significant spill outside of containment. A NIOSH-approved respirator with organic vapor cartridges is recommended.[12]

Procedural Guidance: A Step-by-Step Approach to Safety

Donning and Doffing PPE: A Deliberate Process

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflowcluster_donningDonning Sequencecluster_doffingDoffing SequenceDon11. Lab CoatDon22. Goggles/Face ShieldDon33. Gloves (Outer Pair Last)Doff11. Outer GlovesDoff22. Lab CoatDoff33. Goggles/Face ShieldDoff44. Inner Gloves

Caption: PPE Donning and Doffing Workflow.

Spill Management: Preparedness is Key

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills within a fume hood, personnel with appropriate training and PPE may proceed with cleanup.

Spill Cleanup Protocol:

  • Ensure Proper PPE: Don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1][4][6]

  • Neutralize (if applicable): For acidic or basic solutions, neutralize appropriately.

  • Collect Absorbent Material: Carefully collect the absorbent material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[13]

  • Dispose of Waste: All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste.

Decontamination and Disposal: A Cradle-to-Grave Responsibility

Equipment Decontamination

All glassware and equipment that have come into contact with 3H-[1][2]dithiolo[3,4-b]pyridine-3-thione must be decontaminated. Rinse equipment with an appropriate solvent (e.g., ethanol or acetone) in a fume hood, collecting the rinsate as hazardous waste. Following the solvent rinse, wash with soap and water.

Waste Disposal

All solid and liquid waste containing 3H-[1][2]dithiolo[3,4-b]pyridine-3-thione must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1][6] This includes:

  • Excess solid material

  • Contaminated solutions

  • Solvent rinsates

  • Used absorbent materials from spills

  • Contaminated PPE

Containers for hazardous waste must be clearly labeled with the full chemical name and associated hazards.

Conclusion: A Culture of Safety

The protocols outlined in this guide are designed to empower researchers with the knowledge and tools to handle 3H-[1][2]dithiolo[3,4-b]pyridine-3-thione with the highest degree of safety. By understanding the potential hazards and diligently applying these engineering controls, personal protective equipment, and procedural guidelines, we can collectively foster a secure research environment that enables scientific advancement without compromising personal well-being.

References

  • Synthesis of novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives and their cytotoxic activity. (2014). PubMed. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

  • Teleos Ag Solutions. (2024, May 31). TELONE™ Stewardship Tip Sheet: UNDERSTANDING PROPER RESPIRATOR USE WITH TELONE™. [Link]

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. (n.d.). MDPI. [Link]

  • Safe Ag Systems. (2021, May 5). Personal Protective Equipment (PPE) | Safe Ag Systems [Video]. YouTube. [Link]

  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamides. (n.d.). NIH. [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU. [Link]

  • Personal Protective Equipment - NI Infection Control Manual. (n.d.). [Link]

  • Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Chemwatch. (n.d.). GHS SDS 1282. Sdfine. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). PMC - NIH. [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. [Link]

  • SafeWork SA. (2018, November 4). Farm Chemical Safety: Personal Protective Equipment [Video]. YouTube. [Link]

  • PubChem. (n.d.). 1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. [Link]

  • Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. (2025, August 10). ResearchGate. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-[1,2]dithiolo[3,4-b]pyridine-3-thione
Reactant of Route 2
3H-[1,2]dithiolo[3,4-b]pyridine-3-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.